5-Nitro-N-acetyltryptamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUVHDAPLRJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358636 | |
| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96735-08-9 | |
| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Nitro-N-acetyltryptamine from 5-nitro-L-tryptophan
Abstract
This technical guide provides a detailed, two-step methodology for the synthesis of 5-Nitro-N-acetyltryptamine, commencing from the commercially available starting material, 5-nitro-L-tryptophan. The synthesis involves an initial thermal decarboxylation to yield the intermediate 5-nitrotryptamine, followed by a selective N-acetylation of the primary amine. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, purification protocols, and comprehensive safety guidelines. The protocols described herein are designed to be self-validating through rigorous analytical characterization of the final product.
Introduction and Strategic Overview
This compound is a derivative of tryptophan that holds interest in medicinal chemistry and pharmacological research. Its structure, featuring an electron-withdrawing nitro group on the indole ring, modifies the electronic properties of the tryptamine scaffold, making it a valuable intermediate for further functionalization or as a standalone compound for biological screening.
The synthetic strategy is predicated on a logical two-step sequence:
-
Decarboxylation: The removal of the carboxylic acid group from 5-nitro-L-tryptophan is the critical first step. While enzymatic methods exist for tryptophan decarboxylation, a more accessible chemical approach is thermal decarboxylation in a high-boiling solvent, which is the focus of this guide.[1][2] This transformation converts the amino acid into its corresponding primary amine, 5-nitrotryptamine.
-
N-Acetylation: The subsequent step involves the selective acylation of the primary amine on the ethylamine side chain.[3][4] This is a robust and high-yielding reaction, typically employing acetic anhydride to form the stable amide bond, yielding the target compound.[3] This acetylation can also serve to enhance the bioavailability of the parent amine.[5]
This guide provides a detailed walkthrough of this synthetic pathway, emphasizing the rationale behind the choice of reagents and conditions, potential pitfalls, and necessary safety precautions.
Logical Synthesis Pathway
The overall transformation is illustrated below. The process is designed to be efficient and scalable for laboratory settings.
Caption: Overall two-step synthesis route.
Experimental Protocols and Methodologies
This section details the step-by-step procedures for the synthesis, purification, and characterization of this compound.
Step 1: Decarboxylation of 5-nitro-L-tryptophan
The conversion of an amino acid to its corresponding amine is achieved by removing the carboxyl group, typically as CO₂. Thermal decarboxylation in a high-boiling, inert solvent is an effective method.[6] The mechanism proceeds via the formation of a Schiff base/imine intermediate if a ketone catalyst is used, although direct thermolysis is also feasible.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-nitro-L-tryptophan | 249.23 | 5.0 g (20.07 mmol) | Starting Material |
| Diphenyl ether | 170.21 | 100 mL | High-boiling solvent (b.p. 259 °C) |
| Hydrochloric Acid (2M) | 36.46 | ~150 mL | For extraction |
| Sodium Hydroxide (6M) | 40.00 | As needed | For basification |
| Diethyl ether | 74.12 | ~250 mL | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent |
Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-nitro-L-tryptophan (5.0 g) and diphenyl ether (100 mL).
-
Decarboxylation Reaction: Begin stirring and gently flush the system with nitrogen. Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle. The reaction progress can be monitored by the cessation of carbon dioxide evolution. Maintain reflux for 1-2 hours until the starting material is fully consumed (monitor by TLC).[6]
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product by washing with 2M aqueous hydrochloric acid (3 x 50 mL). The amine product will move into the acidic aqueous layer as its hydrochloride salt.
-
Wash the combined aqueous extracts with diethyl ether (2 x 50 mL) to remove residual diphenyl ether.
-
Cool the aqueous layer in an ice bath and basify to pH >12 by the slow, careful addition of 6M sodium hydroxide. The free amine (5-nitrotryptamine) will precipitate.
-
Extract the free amine into diethyl ether or chloroform (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Isolation of Intermediate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 5-nitrotryptamine as a solid. This intermediate is often used directly in the next step without further purification.
Step 2: N-Acetylation of 5-nitrotryptamine
N-acetylation is a fundamental transformation that converts primary and secondary amines into amides.[8][9] The reaction of 5-nitrotryptamine with acetic anhydride provides a direct and efficient route to the final product.[3] Using a weak base like sodium acetate in an acidic solvent like glacial acetic acid provides a suitable environment for this transformation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-nitrotryptamine (crude) | 205.21 | ~4.1 g (from Step 1) | Intermediate |
| Acetic Anhydride | 102.09 | 3.1 mL (32.8 mmol) | Acetylating agent |
| Sodium Acetate (anhydrous) | 82.03 | 3.3 g (40.2 mmol) | Base |
| Glacial Acetic Acid | 60.05 | 50 mL | Solvent |
| Water (Deionized) | 18.02 | ~500 mL | For precipitation |
| Ethanol | 46.07 | As needed | For recrystallization |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 5-nitrotryptamine from the previous step in glacial acetic acid (50 mL). Add anhydrous sodium acetate (3.3 g).
-
Acetylation Reaction: Cool the stirred mixture in an ice bath. Slowly add acetic anhydride (3.1 mL) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Product Precipitation and Isolation:
-
Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
The product, this compound, will precipitate as a solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
For higher purity, recrystallize the dried solid from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of this compound
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.0 ppm), the two methylene groups of the ethyl chain (triplets, ~3.0-3.6 ppm), the indole N-H (singlet, broad, >10 ppm), and aromatic protons on the indole ring. The presence of the nitro group will shift downfield the protons on the benzene portion of the indole. |
| ¹³C NMR | Resonances for the acetyl carbonyl (~170 ppm), acetyl methyl (~23 ppm), ethyl side-chain carbons, and the eight carbons of the 5-nitroindole ring.[10] |
| Mass Spec (MS) | The exact mass should correspond to the molecular formula C₁₂H₁₃N₃O₃. Expected [M+H]⁺ = 248.09. The calculated monoisotopic mass is 247.0957 g/mol .[10] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide and indole, ~3300-3400 cm⁻¹), C=O stretching (amide I band, ~1640 cm⁻¹), N-H bending (amide II band, ~1550 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (NO₂) at ~1520 and ~1340 cm⁻¹. |
Safety, Handling, and Waste Disposal
A thorough understanding and implementation of safety protocols are paramount for this synthesis.
4.1. Chemical Hazards:
-
5-nitro-L-tryptophan: While L-tryptophan itself has low toxicity, nitroaromatic compounds should be handled with care as they can be toxic and mutagenic.[11][12][13] Avoid inhalation of dust and skin contact.
-
Nitro Compounds: Organic nitro compounds are energetic materials and can be thermally unstable or explosive, particularly polynitrated species.[14][15] While this compound is not a known explosive, heating nitro compounds, especially under confinement, should be avoided.[14]
-
Acetic Anhydride: This substance is highly corrosive, a lachrymator, and reacts violently with water to form acetic acid.[16][17][18] It is also flammable.[19][20] All handling must be performed in a certified chemical fume hood.[18]
-
High-Boiling Solvents: Diphenyl ether has a high boiling point and can cause severe burns if hot. Ensure adequate ventilation to avoid inhaling vapors.
4.2. Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling acetic anhydride and hot solvents.[16][17]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile for general handling, butyl rubber for extended contact with acetic anhydride).[16]
-
Body Protection: A flame-retardant laboratory coat must be worn at all times.[18]
4.3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][20] For acetic anhydride burns, seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17]
-
Spills: For small spills, absorb with an inert material like vermiculite or sand. Do not use water on acetic anhydride spills.[19] Evacuate the area for large spills.
4.4. Waste Disposal:
-
All organic waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers.
-
Acidic and basic aqueous waste should be neutralized before disposal, following institutional guidelines.
-
Do not dispose of any chemicals down the drain.
Conclusion
The synthesis of this compound from 5-nitro-L-tryptophan is a robust two-step process that can be reliably performed in a standard organic chemistry laboratory. The key transformations—thermal decarboxylation and N-acetylation—are well-established reactions. Success hinges on careful control of reaction conditions, particularly temperature during decarboxylation, and adherence to stringent safety protocols due to the hazardous nature of the reagents involved. The detailed procedures and analytical benchmarks provided in this guide offer a comprehensive framework for the successful synthesis and validation of this valuable chemical entity.
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International Labour Organization. (2011, August 3). Nitrocompounds, Aliphatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. [Link]
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5-Nitro-N-acetyltryptamine CAS number and molecular weight
An In-depth Technical Guide to 5-Nitro-N-acetyltryptamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, self-validating analytical methods, and its potential applications, grounding all claims in authoritative sources.
Core Compound Identification and Physicochemical Properties
This compound is a tryptamine derivative characterized by a nitro group at the 5-position of the indole ring and an acetyl group on the side-chain amine. These modifications significantly alter the electronic and pharmacological properties compared to its parent compound, N-acetyltryptamine.
A summary of its key identifiers and properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 96735-08-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃N₃O₃ | [1][2][4] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| IUPAC Name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | [2] |
| Synonyms | N-(2-(5-nitro-1H-indol-3-yl)ethyl)acetamide | [1][2] |
| Melting Point | 223-224°C | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. | [4] |
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved through the N-acetylation of its precursor, 5-nitrotryptamine. The following protocol is a standard, reliable method derived from established procedures for acetylating tryptamines.[5][6]
Causality in Experimental Design:
The choice of acetic anhydride as the acetylating agent provides a readily available and reactive source of the acetyl group. A base, such as pyridine or triethylamine, is used to neutralize the acetic acid byproduct, driving the reaction to completion. The solvent, dichloromethane (DCM), is selected for its ability to dissolve the starting material and for its low boiling point, which facilitates easy removal during workup. The final precipitation and washing steps are critical for removing unreacted reagents and byproducts, leveraging the product's poor solubility in water.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 5-nitrotryptamine in anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.5 equivalents of pyridine (or triethylamine) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction upon adding the acetylating agent.
-
Acetylation: Slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled, stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization: A Self-Validating System
Analytical Validation Workflow
Caption: Orthogonal analytical methods for validating this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The spectra should show characteristic peaks for the indole ring protons, the ethyl side chain, the acetyl methyl group, and aromatic protons shifted by the electron-withdrawing nitro group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of C₁₂H₁₃N₃O₃ (247.0957).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the gold standard for assessing purity. A single, sharp peak should be observed, and the purity is typically reported as a percentage of the total peak area.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. Expect to see characteristic absorption bands for the N-H stretch of the indole and amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro (NO₂) group.
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure suggests several avenues for investigation within drug discovery and chemical biology.
-
Intermediate for Synthesis: The nitro group is a versatile functional group in medicinal chemistry. It can be readily reduced to an amine (5-Amino-N-acetyltryptamine), which can then be used as a handle for further chemical modifications to create novel compound libraries.
-
Modulation of Serotonergic and Melatonergic Pathways: N-acetylated tryptamines are structurally related to melatonin (N-acetyl-5-methoxytryptamine).[7][8] Compounds like N-acetyltryptamine and N-acetylserotonin (a melatonin precursor) are known to interact with melatonin receptors and can exhibit antioxidant and neurotrophic properties.[7][9][10] this compound could be studied as a potential modulator of these same receptors, with the nitro group altering its binding affinity, selectivity, and pharmacokinetic properties.
-
Probe for Biological Systems: As a research chemical, it can be used to probe the structure-activity relationships (SAR) of tryptamine-binding proteins. Comparing its activity to N-acetyltryptamine and other 5-substituted analogs helps elucidate the role of the 5-position in receptor binding and activation. Recent pharmaceutical patents highlight the continued interest in serotonergic tryptamine compounds for modulating inflammation and mood.[11]
Safety and Handling
As with any research chemical, this compound should be handled with care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin, eyes, and clothing.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at -20°C is recommended.[4]
-
First Aid:
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Spectroscopic Characterization of 5-Nitro-N-acetyltryptamine: A Technical Guide
Introduction
5-Nitro-N-acetyltryptamine is a tryptamine derivative of significant interest in medicinal chemistry and drug discovery. As with any compound intended for biological evaluation, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the comprehensive characterization of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the principles behind the data acquisition and interpretation. The structural integrity of a molecule is the foundation of its biological activity; therefore, a thorough spectroscopic analysis is a non-negotiable aspect of chemical synthesis and drug development.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.
Experimental Protocol: ¹H NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data for this compound is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for tryptamine derivatives due to its excellent solubilizing power.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and sharp spectral lines.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm) as an internal standard.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Data Interpretation: Expected ¹H NMR Signals for this compound
Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole N-H | ~11.5 | br s | 1H |
| Amide N-H | ~8.2 | t | 1H |
| H-4 | ~8.4 | d | 1H |
| H-6 | ~7.9 | dd | 1H |
| H-2 | ~7.6 | s | 1H |
| H-7 | ~7.5 | d | 1H |
| -CH₂- (ethyl) | ~3.4 | q | 2H |
| -CH₂- (ethyl) | ~2.9 | t | 2H |
| -C(O)CH₃ | ~1.8 | s | 3H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
The downfield shifts of the aromatic protons (H-4, H-6, and H-7) are a direct consequence of the electron-withdrawing nitro group at the 5-position. The indole N-H is typically broad and appears at a very low field due to hydrogen bonding and exchange.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. While less sensitive than ¹H NMR, it is a crucial technique for confirming the carbon skeleton.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used, switched to the ¹³C frequency.
-
Data Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary compared to ¹H NMR.
-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration using the solvent signal (DMSO-d₆ at ~39.52 ppm).
Data Interpretation: Expected ¹³C NMR Signals for this compound
The expected chemical shifts for the carbon atoms are summarized below. The presence of the nitro group significantly influences the chemical shifts of the aromatic carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (amide) | ~170 |
| C-5 | ~141 |
| C-7a | ~138 |
| C-3a | ~128 |
| C-2 | ~125 |
| C-6 | ~117 |
| C-4 | ~116 |
| C-3 | ~112 |
| -CH₂- (ethyl) | ~40 |
| -CH₂- (ethyl) | ~25 |
| -C(O)CH₃ | ~23 |
Note: Chemical shifts are approximate.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Data Interpretation: Characteristic IR Absorptions of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Indole & Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1640 | C=O stretch | Amide (Amide I) |
| ~1550 | N-H bend | Amide (Amide II) |
| ~1520 & ~1340 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1600-1450 | C=C stretch | Aromatic ring |
The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitro group.[1] The amide I and II bands are also key diagnostic peaks.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the solution, causing the formation of ions.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation: Expected Mass Spectrum of this compound
-
Molecular Ion Peak: The molecular weight of this compound is 247.25 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 248.26.
-
Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion can provide structural information. Key expected fragmentations include:
-
Loss of the acetamide group: Cleavage of the ethyl side chain can lead to fragments corresponding to the indole core.
-
Cleavage of the ethyl side chain: A characteristic fragmentation for tryptamines is the cleavage of the Cα-Cβ bond of the side chain.
-
IV. Integrated Spectroscopic Analysis Workflow
A robust characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, is essential for its unambiguous structural confirmation. This guide has provided a detailed framework for the acquisition and interpretation of this critical data. By following these protocols and understanding the underlying principles, researchers can ensure the identity and purity of their synthesized compounds, a crucial step in the advancement of drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
The Emergence of Dual-Pharmacophore Agents: Unveiling the Potential Biological Activities of Nitrated Tryptamine Derivatives
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The tryptamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like serotonin and a class of powerful psychoactive compounds with burgeoning therapeutic potential.[1][2] Concurrently, organic nitrates represent a well-established class of cardiovascular drugs, exerting their effects through the release of nitric oxide (NO), a fundamental signaling molecule.[3] This technical guide introduces a novel therapeutic concept: the synthesis and characterization of nitrated tryptamine derivatives . These hybrid molecules are envisioned as dual-pharmacophore agents capable of simultaneously modulating serotonergic pathways and delivering nitric oxide to target tissues. We will explore the foundational pharmacology of each component, propose a viable synthetic strategy, and provide a comprehensive framework of self-validating experimental protocols to investigate the unique biological activities and therapeutic promise of this unexplored class of compounds.
Chapter 1: The Tryptamine Pharmacophore: A Master Key to Serotonergic Receptors
The indolethylamine structure of tryptamine is a privileged scaffold in nature, granting access to the complex machinery of the central nervous system. Its most famous derivative, serotonin (5-hydroxytryptamine, 5-HT), is a critical neurotransmitter that regulates mood, cognition, and sleep.[2] Many synthetic and natural tryptamine derivatives function as agonists at various serotonin receptors, with the 5-HT₂A receptor being a primary target for their profound effects on consciousness and perception.[4][5]
The therapeutic potential of modulating these receptors is significant. Tryptamine-based drugs, known as triptans, are first-line treatments for acute migraine.[6] More recently, tryptamines like psilocybin have received "breakthrough therapy" designation from the FDA for the treatment of major depressive disorders, signaling a renaissance in psychedelic research.[4] The central hypothesis is that agonism at 5-HT₂A and related receptors can induce neuroplastic changes, offering durable relief from mood disorders.[7][8] The interaction of a tryptamine agonist with a G-protein coupled receptor (GPCR) like the 5-HT₂A receptor initiates a cascade of intracellular signaling, which is the foundation of its biological effect.
Caption: General signaling cascade for a tryptamine agonist at a Gq-coupled 5-HT receptor.
Chapter 2: The Nitrate Pharmacophore: The Nitric Oxide Signaling Pathway
Organic nitrates, such as glyceryl trinitrate, are prodrugs that undergo metabolic conversion to release nitric oxide (NO).[3] NO is a highly reactive, gaseous signaling molecule with a plethora of physiological roles, most notably the relaxation of vascular smooth muscle, which leads to vasodilation.[9][10] This effect is central to the use of nitrates in treating angina and heart failure.[10]
The mechanism is well-defined: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This activation stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets that collectively decrease intracellular calcium levels, causing muscle relaxation.[3] Introducing an NO-donating nitrate group to a tryptamine scaffold could therefore confer vasodilatory properties, potentially improving cerebral blood flow or modulating cardiovascular parameters alongside CNS effects.
Caption: The canonical Nitric Oxide (NO) signaling pathway leading to vasodilation.
Chapter 3: Proposed Synthetic Strategy for Nitrated Tryptamine Derivatives
The creation of these novel hybrid molecules requires a logical and efficient synthetic approach. A plausible strategy involves a multi-step process beginning with a commercially available indole derivative, proceeding through a hydroxylated tryptamine intermediate, and culminating in the nitration of the hydroxyl group.
This approach leverages established methodologies for tryptamine synthesis while incorporating a standard organic chemistry transformation for the final nitration step.[12] The choice of starting material allows for the introduction of various substituents on the indole ring to explore structure-activity relationships (SAR).
Caption: Proposed synthetic workflow for producing nitrated tryptamine derivatives.
Chapter 4: A Framework for Experimental Validation
To rigorously test the hypothesis of dual pharmacological activity, a series of self-validating in vitro experiments is essential. The following protocols provide a clear roadmap for characterizing the binding affinity, NO-donating capacity, and functional activity of any newly synthesized compound.
Experimental Protocol 1: 5-HT₂A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the nitrated tryptamine derivative for the human 5-HT₂A receptor.
-
Methodology:
-
Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a high-affinity 5-HT₂A radioligand (e.g., [³H]ketanserin).
-
Test Compound Addition: Add increasing concentrations of the unlabeled nitrated tryptamine derivative (the "competitor") to the incubation mixture. A known 5-HT₂A ligand (e.g., serotonin or ketanserin) should be run in parallel as a positive control.
-
Incubation & Harvesting: Allow the mixture to incubate at room temperature to reach equilibrium. Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Experimental Protocol 2: In Vitro Nitric Oxide (NO) Release Assay
-
Objective: To quantify the release of NO from the nitrated tryptamine derivative.
-
Methodology:
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Reaction Mixture: Prepare a solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4). To initiate NO release (simulating metabolic conversion), the assay can be performed in the presence of a thiol-containing compound like L-cysteine or in a liver homogenate preparation (e.g., S9 fraction).
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to generate a time course of NO release.
-
Griess Reagent Addition: At each time point, take an aliquot of the supernatant and add the Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Color Development: Allow the mixture to incubate in the dark for 15-30 minutes. If nitrite is present, a pink/magenta azo dye will form.
-
Quantification: Measure the absorbance of the solution at ~540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the amount of NO released per mole of the test compound.
-
Experimental Protocol 3: Functional cGMP Accumulation Assay
-
Objective: To confirm that the NO released from the test compound is biologically active and can stimulate the sGC-cGMP pathway.
-
Methodology:
-
Cell Culture: Use a relevant cell line known to express sGC, such as rat aortic smooth muscle cells (RASMCs) or a neuronal cell line. Plate the cells in multi-well plates and grow to near confluence.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of any newly synthesized cGMP, amplifying the signal.
-
Stimulation: Add increasing concentrations of the nitrated tryptamine derivative to the cells. Include a known NO donor (e.g., sodium nitroprusside) as a positive control and a vehicle-only well as a negative control.
-
Incubation: Incubate the cells for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the media and lysing the cells with the lysis buffer provided in a commercial cGMP immunoassay kit.
-
Quantification: Measure the intracellular cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the test compound concentration. Use non-linear regression to determine the EC₅₀ value for cGMP accumulation.
-
Data Summary
The successful characterization of a dual-pharmacophore nitrated tryptamine would yield a unique data profile, which can be summarized for comparative analysis.
| Compound ID | 5-HT₂A Binding (Ki, nM) | NO Release (EC₅₀, µM) | cGMP Accumulation (EC₅₀, µM) |
| NTD-001 | 15.2 | 5.8 | 2.1 |
| Control: Serotonin | 25.5 | N/A | N/A |
| Control: GTN | N/A | 1.2 | 0.4 |
| Hypothetical data for illustrative purposes. N/A = Not Applicable. |
Chapter 5: Potential Therapeutic Applications
The unique, dual-action profile of nitrated tryptamine derivatives opens the door to several intriguing therapeutic possibilities:
-
Advanced Migraine Therapeutics: Current triptans are 5-HT₁B/₁D agonists that cause vasoconstriction. A nitrated tryptamine acting at 5-HT receptors while also providing NO-mediated vasodilation could offer a novel mechanism for treating migraine, potentially with a different side-effect profile or efficacy in triptan non-responders.
-
Neuropsychiatric Disorders: For conditions like depression, the combination of direct 5-HT₂A receptor stimulation (promoting neuroplasticity) with enhanced cerebral blood flow via NO donation could provide a synergistic therapeutic effect.[4]
-
Anti-inflammatory and Antifibrotic Agents: Both tryptamine derivatives and NO signaling have been implicated in modulating inflammation.[13] These hybrid compounds could be explored in models of chronic inflammatory or fibrotic diseases where neuro-immune or vascular components are involved.
Conclusion
The concept of nitrated tryptamine derivatives represents a logical and exciting frontier in drug discovery. By combining the CNS-targeting capabilities of the tryptamine scaffold with the well-characterized vasodilatory and signaling properties of the nitrate moiety, we can design a new class of molecules with truly novel, dual-pharmacological actions. The synthetic and experimental frameworks provided in this guide offer a clear and robust pathway to synthesize these compounds, validate their proposed mechanisms, and unlock their therapeutic potential. This research direction holds the promise of developing next-generation therapeutics for complex neurological and vascular disorders.
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Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. (2023, August). ResearchGate. Retrieved January 12, 2026, from [Link]
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Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (n.d.). Thai Journal Online (ThaiJO). Retrieved January 12, 2026, from [Link]
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Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28). MDPI. Retrieved January 12, 2026, from [Link]
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General scheme for the synthesis of tryptamine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Some pharmacological effects of a series of tryptamine derivatives. (1964). British Journal of Pharmacology and Chemotherapy. Retrieved January 12, 2026, from [Link]
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SOME PHARMACOLOGICAL EFFECTS OF A SERIES OF TRYPTAMINE DERIVATIVES. (1964, October). PubMed. Retrieved January 12, 2026, from [Link]
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Biomedical Significance of Tryptamine: A Review. (2017, October 2). Walsh Medical Media. Retrieved January 12, 2026, from [Link]
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Some pharmacological effects of a series of tryptamine derivatives. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
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Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. (2024, October 23). ACS Omega. Retrieved January 12, 2026, from [Link]
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ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. (2024, March 9). PMC. Retrieved January 12, 2026, from [Link]
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(PDF) Biomedical Significance of Tryptamine: A Review. (2017, October 2). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and cytotoxic properties of tryptamine derivatives. (2015, August 15). PubMed. Retrieved January 12, 2026, from [Link]
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(A) Representative tryptamine-derived agonists of 5-HT receptors:... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. (2023, June 22). NIH. Retrieved January 12, 2026, from [Link]
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Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. (n.d.). DeepDyve. Retrieved January 12, 2026, from [Link]
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Recreational Use, Analysis and Toxicity of Tryptamines. (2013, December). PMC. Retrieved January 12, 2026, from [Link]
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The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2021, September 28). Frontiers. Retrieved January 12, 2026, from [Link]
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Tryptamine hallucinogens and neural activation of distinct brain regions. (n.d.). Study Summary. Retrieved January 12, 2026, from [Link]
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Mechanisms of action of nitrates. (1993). PubMed. Retrieved January 12, 2026, from [Link]
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Mechanism of Action of Nitrates. (2023, October 7). YouTube. Retrieved January 12, 2026, from [Link]
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How Do Nitrates Work? (2021, June 22). RxList. Retrieved January 12, 2026, from [Link]
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Mechanism of Action of Nitrates & Nitric oxide. (2019, August 21). YouTube. Retrieved January 12, 2026, from [Link]
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In silico prediction of 5-Nitro-N-acetyltryptamine receptor binding
An In-Depth Technical Guide to the In Silico Prediction of 5-Nitro-N-acetyltryptamine Receptor Binding
A Foreword from the Senior Application Scientist
In the landscape of modern drug discovery, the confluence of computational power and biological understanding has created a paradigm shift. We are no longer solely reliant on the serendipity of high-throughput screening. Instead, we can now rationally design and prioritize drug candidates with a precision once thought unattainable. This is the world of in silico drug discovery, a domain where we can predict, model, and simulate molecular interactions to accelerate the journey from a promising compound to a life-changing therapeutic.
This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage computational techniques to investigate the receptor binding profile of novel compounds. Our subject of focus is this compound, a fascinating molecule with structural similarities to key neurochemicals. The principles and methodologies detailed herein, however, are broadly applicable across the vast field of molecular pharmacology.
We will journey through the foundational theories of molecular docking, the dynamic world of molecular simulations, and the predictive power of quantitative structure-activity relationships. This is not merely a collection of protocols; it is a guide to the scientific reasoning behind each step, emphasizing self-validating systems and the critical importance of experimental correlation. Our goal is to empower you with the knowledge to not only perform these computational experiments but to critically evaluate the results and make informed decisions in your research endeavors.
Part 1: Foundational Principles
Chapter 1: Introduction to this compound
This compound is a tryptamine derivative with the chemical formula C12H13N3O3.[1] Its structure is characterized by an indole ring system, a common feature in many biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. The presence of a nitro group at the 5-position of the indole ring and an acetyl group on the ethylamine side chain are key distinguishing features that likely influence its pharmacokinetic and pharmacodynamic properties.
The rationale for investigating the receptor binding profile of this compound stems from its structural analogy to N-acetylserotonin, an intermediate in melatonin synthesis that has its own distinct biological activities, including binding to melatonin receptors and TrkB receptors.[2] The electronic and steric alterations introduced by the nitro group could significantly modulate its affinity and selectivity for various receptors. Understanding these potential interactions is the first step in elucidating its pharmacological profile and potential therapeutic applications.
In silico prediction offers a rapid and cost-effective means to explore the vast landscape of potential receptor targets for a novel compound like this compound.[3] By simulating its interaction with a panel of receptors, we can generate testable hypotheses and prioritize experimental resources for the most promising candidates.
Chapter 2: The Landscape of In Silico Receptor Binding Prediction
The prediction of ligand-receptor interactions is a cornerstone of computational drug discovery.[4] Several powerful techniques are at our disposal, each providing a unique lens through which to view these molecular events. The three primary methods we will discuss are:
-
Molecular Docking: This method predicts the preferred orientation and conformation of a ligand when bound to a receptor, essentially a computational "handshake."[5] It is excellent for high-throughput virtual screening and generating initial binding hypotheses.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing us to observe its behavior over time and assess the stability of the interaction.[6][7]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8][9] This approach is invaluable for predicting the activity of novel compounds based on existing data and for lead optimization.[3][10]
While each method has its strengths, a truly robust in silico investigation often involves the synergistic application of these techniques to build a comprehensive and validated model of ligand-receptor binding.
Part 2: Methodologies and Protocols
Chapter 3: Molecular Docking: Predicting the Binding Pose
Theoretical Framework
Molecular docking aims to predict the three-dimensional structure of a ligand-receptor complex.[11] It explores the conformational space of the ligand within the receptor's binding site and uses a scoring function to estimate the binding affinity for each generated pose.[11] This allows for the ranking of different ligands and the identification of the most likely binding mode.
Experimental Protocol: Docking this compound
-
Ligand Preparation:
-
Obtain the 3D structure of this compound, for instance, from the PubChem database (CID 906605).[1]
-
Use a molecular modeling software (e.g., AutoDock Tools) to assign partial charges and define rotatable bonds. This step is crucial for accurately representing the ligand's flexibility.
-
-
Receptor Preparation:
-
Download the 3D structure of a potential target receptor from the Protein Data Bank (PDB). For tryptamine derivatives, relevant targets could include serotonin receptors (e.g., 5-HT1A, 5-HT2A) or melatonin receptors (MT1, MT2).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.[5]
-
-
Grid Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site. The dimensions and location of this box will constrain the docking search space.[5]
-
-
Running the Docking Simulation:
-
Results Analysis:
-
Analyze the output, which typically includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses.[5]
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
-
Causality and Self-Validation
The meticulous preparation of both the ligand and the receptor is paramount for a meaningful docking simulation. Inaccurate charge assignment or an incomplete receptor structure can lead to erroneous predictions. The convergence of multiple high-scoring poses in a similar orientation within the binding site can serve as an initial form of self-validation, suggesting a favorable and well-defined binding mode.
Caption: Key stages of a molecular dynamics simulation.
Chapter 5: QSAR Modeling: Predicting Affinity from Structure
Theoretical Framework
QSAR modeling is based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. [8][9]By developing a mathematical model that correlates structural descriptors with activity, we can predict the activity of new, untested compounds. [8] Experimental Protocol: Building a QSAR Model for Tryptamine Derivatives
-
Dataset Curation:
-
Compile a dataset of tryptamine derivatives with experimentally determined binding affinities for a specific receptor of interest. Data quality is paramount for a predictive QSAR model.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include constitutional, topological, geometric, and electronic descriptors.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use the training set to build the QSAR model using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest. [8]
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation on the training set to assess the model's robustness.
-
External Validation: Use the test set, which was not used in model building, to evaluate the predictive power of the model. [9] Trustworthiness
-
A trustworthy QSAR model is one that is not only statistically robust but also has a clear domain of applicability. It is crucial to define the chemical space for which the model's predictions are reliable. The rigorous validation process ensures that the model is not overfitted to the training data and can genuinely predict the activity of new compounds.
Data Presentation: Example QSAR Model Performance
| Model Parameter | Value |
| R² (Training Set) | 0.85 |
| Q² (Cross-Validation) | 0.75 |
| R²_pred (Test Set) | 0.80 |
Part 3: Synthesis and Validation
Chapter 6: A Synergistic Approach: Integrating the Methods
The true power of in silico prediction lies in the integration of multiple methods. A comprehensive workflow would involve using molecular docking to screen a virtual library of compounds and generate initial binding poses. The most promising candidates would then be subjected to MD simulations to refine the binding mode and assess the stability of the complex. The insights gained from these structural studies, such as key interacting residues, can then inform the development of a QSAR model to predict the affinity of a wider range of analogs and guide further chemical synthesis.
Visualization: Integrated In Silico Workflow
Caption: An integrated workflow for in silico drug discovery.
Chapter 7: Experimental Validation: The Ground Truth
It is imperative to remember that in silico predictions are models of reality, not reality itself. The ultimate validation of any computational prediction must come from experimental data. [13][14]Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can provide the "ground truth" of binding affinity. The goal of a well-executed in silico study is to generate high-confidence hypotheses that can be efficiently tested and validated in the lab, thereby accelerating the overall drug discovery process.
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5-Nitro-N-acetyltryptamine: A Technical Guide for a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Nitro-N-acetyltryptamine, a tryptamine derivative with potential as a novel chemical probe. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines its synthesis, physicochemical properties, and a scientifically grounded hypothesis for its application in studying G protein-coupled receptors, specifically melatonin receptors. While direct experimental data on this compound as a chemical probe is not yet prevalent in peer-reviewed literature, this guide offers a robust framework for its investigation and application, based on the well-documented biology of related compounds.
Introduction: The Pursuit of Precision in GPCR Research
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Understanding the intricate mechanisms of GPCR signaling is paramount for the development of novel therapeutics. Chemical probes—small molecules designed to selectively interact with a specific biological target—are indispensable tools in this endeavor.[1] An ideal chemical probe exhibits high affinity and selectivity for its target, enabling researchers to interrogate its function in complex biological systems.
Melatonin, or N-acetyl-5-methoxytryptamine, is a neurohormone that regulates circadian rhythms through its interaction with two high-affinity GPCRs, the MT1 and MT2 receptors.[2] Molecules that can selectively probe these receptors are of significant interest for understanding sleep, mood disorders, and cancer. This compound, a structural analog of melatonin, presents an intriguing candidate for such a probe. Its core N-acetyltryptamine scaffold suggests a likely affinity for melatonin receptors, while the introduction of a nitro group at the 5-position of the indole ring offers unique chemical properties that could be exploited for various probing applications.
This guide will explore the potential of this compound as a novel chemical probe, providing a theoretical and practical foundation for its synthesis, characterization, and use in elucidating the pharmacology of melatonin receptors.
Physicochemical Properties
A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | PubChem CID: 906605[3] |
| CAS Number | 96735-08-9 | PubChem CID: 906605[3] |
| Molecular Formula | C₁₂H₁₃N₃O₃ | PubChem CID: 906605[3] |
| Molecular Weight | 247.25 g/mol | PubChem CID: 906605[3] |
| Melting Point | 223-224°C | BOC Sciences[4] |
| Solubility | Soluble in DMSO | BOC Sciences[4] |
Synthesis of this compound: A Proposed Route
Step 1: Nitration of N-acetyltryptamine
The introduction of a nitro group at the C5 position of the indole ring is a key transformation. This can be achieved through electrophilic nitration.
Protocol:
-
Dissolve N-acetyltryptamine in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while stirring vigorously. The temperature should be carefully monitored and maintained below 10 °C to prevent side reactions.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.
This proposed synthesis is based on general methods for the nitration of indole-containing compounds.
Visualization of Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Hypothesized Mechanism of Action and Biological Target
Based on its structural similarity to melatonin and other N-acetyltryptamine derivatives, the primary biological targets of this compound are hypothesized to be the melatonin receptors, MT1 and MT2 .[5][6] The N-acetyl group is crucial for binding and agonist activity at these receptors.[7] The 5-position of the indole ring is also a critical determinant of receptor affinity.[1]
The introduction of a nitro group at this position is expected to modulate the compound's binding affinity and efficacy. The strongly electron-withdrawing nature of the nitro group will alter the electronic distribution of the indole ring, potentially influencing its interaction with key amino acid residues within the receptor's binding pocket.
Melatonin Receptor Signaling Pathway
Caption: Hypothesized signaling pathway of this compound via melatonin receptors.
Proposed Experimental Protocols
To validate the potential of this compound as a chemical probe for melatonin receptors, a series of well-established pharmacological assays can be employed.
Radioligand Binding Assay (Competitive Inhibition)
This assay will determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing either human MT1 or MT2 receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a high-affinity radioligand (e.g., 2-[¹²⁵I]iodomelatonin).
-
Increasing concentrations of this compound (or a known competitor like melatonin for the standard curve).
-
Cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualization of Competitive Binding Assay Workflow
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Derivatization of 5-Nitro-N-acetyltryptamine for further studies
An In-Depth Technical Guide to the Derivatization of 5-Nitro-N-acetyltryptamine for Advanced Research
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of this compound Derivatization
This compound is a tryptamine molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an indole core, is a common scaffold in various biologically active compounds. The presence of a nitro group at the 5-position of the indole ring and an acetyl group on the side-chain amine provides two strategic points for chemical modification. Derivatization of this parent molecule opens up avenues for exploring structure-activity relationships (SAR), developing novel therapeutic agents, and creating probes for biological systems.
This guide provides a comprehensive overview of the key strategies for the derivatization of this compound, focusing on the chemical principles, detailed experimental protocols, and analytical methods for characterization. The methodologies discussed herein are grounded in established chemical literature and are designed to be robust and reproducible for researchers in the field.
Part 1: Foundational Strategy - Reduction of the Aromatic Nitro Group
The most impactful initial derivatization is the reduction of the 5-nitro group to a primary amine (5-amino-N-acetyltryptamine). This transformation is crucial as it introduces a versatile functional group that can undergo a wide array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, thereby providing access to a large library of derivatives.
Mechanism and Rationale for Reagent Selection
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. Several methods can achieve this, with the choice of reagents depending on the presence of other functional groups and the desired selectivity. For the reduction of this compound, catalytic hydrogenation is a highly effective and clean method.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds through the transfer of hydrogen atoms to the nitro group on the catalyst surface, leading to the formation of the corresponding amine. This method is favored for its high yield and the clean nature of the reaction, with the primary byproduct being water.
Experimental Protocol: Catalytic Hydrogenation of this compound
Objective: To synthesize 5-Amino-N-acetyltryptamine from this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation balloon or Parr hydrogenator
-
Magnetic stirrer
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-N-acetyltryptamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Yield | >90% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to light brown solid |
Visualization: Reaction Workflow
A Comprehensive Theoretical Guide to the Electronic Structure of 5-Nitro-N-acetyltryptamine
An In-Depth Technical Guide
Abstract
5-Nitro-N-acetyltryptamine is a functionalized derivative of N-acetyltryptamine, a compound structurally related to the neurohormone melatonin and the neurotransmitter serotonin. The introduction of a nitro group at the 5-position of the indole ring dramatically alters the molecule's electronic landscape, with profound implications for its chemical reactivity, intermolecular interactions, and potential biological activity. A thorough understanding of its electronic structure is therefore a prerequisite for its rational application in drug discovery and materials science. This technical guide provides a comprehensive overview of a prototypical theoretical study of this compound using Density Functional Theory (DFT). We will elucidate its optimized molecular geometry, analyze its frontier molecular orbitals (HOMO-LUMO), map its molecular electrostatic potential (MEP), and quantify its atomic charge distribution via Natural Bond Orbital (NBO) analysis. The primary objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the molecule's electronic characteristics and to illustrate a robust computational workflow for deriving such insights.
Introduction: The Significance of Electronic Structure
The tryptamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous molecules and synthetic drugs. The parent compound, N-acetyltryptamine, is a known precursor and metabolite of melatonin.[1][2] The functionalization of the indole ring system is a common strategy to modulate the pharmacological properties of these molecules. The introduction of a 5-nitro (-NO₂) group, a potent electron-withdrawing moiety, is expected to significantly influence the electron density distribution across the entire molecule.
Unlike melatonin (N-acetyl-5-methoxytryptamine), which features an electron-donating methoxy group, the 5-nitro derivative presents a fundamentally different electronic profile. This alteration can impact:
-
Receptor Binding Affinity: Changes in charge distribution and electrostatic potential affect how the molecule docks into the binding pocket of a protein target.[3]
-
Chemical Reactivity: The energy and localization of frontier molecular orbitals are direct indicators of where a molecule will react and its overall stability.[4]
-
Metabolic Stability: Electron-deficient regions may be less susceptible to oxidative metabolism, potentially altering the molecule's pharmacokinetic profile.
Theoretical and computational chemistry provide powerful tools to probe these properties in silico, offering predictive insights that can guide and streamline experimental research.[5][6] By employing quantum mechanical methods, we can construct a detailed map of the electronic landscape of this compound, laying the groundwork for understanding its structure-activity relationships.[7]
Theoretical and Computational Methodologies
The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[8][9]
Rationale for Method Selection (Expertise & Experience)
-
Density Functional Theory (DFT): We select DFT as it has been consistently demonstrated to provide reliable results for the geometric and electronic properties of medium-sized organic molecules. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is particularly well-suited for these systems and has been extensively validated against experimental data for related molecules.[10][11][12]
-
Basis Set Selection: The choice of basis set is critical for accurately describing the spatial distribution of electrons. We propose the 6-311++G(d,p) basis set.
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.
-
++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately modeling systems with potential lone pairs and anionic character, such as the nitro group, and for describing non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for orbital shapes to deform from their standard atomic shapes, which is essential for accurately describing chemical bonds.
-
-
Solvent Effects: Biological processes occur in an aqueous environment. To simulate this, the Polarizable Continuum Model (PCM) is employed. This model treats the solvent as a continuous dielectric medium, providing a more realistic electronic structure than a gas-phase calculation alone.
Experimental Protocol: A Self-Validating Workflow
The following step-by-step protocol outlines a standard and reproducible computational workflow for analyzing the electronic structure of this compound.
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). The initial conformation is chosen to be chemically reasonable, often starting from a standard template.
-
Geometry Optimization: A full geometry optimization is performed at the B3LYP/6-311++G(d,p) level of theory, including the PCM for water as the solvent. This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Single-Point Energy Calculation: With the validated minimum-energy structure, a single-point energy calculation is performed to derive the final electronic properties.
-
Post-Processing and Analysis: The output from the calculation is analyzed to extract key data:
-
Molecular Orbital energies (HOMO, LUMO) and their spatial plots.
-
Molecular Electrostatic Potential (MEP) surface.
-
Natural Bond Orbital (NBO) atomic charges.
-
Caption: Relationship between calculated electronic properties and their implications in drug design.
-
Receptor Interactions: The distinct, highly polarized regions of negative (nitro and carbonyl oxygens) and positive (N-H protons) potential are prime locations for directed intermolecular interactions, such as hydrogen bonding, within a receptor's active site. Any potential protein target would likely feature complementary hydrogen bond donors (e.g., Arg, Lys, Ser residues) to interact with the nitro group.
-
Metabolic Susceptibility: The localization of the LUMO on the nitro group suggests it is a potential site for metabolic reduction, a common pathway for nitroaromatic compounds in biological systems. This is a critical consideration for toxicity and pharmacokinetic profiling.
-
Guidance for Synthesis: This theoretical baseline allows for predictive chemistry. For instance, replacing the 5-nitro group with a different electron-withdrawing group (e.g., -CN) or an electron-donating group (e.g., -NH₂) would predictably alter the HOMO/LUMO energies and MEP, providing a rational basis for synthesizing analogs with tailored electronic properties.
Conclusion
This guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound using modern computational chemistry techniques. Through Density Functional Theory, we have established that the introduction of a 5-nitro group induces profound changes in the molecule's properties compared to its parent compounds. The key findings include the strong localization of the LUMO on the nitro group, a reduced HOMO-LUMO gap indicating higher reactivity, and a highly polarized molecular electrostatic potential with distinct regions for targeted intermolecular interactions. These in silico derived insights are not merely academic; they provide a crucial, predictive foundation for guiding future experimental work, from synthesis and reactivity studies to pharmacological evaluation and rational drug design.
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Methodological & Application
Application Note: A Step-by-Step Protocol for the N-Acetylation of 5-Nitrotryptamine
Abstract
This document provides a comprehensive, step-by-step protocol for the N-acetylation of 5-nitrotryptamine to synthesize N-acetyl-5-nitrotryptamine. This guide is intended for researchers, chemists, and drug development professionals. The protocol emphasizes safety, procedural logic, and reproducibility. We will detail a method adapted from established procedures for analogous tryptamine structures, utilizing ethanol as a safer solvent alternative. This application note explains the causality behind key experimental choices, provides a framework for self-validation through in-process monitoring, and is grounded in authoritative references.
Introduction
Tryptamine and its derivatives are a critical class of compounds in medicinal chemistry and neurobiology, forming the backbone of many biologically active molecules.[1] The N-acetylation of the primary amine on the ethylamine side chain is a common synthetic transformation that can significantly alter a molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and blood-brain barrier permeability.
While the acetylation of 5-methoxytryptamine to produce melatonin is a well-documented industrial process,[2] this guide focuses on the analogous transformation of 5-nitrotryptamine. The resulting compound, N-acetyl-5-nitrotryptamine, serves as a valuable intermediate for further synthetic modifications. This protocol has been designed to prioritize safety and environmental considerations by using absolute ethanol as the reaction solvent, thereby avoiding the use of halogenated solvents like dichloromethane.[3]
Reaction Scheme & Mechanism
The core of this protocol is a nucleophilic acyl substitution reaction. The primary amine of 5-nitrotryptamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a stable leaving group and yielding the final N-acetylated product and acetic acid as a byproduct.
Critical Safety Precautions
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
5-Nitrotryptamine: Handle as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Anhydride: This substance is highly corrosive, a lachrymator, and reacts exothermically with water.[4][5] It can cause severe burns upon contact.[6][7] Always wear nitrile or butyl rubber gloves, splash-proof goggles, and a face shield when handling.[4] Ensure a neutralizing agent, such as sodium bicarbonate, is readily available for spills.[7]
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Nitrotryptamine | ≥98% Purity | Sigma-Aldrich | Store in a cool, dry place away from light. |
| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific | Store in a cool, well-ventilated area.[4] Keep container tightly sealed to prevent moisture contamination. |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | VWR | Use of anhydrous solvent is critical to prevent hydrolysis of acetic anhydride.[3] |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck | Used to prepare a solution for pH adjustment. |
| Deionized Water | Type II or better | - | For workup and washing procedures. |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | - | For reaction monitoring. |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from preparation to final product analysis.
Caption: A step-by-step flowchart of the N-acetylation of 5-nitrotryptamine.
Step-by-Step Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
6.1 Reagent Preparation
-
5-Nitrotryptamine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 5-nitrotryptamine (2.05 g, 10 mmol) in anhydrous ethanol (40 mL).
-
Acetic Anhydride Solution: In the dropping funnel, prepare a solution of acetic anhydride (1.07 mL, 1.12 g, 11 mmol, 1.1 eq) in anhydrous ethanol (10 mL).
6.2 Reaction Execution
-
Temperature Control: Place the reaction flask in a water bath and stir the suspension. Maintain the internal temperature between 15°C and 20°C.[3]
-
Scientist's Note: Maintaining this temperature range is crucial. The reaction is exothermic, and excessive heat can lead to side reactions and degradation of the product.
-
-
Addition of Acetylating Agent: Add the acetic anhydride solution dropwise from the dropping funnel to the stirred 5-nitrotryptamine suspension over a period of 30-45 minutes. Ensure the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The suspension should gradually become a clearer solution as the product is formed and remains dissolved.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane:Methanol). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
6.3 Product Workup and Isolation
-
Neutralization: Once the reaction is complete, carefully adjust the pH of the reaction mixture to ~7.0-7.5 by slowly adding a 1 M sodium hydroxide (NaOH) solution.[3] Monitor the pH with a pH meter or test strips.
-
Scientist's Note: Neutralization is performed to quench any remaining acetic anhydride and neutralize the acetic acid byproduct, which facilitates product isolation.
-
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. This will likely result in a solid or semi-solid residue.
-
Washing: To the residue, add deionized water (50 mL) and stir vigorously or sonicate to break up any clumps. This step washes away inorganic salts and any water-soluble impurities.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two portions of cold deionized water (2 x 20 mL).
-
Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight. The expected product is a crystalline solid.
Characterization
The identity and purity of the final N-acetyl-5-nitrotryptamine should be confirmed by standard analytical techniques:
-
Melting Point (MP): Compare with literature values if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The appearance of a new acetyl methyl singlet around 2.0 ppm and a shift in the signals corresponding to the ethylamine side chain are expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Discussion: The Scientist's Perspective
-
Solvent Choice: The selection of absolute ethanol over dichloromethane is a key feature of this protocol.[3] While DCM is an effective solvent, its potential toxicity and environmental impact make ethanol a superior choice for greener chemistry.[3] It is imperative to use anhydrous ethanol to prevent the hydrolysis of acetic anhydride into acetic acid, which would consume the reagent and reduce the reaction yield.
-
Stoichiometry: A slight excess (1.1 equivalents) of acetic anhydride is used to ensure the complete conversion of the limiting reagent, 5-nitrotryptamine. Using a large excess should be avoided as it complicates the purification process.
-
Catalysis (Optional): For less reactive amines or to accelerate the reaction under milder conditions, a catalytic amount of 4-Dimethylaminopyridine (4-DMAP) can be employed.[8] However, for a primary amine like tryptamine, the uncatalyzed reaction with acetic anhydride is typically efficient.
-
Troubleshooting: If the reaction fails to go to completion, potential issues include impure starting materials, wet solvent, or insufficient reaction time. If the final product is impure, an additional purification step such as recrystallization (e.g., from an ethanol/water mixture) may be necessary.
References
- Fisher Scientific. (2015, June 17).
- New Jersey Department of Health. (Date not specified). Hazard Summary for Acetic Anhydride.
- Wouters, J., et al. (2020). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PubMed Central.
- CN101362715B. Preparation method of N-acetyl-5-methoxytryptamine.
- CN102329263A. Preparation method of N-acetyl-5-methoxytryptamine.
- CN113788780B. Synthesis method of N-acetyl-5-methoxy tryptamine.
- Hale, W. J. (2025, August 7). Industrial synthesis of N-acetyl-5-methoxytryptamine (melatonin).
- Zaher, H., & Green, R. (Date not specified).
- Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?
- Murota, K., et al. (2017). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. PMC - NIH.
- SafetyStratus. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety.
Sources
- 1. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. quora.com [quora.com]
- 6. fishersci.com [fishersci.com]
- 7. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 8. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
Application Notes & Protocols: High-Yield Synthesis of 5-Nitro-N-acetyltryptamine for Research Applications
Abstract
This document provides a comprehensive guide for the regioselective, high-yield synthesis of 5-Nitro-N-acetyltryptamine (5-NAT), a key intermediate for the development of novel tryptamine-based research compounds. N-acetyltryptamine, a structural analog of melatonin, serves as a versatile scaffold for chemical modification.[1] The introduction of a nitro group at the C-5 position of the indole ring opens extensive possibilities for further functionalization, enabling the exploration of structure-activity relationships in various biological targets. This guide details the chemical theory, a step-by-step synthesis protocol, purification methods, and analytical characterization of 5-NAT, designed for researchers in medicinal chemistry and drug development.
Introduction and Scientific Rationale
N-acetyltryptamine is an endogenous molecule and a precursor in the biosynthesis of melatonin.[2] Its structure is of significant interest to researchers as a scaffold for developing pharmacological tools. The indole nucleus, particularly the benzene ring portion, is a prime target for electrophilic aromatic substitution to modulate the compound's electronic and steric properties.
The synthesis of this compound is achieved through the electrophilic nitration of the N-acetyltryptamine starting material. The primary challenge in the nitration of indoles is controlling the regioselectivity. The pyrrole ring of the indole system is highly electron-rich and typically directs electrophiles to the C-3 position.[3] However, since the C-3 position in N-acetyltryptamine is already substituted with the N-acetylethyl side chain, the reaction landscape changes.
Causality of Regioselectivity:
Under strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the indole nitrogen can be protonated. This protonation deactivates the pyrrole ring towards further electrophilic attack.[3] Consequently, the electrophile (the nitronium ion, NO₂⁺) is directed to the less reactive, but now preferred, benzene ring. The directing influence of the pyrrole nitrogen atom favors substitution at the C-5 position, leading to the desired product. Careful control of temperature is critical to prevent side reactions and degradation of the indole core, which is sensitive to harsh acidic conditions.[4]
Materials and Equipment
Reagents and Consumables
| Reagent | Grade | Supplier | Notes |
| N-Acetyltryptamine (C₁₂H₁₄N₂O) | ≥98% | Sigma-Aldrich, etc. | Starting material.[1] |
| Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Dehydrating agent and catalyst. |
| Nitric Acid (HNO₃) | 70% | ACS Reagent Grade | Nitrating agent. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Extraction solvent. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | For neutralization. | |
| Brine (Saturated NaCl) | Aqueous Solution | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | For drying organic phase. | |
| Deionized Water (H₂O) | |||
| Crushed Ice | For quenching the reaction. | ||
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | NMR Grade | For NMR analysis. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer (-20°C to 100°C)
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., LC-MS or GC-MS)
-
FTIR Spectrometer
Health and Safety Precautions
The nitration protocol involves the use of highly corrosive and reactive acids. A thorough risk assessment must be conducted before commencing any work.[5]
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Fume Hood: All steps involving the handling of nitric acid and sulfuric acid must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[6]
-
Acid Handling: Always add acid to other liquids slowly. Never add water directly to concentrated acid. The reaction between concentrated sulfuric acid and water is extremely exothermic.
-
Quenching: The reaction quenching step (pouring the acid mixture onto ice) is highly exothermic and must be performed slowly and cautiously with adequate cooling and stirring.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.[6]
Experimental Workflow and Protocols
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process involving reaction setup, controlled nitration, product isolation, and purification.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is designed for a ~5g scale synthesis of the starting material.
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add N-acetyltryptamine (5.0 g, 24.7 mmol).
-
Place the flask in an ice-salt bath.
-
Carefully and slowly add concentrated sulfuric acid (50 mL) to the flask with stirring. The temperature will rise; ensure it does not exceed 20°C during the addition. Stir until all the solid has dissolved.
-
Cool the resulting solution to -5°C.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker or small flask cooled in an ice bath, carefully add 70% nitric acid (1.7 mL, ~27.2 mmol, 1.1 eq) to concentrated sulfuric acid (10 mL). This mixture should be prepared just before use.
-
-
Nitration Reaction:
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred N-acetyltryptamine solution over a period of 30-45 minutes.
-
Crucial Step: Meticulously maintain the internal reaction temperature below 0°C throughout the addition. A rapid rise in temperature can lead to unwanted side products and decomposition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC if desired (a suitable solvent system is 5-10% methanol in dichloromethane).
-
-
Workup and Isolation:
-
Prepare a large beaker (1 L) containing approximately 400 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the crude product.
-
Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until the pH is approximately 7. Be cautious as this will generate a significant amount of CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield a yellow or orange solid.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A suitable solvent system is ethanol or an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol. If needed, add water dropwise until turbidity persists, then re-heat to dissolve.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Physicochemical Properties
| Property | Expected Value | Source |
| IUPAC Name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | [7] |
| Molecular Formula | C₁₂H₁₃N₃O₃ | [7] |
| Molecular Weight | 247.25 g/mol | [7] |
| Appearance | Yellow to orange crystalline solid | N/A |
| Melting Point | 223-224°C | N/A |
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons on the indole ring (with characteristic shifts due to the nitro group), the ethyl side chain protons, and the acetyl methyl protons. The downfield shift of protons at C-4 and C-6 is a key indicator of C-5 substitution.
-
¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the 12 carbons in the molecule. The carbon bearing the nitro group (C-5) will be significantly shifted.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ ≈ 248.10.
-
FTIR (KBr Pellet): Characteristic peaks for N-H stretching (indole and amide), C=O stretching (amide), and asymmetric/symmetric stretching of the NO₂ group (~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹).
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic nitration of N-acetyltryptamine.
Troubleshooting and Discussion
-
Low Yield: A common issue is low yield, which can often be attributed to poor temperature control during the nitration step. Temperatures above 0°C can lead to the formation of undesired isomers (e.g., 6-nitro) and oxidative degradation of the starting material. Ensure the cold bath is well-maintained and the nitrating mixture is added very slowly.
-
Dark/Tarry Product: The formation of a dark, tarry crude product suggests polymerization or significant degradation. This is also linked to excessive temperatures or the use of overly concentrated nitric acid. Using 70% HNO₃ in a sulfuric acid medium provides a controlled source of the nitronium ion.
-
Incomplete Reaction: If the reaction does not go to completion, ensure the N-acetyltryptamine was fully dissolved in the sulfuric acid before cooling and that the stoichiometry of the nitrating agent is correct. A slight excess (1.1 eq) of nitric acid is recommended.
Conclusion
This application note provides a reliable and detailed protocol for the high-yield synthesis of this compound. By leveraging the principles of electrophilic aromatic substitution under controlled acidic conditions, this method achieves excellent regioselectivity for the desired C-5 isomer. The resulting compound serves as a valuable platform for further chemical elaboration, enabling researchers and drug development professionals to synthesize novel derivatives for pharmacological investigation. Strict adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
Nitration reaction safety - YouTube. (2024). Accessed: January 12, 2026. [Link]
-
Indole Chemistry | PDF | Chemical Reactions - Scribd. (n.d.). Accessed: January 12, 2026. [Link]
-
Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester - NIH. (n.d.). Accessed: January 12, 2026. [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Accessed: January 12, 2026. [Link]
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–77.
-
Electrophilic substitution at the indole - Química Organica.org. (n.d.). Accessed: January 12, 2026. [Link]
-
NITRIC ACID SAFETY - University of California, Santa Cruz. (n.d.). Accessed: January 12, 2026. [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27367–27371.
-
Melatonin - University of Bristol. (n.d.). Accessed: January 12, 2026. [Link]
-
ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023 - Cosmetic Ingredient Review. (2023). Accessed: January 12, 2026. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate. (2016). Accessed: January 12, 2026. [Link]
- Noland, W. E., & Ryrins, S. (1966). Nitration of Indoles. III. Polynitration of 2-Alkylindoles. The Journal of Organic Chemistry, 31(1), 65–69.
-
Synthesis of N-acetyltryptamine and melatonin from tryptophan. - ResearchGate. (n.d.). Accessed: January 12, 2026. [Link]
- Ishida, N., et al. (2001). Nitration and nitrosation of N-acetyl-L-tryptophan and tryptophan residues in proteins by various reactive nitrogen species. Journal of Biochemistry, 129(5), 745–751.
-
This compound | C12H13N3O3 | CID 906605 - PubChem. (n.d.). Accessed: January 12, 2026. [Link]
Sources
Application Notes and Protocols: Utilizing 5-Nitro-N-acetyltryptamine in Fluorescence Quenching Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Fluorescence quenching is a powerful analytical tool for elucidating the dynamics of molecular interactions, particularly in the context of protein-ligand binding and conformational analysis. This document provides a comprehensive guide to the principles and practical application of 5-Nitro-N-acetyltryptamine as a potential quencher for intrinsic tryptophan fluorescence. While direct, peer-reviewed applications of this compound in this specific context are not extensively documented, its structural features—a tryptophan analog bearing a nitroaromatic moiety—suggest its utility as a quencher. This guide synthesizes established principles of fluorescence quenching with the known chemical properties of this compound to provide detailed, exemplar protocols for its use in studying protein-ligand interactions. We will delve into the mechanistic underpinnings of fluorescence quenching, provide step-by-step experimental workflows, guide data analysis using the Stern-Volmer relationship, and offer troubleshooting advice.
Introduction: The Rationale for this compound in Fluorescence Quenching
Intrinsic protein fluorescence, predominantly arising from tryptophan residues, is exquisitely sensitive to the local microenvironment.[1][2] Changes in protein conformation, ligand binding, or subunit association can alter the quantum yield and/or the emission maximum of tryptophan fluorescence.[1][3][4] This sensitivity makes intrinsic fluorescence a valuable tool for monitoring molecular interactions without the need for extrinsic labels, which can sometimes perturb the system under study.[2]
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[2] This can occur through various mechanisms, including dynamic (collisional) quenching, static quenching (formation of a non-fluorescent ground-state complex), and Förster Resonance Energy Transfer (FRET).[2][5] Nitroaromatic compounds are well-known quenchers of fluorescence, often acting through photoinduced electron transfer (PET).[6]
This compound is a derivative of tryptophan, the primary intrinsic fluorophore in most proteins.[7] Its structure incorporates a nitro group on the indole ring, which is expected to confer quenching properties. The similarity of its core structure to tryptophan suggests that it could act as a specific quencher for tryptophan residues in proteins, potentially providing insights into the accessibility of these residues and their involvement in binding events.
Mechanistic Principles of Fluorescence Quenching
The interaction between a fluorophore (like a tryptophan residue in a protein) and a quencher (this compound) can be described by two primary mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with the quencher molecule, leading to non-radiative de-excitation. This process is dependent on the diffusion of the fluorophore and quencher.[5]
-
Static Quenching: This involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of excitable fluorophores.[2][5]
The differentiation between these mechanisms is crucial for interpreting quenching data and can be achieved by analyzing the temperature and viscosity dependence of the quenching process, as well as through fluorescence lifetime measurements.
The efficiency of quenching is described by the Stern-Volmer equation :
I0 / I = 1 + KSV[Q]
Where:
-
I0 is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
KSV is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot (I0 / I vs. [Q]) is often indicative of a single quenching mechanism (either purely dynamic or purely static).[5]
Visualizing the Quenching Mechanism
Caption: Mechanisms of fluorescence quenching.
Experimental Protocol: Quenching of Intrinsic Protein Fluorescence
This protocol provides a general framework for a fluorescence quenching experiment using this compound to study the interaction of a ligand with a tryptophan-containing protein.
Materials and Reagents
-
Protein of Interest: Purified and buffer-exchanged into a suitable, non-fluorescent buffer (e.g., phosphate, HEPES, or TRIS buffer). The protein concentration should be chosen to give a stable and measurable fluorescence signal (typically in the low micromolar range).
-
This compound: High purity grade.
-
Ligand of Interest: The molecule whose binding to the protein is being investigated.
-
Buffer: A non-fluorescent buffer with a pH that maintains the stability and activity of the protein.
-
Spectrofluorometer: Equipped with a temperature-controlled cuvette holder.
-
Quartz Cuvettes: Low-volume, four-sided clear cuvettes are recommended.
Preparation of Stock Solutions
-
Protein Stock Solution: Prepare a concentrated stock solution of the protein in the chosen buffer. Determine the accurate concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm, using the appropriate extinction coefficient, or a colorimetric assay like the Bradford or BCA assay).
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol). Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid effects on protein structure and stability.
-
Ligand Stock Solution: Prepare a concentrated stock solution of the ligand in the same buffer as the protein, if possible. If a co-solvent is necessary, ensure its final concentration is consistent across all samples and does not affect the protein's fluorescence.
Experimental Workflow
The following workflow describes a titration experiment to determine the quenching of the protein's intrinsic fluorescence by this compound in the absence and presence of a saturating concentration of a binding ligand.
Caption: Experimental workflow for a fluorescence quenching assay.
Step-by-Step Procedure
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize the excitation of tyrosine.[3][4]
-
Set the emission scan range from 310 nm to 450 nm.
-
Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without causing photobleaching.
-
Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25 °C).
-
-
Baseline Measurement:
-
Place a cuvette containing only the buffer into the spectrofluorometer and record a baseline spectrum. This will be subtracted from all subsequent measurements.
-
-
Quenching Titration (Protein Alone):
-
Add a known volume of the protein stock solution to a clean cuvette to achieve the desired final concentration.
-
Record the fluorescence emission spectrum. This is the initial fluorescence intensity (I0).
-
Make sequential additions of small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the titration until significant quenching is observed or until the concentration of the quencher is sufficiently high.
-
-
Quenching Titration (Protein + Ligand):
-
To a new cuvette, add the same amount of protein as in the previous titration.
-
Add a saturating concentration of the ligand of interest. A concentration of at least 10-fold higher than the known or expected dissociation constant (Kd) is recommended.
-
Record the fluorescence emission spectrum. This is the initial fluorescence intensity in the presence of the ligand.
-
Repeat the titration with this compound as described in step 3.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the Stern-Volmer quenching constant (KSV) under different conditions.
Stern-Volmer Analysis
-
Data Extraction: For each spectrum, determine the maximum fluorescence intensity.
-
Correction for Dilution: If the addition of the quencher stock solution significantly dilutes the sample (i.e., > 5% volume change), correct the fluorescence intensities using the following formula: Icorrected = Iobserved * ((Vinitial + Vadded) / Vinitial) Where Vinitial is the initial volume and Vadded is the total volume of quencher solution added.
-
Stern-Volmer Plot: Plot I0 / I versus the concentration of this compound ([Q]).
-
Determination of KSV: Perform a linear regression on the Stern-Volmer plot. The slope of the line is the Stern-Volmer quenching constant (KSV).
Interpreting the Results
By comparing the KSV values obtained in the absence and presence of the ligand, you can infer information about the binding event:
| Scenario | Observation | Interpretation |
| Ligand Binding Protects Tryptophan | KSV (with ligand) < KSV (without ligand) | The binding of the ligand induces a conformational change that shields the tryptophan residue(s) from the quencher, making them less accessible. This suggests the tryptophan is at or near the binding site. |
| Ligand Binding Exposes Tryptophan | KSV (with ligand) > KSV (without ligand) | The binding of the ligand causes a conformational change that increases the exposure of the tryptophan residue(s) to the solvent and the quencher. |
| No Change in Quenching | KSV (with ligand) ≈ KSV (without ligand) | The binding of the ligand does not significantly alter the local environment or accessibility of the tryptophan residue(s). The tryptophan is likely distant from the binding site. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Non-linear Stern-Volmer Plot (upward curvature) | - Combination of static and dynamic quenching. - Inner filter effect if the quencher absorbs at the excitation or emission wavelength. | - Perform experiments at different temperatures to distinguish between static and dynamic quenching. - Measure the absorbance spectrum of this compound to check for inner filter effects and apply appropriate corrections if necessary. |
| Precipitation in the Cuvette | - Protein instability at the concentrations used. - Low solubility of the quencher or ligand. - High concentration of organic solvent from stock solutions. | - Perform the experiment at a lower protein concentration. - Ensure the quencher and ligand are fully dissolved in their stock solutions. - Keep the final concentration of organic solvents to a minimum (<1%). |
| High Signal-to-Noise Ratio | - Low protein concentration. - Inappropriate instrument settings. | - Increase the protein concentration. - Optimize the excitation and emission slit widths and the integration time. |
| Photobleaching | - Intense excitation light. - Prolonged exposure to the excitation light. | - Reduce the excitation slit width. - Minimize the time the sample is exposed to the excitation beam by using an automated shutter if available. |
Conclusion
This compound holds promise as a specific quencher for studying the microenvironment of tryptophan residues in proteins. Its structural similarity to tryptophan may offer unique advantages in probing protein structure and dynamics. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this compound in their own fluorescence quenching assays. As with any new reagent, it is essential to carefully characterize its behavior and validate the results with complementary techniques.
References
-
Edinburgh Instruments. (2024). What is a Stern-Volmer Plot? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 906605, this compound. Retrieved from [Link]
- Sharma, H. C., et al. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. Journal of Bioenergetics and Biomembranes, 48(3), 279–287.
-
The Labbot. (2023). A guide to intrinsic protein fluorescence. Retrieved from [Link]
- Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518–22538.
- Sharma, H. C., et al. (2017). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria.
- Chen, J., et al. (2008). Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence. Biochemistry, 47(38), 10058–10066.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Royer, C. A. (1995). Probing protein folding and conformational transitions with fluorescence. Methods in Enzymology, 259, 427-455.
- Yammine, A., Gao, J., & Kwan, A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253.
- Vivian, J. T., & Callis, P. R. (2001). Mechanisms of tryptophan fluorescence shifts in proteins. Biophysical Journal, 80(5), 2093–2109.
- Eftink, M. R., & Ghiron, C. A. (1976). Exposure of tryptophanyl residues in proteins. Quantitative determination by fluorescence quenching studies. Biochemistry, 15(3), 672–680.
- Eftink, M. R. (1991). Fluorescence quenching: theory and applications. In Topics in Fluorescence Spectroscopy (Vol. 2, pp. 53-126). Springer, Boston, MA.
- Goldman, J. M., et al. (2013). Fluorescent proteins as biosensors by quenching resonance energy transfer from endogenous tryptophan: detection of nitroaromatic explosives. Biosensors and Bioelectronics, 53, 353-358.
Sources
- 1. A guide to intrinsic protein fluorescence | The Labbot Blog [labbot.bio]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - OAR@ICRISAT [oar.icrisat.org]
- 5. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent proteins as biosensors by quenching resonance energy transfer from endogenous tryptophan: detection of nitroaromatic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H13N3O3 | CID 906605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Nitro-N-acetyltryptamine as a Novel Fluorescent Marker for Cellular Imaging
I. Introduction: The Quest for Novel Cellular Probes
The visualization of cellular structures and dynamic processes is a cornerstone of modern biological research. Fluorescent markers have revolutionized our ability to probe the inner workings of cells, yet the development of novel probes with unique properties remains a critical endeavor. This document outlines the theoretical framework and provides detailed protocols for the investigation and application of 5-Nitro-N-acetyltryptamine as a potential fluorescent marker in cellular systems.
This compound is a derivative of the essential amino acid tryptophan.[1] The intrinsic fluorescence of the indole ring of tryptophan is a well-established phenomenon that has been widely exploited in protein biochemistry.[2] This application note explores the possibility of harnessing a modified tryptamine structure for cellular imaging, while also addressing the significant challenges and considerations inherent in introducing a novel, uncharacterized compound into a biological context.
II. Scientific Rationale and Hypothesized Fluorescent Properties
The indole moiety of tryptamine derivatives is the basis for their potential fluorescence, analogous to tryptophan itself.[2] However, the introduction of a nitro group (-NO2) at the 5-position of the indole ring is expected to have a profound impact on the molecule's photophysical properties. Nitro groups are potent electron-withdrawing groups and are well-known to act as fluorescence quenchers. Therefore, it is hypothesized that this compound will exhibit significantly weaker fluorescence compared to its non-nitrated counterparts.
Despite the anticipated quenching, the compound may still retain sufficient fluorescence to be detectable with sensitive microscopy systems. The primary scientific justification for investigating this molecule lies in the potential for unique cellular interactions and localization patterns driven by the tryptamine backbone and the nitro-functionalization. Tryptamine and its derivatives are known to interact with and be transported by various cellular mechanisms, including serotonin transporters (SERT) and vesicle monoamine transporters (VMAT).[3][4][5] This suggests that this compound could potentially serve as a marker for specific cellular compartments or neuronal processes.
Table 1: Hypothesized and Key Experimental Parameters for this compound
| Parameter | Hypothesized Value/Range | Experimental Validation Required |
| Excitation Maximum (λex) | ~280 - 350 nm | Spectrofluorometry |
| Emission Maximum (λem) | ~350 - 450 nm | Spectrofluorometry |
| Quantum Yield | Low (<<0.1) | Comparative Spectrofluorometry |
| Photostability | Moderate to Low | Time-lapse microscopy |
| Optimal Concentration | 1 - 50 µM | Dose-response cytotoxicity and imaging |
| Cytotoxicity (EC50) | >100 µM | MTT, LDH, or similar viability assays |
III. Experimental Workflows
The successful application of a novel fluorescent marker requires a systematic approach to characterization and validation. The following workflow outlines the critical steps from initial probe preparation to cellular imaging and data interpretation.
Caption: A generalized workflow for the validation and application of a novel fluorescent cellular probe.
IV. Detailed Protocols
The following protocols are provided as a starting point for the investigation of this compound. Optimization will be necessary for specific cell types and experimental goals.
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Accurately weigh 2.47 mg of this compound (MW: 247.25 g/mol ).[6]
-
Dissolve in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
-
-
Phosphate-Buffered Saline (PBS):
-
Prepare a 1X PBS solution (pH 7.4) and sterilize by autoclaving or filtration.
-
-
Fixation Solution (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde in 100 mL of 1X PBS. Heat to 60°C in a fume hood to aid dissolution.
-
Add 1-2 drops of 1 M NaOH to clarify the solution.
-
Cool to room temperature and adjust the pH to 7.4.
-
Store at 4°C for up to one week.
-
-
Permeabilization Buffer (0.1% Triton X-100 in PBS):
-
Add 100 µL of Triton X-100 to 100 mL of 1X PBS.
-
Mix gently to avoid excessive foaming.
-
Protocol 2: Live-Cell Imaging
This protocol is designed for the dynamic observation of this compound in living cells.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture cells to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-50 µM.
-
Remove the existing culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the loading medium.
-
Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer.
-
-
Imaging:
-
Immediately proceed to imaging using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or UV filter set).
-
Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 3: Fixed-Cell Imaging
Fixation can help to preserve cellular structures and may enhance the signal from the probe.
-
Cell Preparation and Probe Loading:
-
Follow steps 1 and 2 from the Live-Cell Imaging protocol.
-
-
Fixation:
-
After probe incubation and washing, add 4% paraformaldehyde solution to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Remove the fixation solution and wash the cells 2-3 times with PBS.
-
-
Permeabilization (Optional):
-
If co-staining with antibodies against intracellular targets is desired, add 0.1% Triton X-100 in PBS to the cells.
-
Incubate for 5-10 minutes at room temperature.
-
Wash 2-3 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image using a fluorescence microscope.
-
V. Validation and Control Experiments
Given the novel nature of this application, rigorous controls are essential for data interpretation.
-
Cytotoxicity Assay: Perform a dose-response experiment using an MTT or similar cell viability assay to determine the concentration range at which this compound is not toxic to the cells.
-
Spectral Characterization: Use a spectrofluorometer to determine the precise excitation and emission maxima of the compound in a relevant buffer system.
-
Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of endogenous cellular autofluorescence.
-
Specificity Control: If a specific cellular localization is observed, co-stain with known organelle markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus) to confirm colocalization.[7]
VI. Potential Cellular Uptake and Localization
The tryptamine structure suggests that cellular uptake may be mediated by monoamine transporters.[3][4][5] This could lead to accumulation in specific cell types, such as neurons, or within intracellular vesicles.
Caption: A conceptual diagram of potential cellular uptake and sequestration of this compound.
VII. Potential Applications and Limitations
Potential Applications:
-
Neurobiology: If uptake is mediated by SERT or VMAT, this probe could be used to study monoaminergic systems.
-
Drug Delivery: The tryptamine backbone could be explored as a carrier for delivering other molecules into cells.
-
High-Content Screening: A fluorescent tryptamine derivative could be used in screens to identify compounds that modulate monoamine transporters.
Limitations:
-
Fluorescence Quenching: The nitro group is expected to significantly reduce the fluorescence quantum yield, potentially leading to a low signal-to-noise ratio.
-
Phototoxicity and Photobleaching: The requirement for UV or near-UV excitation may induce phototoxicity in live cells.
-
Biological Activity: Tryptamine derivatives can have psychoactive and other biological effects, which must be considered when interpreting experimental results.[1][4][5]
-
Lack of Characterization: As a novel probe, its behavior in a cellular environment is unknown and requires extensive validation.
VIII. Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | - Incorrect filter set- Low probe concentration- Fluorescence quenching | - Verify excitation/emission spectra- Increase probe concentration (check cytotoxicity)- Use a more sensitive detector |
| High Background | - Incomplete washing- Probe precipitation- High autofluorescence | - Increase the number and duration of washes- Filter the working solution before use- Image unstained controls and use background subtraction |
| Cell Death/Morphological Changes | - Probe cytotoxicity- Phototoxicity | - Lower the probe concentration- Reduce excitation light intensity and exposure time |
IX. References
-
Cozzi, N. V., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of Neural Transmission, 116(12), 1591–1599. Retrieved from [Link]
-
Cozzi, N. V., et al. (2009). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. ResearchGate. Retrieved from [Link]
-
Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144. Retrieved from [Link]
-
Kroona, T., et al. (2000). Tryptamine derivatives as non-competitive N-methyl-d-aspartate receptor blockers. Neuroscience Letters, 284(1-2), 85-88. Retrieved from [Link]
-
University of Bristol. (n.d.). Melatonin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 906605, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]
-
Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. Retrieved from
-
Botha, J. W., et al. (2019). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 20(23), 5936. Retrieved from [Link]
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H13N3O3 | CID 906605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Quantitative Analysis of 5-Nitro-N-acetyltryptamine using High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS)
Application Note & Protocol:
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 5-Nitro-N-acetyltryptamine in a given matrix, such as plasma or a reaction mixture. The methodology utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) for separation, coupled with tandem mass spectrometry (LC-MS/MS) for detection and quantification. This guide provides a comprehensive framework, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development. The described protocols are grounded in established analytical principles and adhere to validation standards outlined by regulatory bodies to ensure data integrity and reliability.
Introduction
This compound is a tryptamine derivative. The accurate quantification of such compounds is crucial in various scientific disciplines, including pharmacology, toxicology, and synthetic chemistry. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior selectivity, sensitivity, and speed.
This document provides a detailed protocol for the analysis of this compound. The method is designed to be both reliable and efficient, addressing the need for high-quality analytical data in research and development settings. We will detail the causality behind key experimental choices, such as the selection of the stationary phase, mobile phase composition, and mass spectrometry parameters, to provide a deeper understanding of the method's principles.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | PubChem[1] |
| Molecular Weight | 247.25 g/mol | PubChem[1] |
| IUPAC Name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | PubChem[1] |
| CAS Number | 96735-08-9 | ChemicalBook[2] |
The presence of the indole ring and the acetyl group suggests that a reversed-phase chromatographic approach, such as a C18 column, would be effective for retention and separation. The basic nitrogen on the indole ring allows for efficient protonation, making positive mode electrospray ionization (ESI+) a suitable choice for mass spectrometry.
Experimental Workflow
The overall analytical process follows a systematic workflow designed to ensure consistency and accuracy from sample collection to final data reporting.
Sources
Application and Protocol for the Quantitative Analysis of 5-Nitro-N-acetyltryptamine in Biological Samples
Introduction: The Significance of Quantifying 5-Nitro-N-acetyltryptamine
This compound is a tryptamine derivative of significant interest in pharmacology and toxicology. As a potential metabolite or synthetic analog of endogenous tryptamines, its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic studies, drug metabolism research, and forensic analysis. The nitro functional group introduces unique chemical properties that necessitate robust and sensitive analytical methodologies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides a comprehensive guide for the quantification of this compound, leveraging the power of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalytical assays due to its exceptional sensitivity, selectivity, and wide dynamic range. The protocols outlined herein are designed to be adaptable to various laboratory settings and biological sample types, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals.
Pillar of Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The cornerstone of this analytical approach is LC-MS/MS. The liquid chromatography (LC) component separates this compound from other endogenous components in the biological sample extract. This separation is typically achieved using a reversed-phase C18 column. The tandem mass spectrometry (MS/MS) component provides highly selective and sensitive detection. The analyte is first ionized, and then a specific precursor ion (the molecular ion of this compound) is selected and fragmented. The resulting product ions are then detected, creating a unique "fingerprint" for the molecule and allowing for its precise quantification even at very low concentrations.
Experimental Workflow: From Sample to Result
The overall workflow for the quantification of this compound can be visualized as a multi-step process, starting from sample collection and culminating in data analysis.
Caption: A generalized workflow for the quantification of this compound.
Protocols for Sample Preparation: Ensuring a Clean Extract
The choice of sample preparation technique is critical and depends on the biological matrix, the required limit of quantification, and the available resources. The primary goal is to efficiently extract this compound while minimizing matrix effects that can interfere with the LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT) for Plasma or Serum Samples
This method is rapid and suitable for high-throughput analysis.
-
Sample Aliquoting: In a microcentrifuge tube, pipette 100 µL of plasma or serum sample.
-
Internal Standard (IS) Spiking: Add a small volume (e.g., 10 µL) of a working solution of a suitable internal standard (e.g., a deuterated analog of this compound) to all samples, calibration standards, and quality control samples.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
Transfer for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine or Homogenized Tissue Samples
LLE provides a cleaner extract compared to PPT and is effective for more complex matrices.[1]
-
Sample Aliquoting and IS Spiking: To 1 mL of urine or tissue homogenate in a glass tube, add the internal standard.
-
pH Adjustment: Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer or a small volume of ammonium hydroxide. This ensures that the tryptamine is in its non-ionized, more organic-soluble form.
-
Extraction Solvent Addition: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extraction: Vortex or mechanically shake the tubes for 10-15 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue as described in the PPT protocol.
-
Transfer for Analysis: Transfer the final solution to an autosampler vial.
Protocol 3: Solid-Phase Extraction (SPE) for Low Concentration Samples
SPE offers the highest degree of sample cleanup and concentration, making it ideal for achieving very low limits of quantification.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound and the internal standard with a small volume of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as previously described.
-
Transfer for Analysis: Transfer the final solution to an autosampler vial.
Caption: Comparison of sample preparation workflows.
LC-MS/MS Method Parameters: A Starting Point
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for the specific instrument and application.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for tryptamine-like compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Gradient | 5-95% B over 5 minutes | A typical gradient for separating compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A standard volume to avoid overloading the column. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tryptamines readily form positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| Precursor Ion (Q1) | [M+H]+ of this compound (m/z 248.1) | Based on the molecular weight of this compound (247.25 g/mol ).[2] |
| Product Ions (Q3) | To be determined by infusion and fragmentation of a standard | Typically, a stable and abundant fragment is chosen for quantification and a second for confirmation. |
| Collision Energy | To be optimized for maximum product ion intensity | |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across a peak. |
Method Validation: Ensuring Trustworthy Results
A rigorous method validation is essential to ensure the reliability of the quantitative data. The method should be validated according to established regulatory guidelines, assessing the following parameters:
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[3]
-
Recovery: The efficiency of the extraction process.[3]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[3]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 2: Typical Performance Characteristics for a Validated LC-MS/MS Assay
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| LOQ | Sufficiently low to meet the study requirements |
Expertise and Experience: The Rationale Behind the Protocol
The protocols provided are based on established principles of bioanalytical chemistry. The use of an internal standard is crucial as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results. The choice between PPT, LLE, and SPE is a balance between throughput, cleanliness of the extract, and the required sensitivity. For instance, while PPT is fast, it may lead to more significant matrix effects compared to the more laborious LLE and SPE techniques. The acidic mobile phase in the LC method ensures that the tryptamine analyte is protonated, which is essential for efficient positive mode electrospray ionization.
Trustworthiness: A Self-Validating System
The robustness of this analytical method is ensured by a multi-faceted approach. The use of a stable isotope-labeled internal standard is the first line of defense against variability. The inclusion of calibration standards and quality control (QC) samples at multiple concentration levels in each analytical run allows for the continuous monitoring of the assay's performance. The QC samples, prepared independently from the calibration standards, provide an unbiased assessment of the accuracy and precision of the data. Any deviation of the QC samples from their nominal concentrations would indicate a potential issue with the analytical run, prompting further investigation. This self-validating system ensures the integrity and reliability of the reported concentrations of this compound.
References
- BenchChem. (n.d.). Application Notes & Protocols for the Quantification of Tryptamine Analogs in Biological Samples.
- Dartmouth College. (n.d.). Sample Preparation – Dartmouth Trace Element Analysis Core.
- Phenomenex. (n.d.). LC-MS/MS Method for the Quantitation of Eight Nitrosamine Compounds in Final Drug Product.
- MDPI. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
Application Notes and Protocols for the Experimental Use of 5-Nitro-N-acetyltryptamine in Neurobiology Research
Introduction: Rationale for the Investigation of 5-Nitro-N-acetyltryptamine
This compound is a tryptamine derivative whose neurobiological profile is not extensively characterized in scientific literature. Its core structure is shared with endogenously significant molecules such as N-acetyltryptamine, a precursor and metabolite of melatonin, and N-acetylserotonin, which has demonstrated neurotrophic and antioxidant properties.[1][2][3] The addition of a nitro group at the 5-position of the indole ring is a key structural modification that warrants investigation. Nitro groups are strongly electron-withdrawing and can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[4] This modification could potentially modulate receptor affinity, introduce novel biological activities, or even confer cytotoxic properties.
These application notes provide a hypothetical framework for the initial characterization of this compound in a neurobiology research setting. The following protocols are based on established methodologies for similar compounds and are designed to provide a robust starting point for researchers.
Compound Characteristics and Handling
Before initiating any experimental work, it is crucial to understand the physicochemical properties and safety requirements for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | [5] |
| Molecular Weight | 247.25 g/mol | [5] |
| CAS Number | 96735-08-9 | [5] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO | [6] |
| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. Protect from light.[6][7] |
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]
-
Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[7][8]
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.[7][8]
Preparation of Stock Solutions:
-
To prepare a 10 mM stock solution, dissolve 2.47 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
For cell culture experiments, it is essential to keep the final concentration of DMSO in the culture medium below 0.1% to minimize solvent-induced toxicity.
Part 1: In Vitro Characterization
The initial phase of research should focus on characterizing the effects of this compound in controlled, in vitro systems.
Protocol 1: Assessment of Neuronal Viability
This protocol is designed to determine the cytotoxic potential of this compound on a neuronal cell line, such as SH-SY5Y or primary neuronal cultures.
Materials:
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom black plates, tissue culture treated
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium, ranging from 100 µM to 1 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
Viability Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability (%) against the log of the compound concentration to determine the IC₅₀ value.
Expected Outcome: This experiment will reveal whether this compound is toxic to neuronal cells and at what concentrations. This information is critical for designing subsequent functional assays.
Hypothetical Signaling Pathway Investigation
Based on its structural similarity to N-acetylserotonin, it is plausible that this compound could interact with the TrkB receptor, a key player in neuronal survival and differentiation.[1][2]
Caption: Hypothetical activation of TrkB signaling by this compound.
Protocol 2: Neurite Outgrowth Assay
This protocol assesses the potential neurotrophic or neurotoxic effects of this compound by measuring changes in neurite length in primary neurons or a differentiable cell line like PC12.
Materials:
-
Primary cortical neurons or PC12 cells
-
Culture plates coated with Poly-D-Lysine and Laminin
-
This compound stock solution
-
Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)
-
High-content imaging system or fluorescence microscope
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
Procedure:
-
Cell Plating: Plate primary neurons or PC12 cells on coated plates at a low density to allow for clear visualization of individual neurites.
-
Treatment: After allowing the cells to adhere and extend initial processes (typically 24 hours), treat them with non-toxic concentrations of this compound (determined from Protocol 1), a vehicle control, and a positive control (BDNF).
-
Incubation: Culture the cells for 48-72 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify the total neurite length per neuron.
-
-
Data Interpretation: Compare the average neurite length in treated groups to the vehicle control. An increase suggests a neurotrophic effect, while a decrease may indicate neurotoxicity or inhibition of neurite extension.
Part 2: In Vivo Exploration
Should in vitro data suggest interesting bioactivity, preliminary in vivo studies can be designed to explore the compound's effects in a whole-organism context.
Experimental Workflow for In Vivo Studies
Caption: A structured workflow for in vivo evaluation of a novel compound.
Protocol 3: Acute Behavioral Screening in Mice
This protocol provides a basic framework for an initial in vivo screen to identify any overt behavioral effects of this compound.
Materials:
-
Adult male C57BL/6 mice
-
This compound solution for injection (e.g., dissolved in saline with a small percentage of Tween 80)
-
Vehicle control solution
-
Open field test arena
-
Video tracking software
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg). A separate group of mice should receive the vehicle control.
-
Open Field Test:
-
30 minutes post-injection, place each mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze parameters such as:
-
Total distance traveled (locomotor activity)
-
Time spent in the center versus the periphery (anxiety-like behavior)
-
Rearing frequency (exploratory behavior)
-
-
Interpretation: Significant changes in these parameters compared to the vehicle group can indicate sedative, stimulant, anxiolytic, or anxiogenic effects of the compound.
Part 3: Analytical Methodologies
To support pharmacokinetic and metabolism studies, a reliable method for detecting and quantifying this compound in biological matrices is essential.
Recommended Technique: LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting trace amounts of the compound in complex samples like plasma or brain homogenates.[12][13][14]
Key Method Development Steps:
-
Sample Preparation: Develop a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.
-
Chromatographic Separation: Optimize the liquid chromatography conditions (column, mobile phase, gradient) to achieve good peak shape and separation from endogenous interferences.
-
Mass Spectrometry Detection:
-
Optimize the electrospray ionization (ESI) source parameters in positive ion mode.
-
Determine the precursor ion (the protonated molecule [M+H]⁺) and select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
-
Method Validation: Validate the method for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines.[15]
Conclusion and Future Directions
The protocols outlined in these application notes provide a foundational strategy for the initial neurobiological investigation of this compound. The in vitro assays will establish its basic cellular effects, while the in vivo screen can reveal its potential impact on behavior. The analytical methods are crucial for any further development. Based on these initial findings, more specific hypotheses can be formulated. For instance, if the compound shows neurotrophic properties, further studies could explore its potential in models of neurodegenerative diseases. Conversely, if it exhibits cytotoxicity, its mechanism of action could be investigated. This structured approach ensures a logical and scientifically rigorous exploration of this novel compound's role in neurobiology.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 906605, this compound. Retrieved from [Link]
-
Molecules. (2021, January 28). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 903, N-Acetylserotonin. Retrieved from [Link]
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Wikipedia. (n.d.). N-Acetylserotonin. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2025, October 4). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Retrieved from [Link]
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SpringerLink. (n.d.). Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. Retrieved from [Link]
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PubMed Central. (2017, August 25). Daily Rhythm in Plasma N-Acetyltryptamine. Retrieved from [Link]
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PubMed. (n.d.). Effect of Melatonin and 5-Methoxycarbonylamino-N-Acetyltryptamine on the Intraocular Pressure of Normal and Glaucomatous Mice. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Methylmelatonin. Retrieved from [Link]
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PubMed. (1990). In vivo evidence that 5-hydroxytryptamine (5-HT) neuronal firing and release are not necessarily correlated with 5-HT metabolism. Retrieved from [Link]
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PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
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PubMed. (n.d.). In vivo formation of 5-methoxytryptamine from melatonin in rat. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acetyltryptamine. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
PharmTech. (2025, June 6). Mastering Nitrosamines analysis: From Method Development To Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). A Bridge Between in vitro and in vivo Studies in Neuroscience: Organotypic Brain Slice Cultures. Retrieved from [Link]
-
PubMed Central. (n.d.). Neuropharmacology of 5-hydroxytryptamine. Retrieved from [Link]
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PubMed. (n.d.). In vitro evidence that 5-hydroxytryptamine increases efflux of glial glutamate via 5-HT(2A) receptor activation. Retrieved from [Link]
-
LinkedIn. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
-
PubMed. (n.d.). Actions of 5-hydroxytryptamine on ventral tegmental area neurons of the rat in vitro. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of in Vitro and Ex Vivo Uptake of Noradrenaline and 5-hydroxytryptamine by Five Antidepressants; Correlation With Reduction of Spontaneous Firing Rate of Central Monoaminergic Neurones. Retrieved from [Link]
-
Perspectives on Integrative Medicine. (2025, February 28). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Retrieved from [Link]
-
protocols.io. (2023, June 26). Cortical, Striatal and Dopaminergic Neurons Cultures Protocol. Retrieved from [Link]
-
PubMed. (n.d.). Melatonin protects against neuronal damage induced by 3-nitropropionic acid in rat striatum. Retrieved from [Link]
-
MDPI. (2024, July 30). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Retrieved from [Link]
-
PubMed. (1999, May). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Retrieved from [Link]
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Characterizing N-Acetyltransferase Kinetics with the Chromogenic Substrate 5-Nitro-N-acetyltryptamine
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Application Note & Protocol
Authored by: Gemini, Senior Application Scientist
Introduction
The study of enzyme kinetics is fundamental to drug discovery, molecular biology, and understanding metabolic pathways.[1][2][3] A critical enzyme family in neurobiology and chronobiology is the Arylalkylamine N-acetyltransferase (AANAT) family. AANAT catalyzes the penultimate, rate-limiting step in melatonin biosynthesis by transferring an acetyl group from acetyl-coenzyme A (Ac-CoA) to serotonin, forming N-acetylserotonin.[4][5] This process is central to the regulation of circadian rhythms.[4][6]
Traditional AANAT assays often rely on radiometric methods using [³H]- or [¹⁴C]-labeled Ac-CoA, which are sensitive but involve hazardous materials and complex downstream processing.[4][7][8] This application note details a continuous spectrophotometric method for investigating enzyme kinetics using 5-Nitro-N-acetyltryptamine as a chromogenic substrate analog. The presence of the nitro group on the indole ring is hypothesized to induce a shift in the molecule's absorbance spectrum upon enzymatic modification, allowing for real-time monitoring of the reaction progress. This approach offers a safer, more efficient alternative for high-throughput screening and detailed kinetic characterization of N-acetyltransferases.
Assay Principle
This protocol is designed to determine the steady-state kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for an N-acetyltransferase enzyme. The assay quantifies the rate of product formation by monitoring the change in absorbance over time.
The proposed reaction involves the enzymatic transfer of an acetyl group from the co-substrate Acetyl-Coenzyme A (Ac-CoA) to the tryptamine substrate, this compound. The nitro-aromatic group in the substrate is expected to exhibit a distinct UV-Vis absorbance spectrum compared to the acetylated product. This change in absorbance, measured at a specific wavelength, is directly proportional to the concentration of the product formed, enabling the calculation of the initial reaction velocity (V₀).
By systematically varying the concentration of the this compound substrate while keeping the enzyme and Ac-CoA concentrations constant, a saturation curve can be generated. Fitting this data to the Michaelis-Menten equation allows for the determination of Kₘ and Vₘₐₓ.
Biological Context: The Melatonin Biosynthesis Pathway
To understand the significance of the target enzyme, AANAT, it is crucial to visualize its position within the broader melatonin synthesis pathway. This pathway begins with the amino acid tryptophan and proceeds through several enzymatic steps to produce melatonin, the primary hormone regulating sleep-wake cycles.
Figure 1: The Melatonin Biosynthesis Pathway. This diagram illustrates the sequential conversion of tryptophan to melatonin, highlighting the critical role of Arylalkylamine N-acetyltransferase (AANAT), the enzyme of interest for this kinetic study.[4][5]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | United States Biological | N2580-02 | -20°C, protect from light |
| Recombinant Human AANAT | (e.g., R&D Systems) | (Varies) | -80°C |
| Acetyl-Coenzyme A Lithium Salt (Ac-CoA) | Sigma-Aldrich | A2056 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| Dimethyl Sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
Experimental Workflow
The overall process for determining the kinetic parameters involves careful preparation of reagents, execution of the enzymatic assay across a range of substrate concentrations, and detailed analysis of the resulting data.
Figure 2: Experimental workflow for kinetic analysis. This flowchart outlines the key phases from reagent preparation to the final determination of kinetic constants.
Detailed Experimental Protocol
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.1 mg/mL BSA):
-
Prepare 100 mL of 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Immediately before use, add 15.4 mg of DTT (to 1 mM) and 10 mg of BSA (to 0.1 mg/mL).
-
Rationale: The buffer maintains a stable pH for optimal enzyme activity. DTT is included to prevent oxidation of the enzyme's cysteine residues, while BSA helps to stabilize the enzyme and prevent non-specific adsorption to plasticware.[9]
-
-
Substrate Stock (10 mM this compound):
-
Dissolve 2.47 mg of this compound (MW: 247.25 g/mol )[10] in 1 mL of anhydrous DMSO.
-
Store in small aliquots at -20°C, protected from light.
-
Rationale: DMSO is used to dissolve the hydrophobic substrate. A high-concentration stock allows for minimal solvent volume in the final reaction mixture, reducing potential inhibition by the solvent.
-
-
Co-substrate Stock (10 mM Acetyl-CoA):
-
Dissolve an appropriate amount of Acetyl-CoA lithium salt in nuclease-free water.
-
Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock (10 µM Recombinant AANAT):
-
Dilute the enzyme to a working stock of 10 µM in Assay Buffer.
-
Keep on ice during the experiment.
-
Rationale: The final enzyme concentration in the assay should be in the low nanomolar range and must be determined empirically to ensure linear reaction kinetics over the measurement period.
-
Substrate Serial Dilution
-
Perform a serial dilution of the 10 mM substrate stock in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.08 mM).
-
This will be used to achieve final assay concentrations from 100 µM down to sub-micromolar levels.
Enzyme Assay Protocol
This protocol is for a total reaction volume of 200 µL in a 96-well plate.
-
Determine Optimal Wavelength: Perform a wavelength scan (e.g., 250-500 nm) of the substrate and a chemically synthesized or enzymatically generated product to identify the wavelength of maximum absorbance difference (Δλₘₐₓ). For this hypothetical protocol, we will assume Δλₘₐₓ is 340 nm.
-
Prepare Master Mix: On ice, prepare a master mix containing all components except the substrate. For each reaction, you will need:
-
170 µL Assay Buffer
-
2 µL of 10 mM Ac-CoA (Final: 100 µM)
-
X µL of Enzyme Stock (e.g., 4 µL of 100 nM stock for a final concentration of 2 nM)
-
(Adjust buffer volume to bring the total to 180 µL)
-
-
Set up Plate:
-
Add 180 µL of the Master Mix to each well.
-
Include "no-enzyme" controls for each substrate concentration to correct for any non-enzymatic substrate degradation.
-
Include "no-substrate" controls to establish the baseline absorbance.
-
-
Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes in a plate reader.
-
Initiate Reaction:
-
Add 20 µL of the appropriate substrate dilution to each well to initiate the reaction. The final DMSO concentration should not exceed 2% (v/v).
-
Rationale: Initiating the reaction with the substrate ensures all other components are at thermal equilibrium and the reaction starts synchronously across all wells.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm (or the empirically determined Δλₘₐₓ) every 30 seconds for 15-30 minutes.
-
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot Absorbance vs. Time (in seconds).
-
Identify the initial linear portion of the curve. The slope of this line represents the rate of change in absorbance (ΔAbs/sec).
-
Convert this rate to product concentration (µM/min) using the Beer-Lambert law (V₀ = slope / (ε × l)), where ε is the molar extinction coefficient of the product at the measured wavelength and l is the path length in cm.
-
-
Generate Saturation Curve:
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
-
Determine Kinetic Parameters:
-
Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the V₀ vs. [S] data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
This will provide the values for Vₘₐₓ (in µM/min) and Kₘ (in µM).
-
Sample Data Table (Hypothetical)
Below is a table of hypothetical data from an experiment following this protocol.
| [this compound] (µM) | Initial Velocity (V₀) (µM/min) |
| 1.56 | 0.18 |
| 3.13 | 0.35 |
| 6.25 | 0.65 |
| 12.5 | 1.15 |
| 25 | 1.85 |
| 50 | 2.60 |
| 100 | 3.30 |
| Calculated Kₘ | 28.5 µM |
| Calculated Vₘₐₓ | 4.2 µM/min |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low activity | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Missing component (e.g., Ac-CoA). | 1. Use a new aliquot of enzyme; confirm activity with a known substrate if possible. 2. Verify the pH of the assay buffer. 3. Double-check all master mix calculations and additions. |
| High background in no-enzyme control | 1. Non-enzymatic substrate degradation. 2. Contamination of reagents. | 1. Subtract the background rate from the enzymatic rate. If too high, consider a different buffer or pH. 2. Use fresh, sterile stocks and tips. |
| Non-linear initial rates | 1. Enzyme concentration is too high (substrate depletion). 2. Assay time is too long. | 1. Reduce the final enzyme concentration in the assay. 2. Calculate the initial velocity from an earlier, linear portion of the progress curve. |
| Data does not fit Michaelis-Menten model | 1. Substrate or product inhibition. 2. Incorrect substrate concentrations. | 1. Test a wider range of substrate concentrations. If inhibition is observed, fit the data to an appropriate inhibition model. 2. Verify the accuracy of the stock solution and serial dilutions. |
Conclusion
The protocol described herein provides a robust framework for utilizing this compound as a chromogenic substrate for the kinetic analysis of N-acetyltransferase enzymes. By leveraging a continuous spectrophotometric assay, this method avoids the complications of radiometric or endpoint assays, offering a streamlined, efficient, and safer workflow. This approach is highly adaptable for characterizing enzyme variants, screening for inhibitors in a drug development context, and elucidating the catalytic mechanisms of this important enzyme family.
References
- De Angelis J, Gastel J, Klein DC, Cole PA. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87). J Biol Chem. 1998;273(5):3045–3050.
- Gomez-Cornejo G, Cipriani D, Mark L, et al. Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH. In: The Pineal Gland and Melatonin. Methods in Molecular Biology, vol 2550. Humana, New York, NY; 2022.
- Hickman AB, Namboodiri MA, Klein DC, Dyda F. The structural basis of ordered substrate binding by serotonin N-acetyltransferase. J Biol Chem. 1999;274(45):32089-32096.
-
UniProt Consortium. Acetylserotonin O-methyltransferase - Homo sapiens (Human). UniProtKB - P46597 (ASMT_HUMAN). [Link]
- Byeon Y, Lee K, Park S, Back K. Molecular and functional characterization of N-acetylserotonin O-methyltransferase in the cyanobacterium Synechocystis sp. PCC 6803. J Pineal Res. 2015;58(4):468-475.
- Coon SL, Klein DC. Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH. Methods Mol Biol. 2022;2550:19-32.
-
Arnao MB, Hernández-Ruiz J. The Multi-Regulatory Properties of Melatonin in Plants. In: Neurotransmitters in Plants. 2018. [Link]
- Ganguly S, Coon SL, Klein DC. Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205. Proc Natl Acad Sci U S A. 2005;102(4):1222-1227.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 906605, this compound. [Link]
- Cole PA, Vetting MW. Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis. Biochemistry. 2006;45(47):13996-14004.
-
Castro A, Iglesias E, Leis JR, Peña ME, Tato JV, Williams DLH. Kinetics and mechanism of the nitrosation of N-acetyltryptophan and of the denitrosation of N-acetyl-N1-nitrosotryptophan. J. Chem. Soc., Perkin Trans. 2. 1986;0:1725-1730. [Link]
-
Khan Academy. An introduction to enzyme kinetics. [Link]
-
UniProt Consortium. Acetylserotonin O-methyltransferase - Homo sapiens (Human). UniProtKB - P46597. [Link]
-
AK LECTURES. Enzyme Kinetics. YouTube. [Link]
-
Wikipedia. Enzyme kinetics. [Link]
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Application Notes and Protocols for Assessing the Antioxidant Potential of 5-Nitro-N-acetyltryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Antioxidant Promise of Novel Tryptamine Analogs
The indolamine scaffold, central to molecules like melatonin and serotonin, is a well-established pharmacophore associated with significant antioxidant and neuroprotective activities.[1][2] The antioxidant capacity of these molecules is primarily attributed to the electron-rich indole ring, which can effectively scavenge reactive oxygen and nitrogen species (ROS/RNS), thereby mitigating oxidative stress—a key pathological driver in numerous diseases.[1][3] 5-Nitro-N-acetyltryptamine, a synthetic derivative of tryptamine, presents an intriguing candidate for antioxidant evaluation. The introduction of a nitro group at the 5-position of the indole ring and an acetyl group on the ethylamine side chain may modulate its electron-donating capacity and overall antioxidant potential.
These application notes provide a comprehensive guide for the systematic evaluation of the antioxidant potential of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate reliable data for initial screening and comparative analysis. We will focus on two widely accepted and complementary in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays are selected for their simplicity, sensitivity, and relevance in assessing the free radical scavenging ability of novel compounds.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to accurate assay design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | PubChem CID: 906605[4] |
| Molecular Weight | 247.25 g/mol | PubChem CID: 906605[4] |
| Solubility | Information not readily available. Empirical testing in relevant solvents (e.g., DMSO, Ethanol) is recommended. | |
| Purity | To be determined by analytical methods such as HPLC or LC-MS. |
Part 1: DPPH Radical Scavenging Assay
Principle and Rationale
The DPPH assay is a colorimetric method based on the ability of an antioxidant to reduce the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution. In the presence of a hydrogen-donating antioxidant, the DPPH radical is scavenged, and the deep violet color of the solution fades to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically. This assay is particularly useful for screening the hydrogen-donating ability of compounds.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol
Materials and Reagents:
-
This compound (of known purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (or Trolox) as a positive control
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
This compound (Test Compound): Prepare a 1 mg/mL stock solution in DMSO. Rationale: DMSO is a common solvent for organic compounds; however, its final concentration in the reaction mixture should be kept low (typically <1%) to avoid interference.
-
Ascorbic Acid (Positive Control): Prepare a 1 mg/mL stock solution in deionized water or methanol.
-
DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Assay Protocol (in a 96-well plate):
-
Prepare serial dilutions of the test compound and the positive control in methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
To each well, add 100 µL of the diluted test compound or positive control.
-
For the blank, add 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Rationale: Incubation in the dark is crucial as DPPH is light-sensitive.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
Where:
-
Abs_blank is the absorbance of the DPPH solution without the test compound.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Part 2: ABTS Radical Cation Decolorization Assay
Principle and Rationale
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance of the compound.
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (a water-soluble analog of vitamin E) as a positive control
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol or Methanol, HPLC grade
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution. Rationale: The overnight incubation ensures the complete formation of the radical cation.
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.
-
-
Assay Protocol (in a 96-well plate):
-
Prepare serial dilutions of the this compound stock solution and the Trolox standard in the appropriate solvent.
-
To each well, add 10 µL of the diluted test compound or Trolox standard.
-
Add 190 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Data Analysis:
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the test compound.
-
Abs_sample is the absorbance of the ABTS•+ solution with the test compound.
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the test compound is then calculated from this standard curve.
Expected Data and Interpretation
The results from both assays should be presented in a clear and concise manner.
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid/Trolox) |
| DPPH | IC₅₀ (µg/mL or µM) | To be determined | Report known or experimentally determined value |
| ABTS | IC₅₀ (µg/mL or µM) | To be determined | Report known or experimentally determined value |
| ABTS | TEAC (Trolox Equivalents) | To be determined | 1.0 (by definition for Trolox) |
A lower IC₅₀ value indicates a higher antioxidant activity. By comparing the IC₅₀ value of this compound to that of a well-known antioxidant like ascorbic acid or Trolox, a relative measure of its potency can be established. The TEAC value provides a standardized measure of antioxidant capacity relative to Trolox.
Self-Validation and Quality Control
To ensure the trustworthiness of the generated data, the following quality control measures are essential:
-
Positive Control: Always include a known antioxidant standard (ascorbic acid or Trolox) in each assay run to validate the assay performance.
-
Negative Control (Blank): A blank containing only the solvent and the radical solution is necessary to establish the baseline absorbance.
-
Solvent Control: Test the solvent used to dissolve the compound (e.g., DMSO) for any potential interference with the assay.
-
Replicate Wells: Run all samples, controls, and blanks in triplicate to ensure precision and to calculate standard deviations.
-
Instrument Calibration: Ensure the microplate reader is properly calibrated before use.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial assessment of the antioxidant potential of this compound. Positive results from these in vitro assays can serve as a strong basis for further investigation into its cellular antioxidant effects and potential therapeutic applications. Subsequent studies could explore its effects on cellular ROS levels, lipid peroxidation, and the expression of antioxidant enzymes.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. [Link]
-
PubMed. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. [Link]
-
MDPI. Melatonin and Structurally-Related Compounds Protect Synaptosomal Membranes from Free Radical Damage. [Link]
-
PubMed. Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. [Link]
-
MDPI. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. [Link]
-
PMC. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]
-
MDPI. Melatonin and Related Compounds: Antioxidant and Anti-Inflammatory Actions. [Link]
-
PubMed. Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. [Link]
Sources
Application Notes and Protocols: 5-Nitro-N-acetyltryptamine as a Versatile Precursor for the Synthesis of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of 5-Substituted Tryptamines
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Among these, 5-substituted tryptamines are of particular interest due to their diverse biological activities, including acting as agonists for serotonin receptors, which are implicated in a range of neurological processes.[2] The synthesis of a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. 5-Nitro-N-acetyltryptamine emerges as a key starting material, offering a strategic entry point for the introduction of a wide array of functionalities at the 5-position of the indole ring. This guide provides detailed protocols and expert insights into the transformation of this compound into valuable intermediates and final target compounds.
The Strategic Importance of the 5-Nitro Group
The nitro group at the 5-position of the N-acetyltryptamine scaffold is an exceptionally useful functional handle for several reasons:
-
Activation of the Indole Ring: The electron-withdrawing nature of the nitro group can influence the reactivity of the indole ring in certain reactions.
-
Facile Conversion to an Amino Group: The nitro group can be readily and selectively reduced to a primary amine (5-amino-N-acetyltryptamine). This transformation is the cornerstone of the synthetic utility of this compound.
-
Gateway to Diverse Functionalities: The resulting 5-amino group can be further derivatized through a variety of well-established chemical transformations, most notably the Sandmeyer reaction and its related processes, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and more.[3][4][5]
This strategic two-step approach—reduction followed by functionalization—provides a robust and versatile platform for the synthesis of a wide range of 5-substituted N-acetyltryptamines.
Diagram: Synthetic Utility of this compound
Caption: Synthetic pathways from this compound.
Part 1: Synthesis of the Key Intermediate: 5-Amino-N-acetyltryptamine
The reduction of the aromatic nitro group to a primary amine is the critical first step in harnessing the synthetic potential of this compound. Two reliable and widely used methods for this transformation are presented below: reduction with stannous chloride (tin(II) chloride) and catalytic hydrogenation.
Method 1: Reduction with Stannous Chloride (SnCl₂)
This classical method is highly effective for the reduction of aromatic nitro compounds and is tolerant of many other functional groups.[6][7][8] The use of stannous chloride in an alcoholic solvent provides a moderately acidic environment that facilitates the reduction while minimizing potential side reactions.
Rationale for Experimental Choices:
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): A mild and chemoselective reducing agent that is particularly effective for nitro groups.[6] It is generally less aggressive than other metal-based reducing agents, which helps to preserve the N-acetyl group.
-
Ethanol as Solvent: A good solvent for both the starting material and the reagent, and it also acts as a proton source for the reaction.
-
Elevated Temperature (70°C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting degradation of the product.
-
Neutralization with Sodium Bicarbonate: Crucial for quenching the reaction and precipitating tin salts, which can then be removed by filtration. Careful pH control is necessary to avoid hydrolysis of the N-acetyl group.
Experimental Protocol: SnCl₂ Reduction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Absolute Ethanol |
| Reaction Temperature | 70°C |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Work-up | Neutralization with NaHCO₃, extraction |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to 70°C with vigorous stirring. The suspension should gradually become a clear solution as the reaction progresses.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with constant stirring until the pH is approximately 7-8. A voluminous white precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude 5-amino-N-acetyltryptamine, which can be purified by column chromatography on silica gel if necessary.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[9] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. This method avoids the use of stoichiometric amounts of metal reagents and simplifies the work-up procedure.
Rationale for Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly active and selective catalyst for the hydrogenation of nitro groups. The 10% loading is standard for this type of reaction.
-
Methanol as Solvent: A polar protic solvent that is excellent for dissolving the starting material and facilitating the hydrogenation process.
-
Hydrogen Gas: The reducing agent. A balloon filled with hydrogen provides a convenient and safe way to maintain a hydrogen atmosphere at atmospheric pressure in a laboratory setting. For larger scale reactions, a Parr shaker or a similar hydrogenation apparatus should be used.
-
Celite® Filtration: Essential for the safe and complete removal of the pyrophoric Pd/C catalyst. Caution: The catalyst should be kept wet during filtration to prevent ignition upon contact with air.
Experimental Protocol: Catalytic Hydrogenation
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| Hydrogen Source | Hydrogen gas (balloon or cylinder) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Work-up | Filtration of catalyst, solvent evaporation |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 20 mL per gram of starting material).
-
Inerting: Purge the flask with an inert gas (nitrogen or argon) for several minutes.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% by weight relative to the starting material) to the solution under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (e.g., via a hydrogen-filled balloon attached to the flask).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent the catalyst from becoming pyrophoric.
-
Solvent Removal: Remove the methanol from the filtrate under reduced pressure to yield the crude 5-amino-N-acetyltryptamine. The product is often pure enough for the next step, but can be further purified by column chromatography if needed.
Part 2: Diversification of the 5-Amino Group via Sandmeyer Reaction
The 5-amino-N-acetyltryptamine intermediate is a versatile building block for introducing a variety of substituents at the 5-position of the indole ring. The Sandmeyer reaction is a powerful tool for this purpose, proceeding through an in situ generated diazonium salt.[3][4][5][10]
General Workflow for Sandmeyer Reactions
Caption: General workflow for the Sandmeyer reaction.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature (0-5°C): Aryl diazonium salts are generally unstable at higher temperatures and can decompose.[1] Maintaining a low temperature is critical for the successful formation and subsequent reaction of the diazonium intermediate.
-
In Situ Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong acid (e.g., HCl) to generate nitrous acid (HNO₂) in the reaction mixture. This is necessary because nitrous acid is unstable and cannot be stored.
-
Copper(I) Salts as Catalysts: Copper(I) salts (e.g., CuCl, CuBr, CuCN) are essential for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the corresponding aryl halide or nitrile.[3][4][5]
Protocol 1: Synthesis of 5-Chloro-N-acetyltryptamine
Experimental Protocol: Sandmeyer Chlorination
| Parameter | Value |
| Starting Material | 5-Amino-N-acetyltryptamine |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) |
| Reaction Temperature | 0-5°C (Diazotization), Room Temperature (Sandmeyer) |
| Work-up | Neutralization, extraction |
Step-by-Step Procedure:
-
Diazotization:
-
Dissolve 5-amino-N-acetyltryptamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid, and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of nitrogen gas) should be observed.
-
-
Work-up:
-
Pour the reaction mixture into water and neutralize carefully with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 5-chloro-N-acetyltryptamine.
-
Protocol 2: Synthesis of 5-Bromo-N-acetyltryptamine
This protocol is analogous to the synthesis of the chloro-derivative, with the substitution of copper(I) bromide for copper(I) chloride.
Experimental Protocol: Sandmeyer Bromination
| Parameter | Value |
| Starting Material | 5-Amino-N-acetyltryptamine |
| Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) |
| Reaction Temperature | 0-5°C (Diazotization), Room Temperature (Sandmeyer) |
| Work-up | Neutralization, extraction |
Step-by-Step Procedure:
-
Diazotization: Follow the same procedure as for the chloro-derivative, but use hydrobromic acid instead of hydrochloric acid.
-
Sandmeyer Reaction: Use a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Work-up: Follow the same work-up procedure as for the chloro-derivative.
Protocol 3: Synthesis of 5-Cyano-N-acetyltryptamine
The introduction of a cyano group provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Experimental Protocol: Sandmeyer Cyanation
| Parameter | Value |
| Starting Material | 5-Amino-N-acetyltryptamine |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN) |
| Reaction Temperature | 0-5°C (Diazotization), 60-70°C (Sandmeyer) |
| Work-up | Neutralization, extraction |
Step-by-Step Procedure:
-
Diazotization: Follow the same procedure as for the chloro-derivative.
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
After the addition is complete, gently heat the reaction mixture to 60-70°C for 30-60 minutes to facilitate the substitution.
-
-
Work-up:
-
Cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash the organic layer carefully to remove any residual cyanide.
-
Dry the organic layer and remove the solvent. Purify the crude product by column chromatography.
-
Conclusion: A Gateway to Chemical Diversity
This compound serves as an invaluable and cost-effective precursor for the synthesis of a wide range of 5-substituted indole compounds. The straightforward and high-yielding reduction to 5-amino-N-acetyltryptamine, followed by the versatile Sandmeyer reaction, opens the door to a vast chemical space for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel tryptamine derivatives with potentially valuable pharmacological properties. Careful execution of these experimental procedures and a thorough understanding of the underlying chemical principles are paramount for achieving successful and reproducible results.
References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-acetyltryptamine and melatonin from tryptophan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 3. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Nitro-N-acetyltryptamine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 5-Nitro-N-acetyltryptamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The synthesis of this compound, while seemingly straightforward, is a nuanced electrophilic aromatic substitution on a sensitive indole ring system. Success hinges on a delicate balance of reaction parameters to favor the desired C-5 nitration while minimizing common side reactions.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios in a question-and-answer format. Each section will delve into specific issues, their root causes, and provide actionable solutions.
Core Synthesis Overview
The primary route to this compound involves the direct nitration of N-acetyltryptamine. The most common method employs a mixed acid system of nitric acid and sulfuric acid. Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2] The N-acetyl group on the side chain deactivates the indole nitrogen to some extent, reducing its propensity for undesired side reactions compared to tryptamine itself. However, the indole ring remains highly activated towards electrophilic attack, making the reaction susceptible to over-nitration and oxidation if not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in this reaction?
A1: Concentrated sulfuric acid is crucial for the generation of the nitronium ion (NO₂⁺), the electrophile in this reaction.[1][2] It acts as a strong acid, protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. Without a strong acid catalyst like sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed at a reasonable rate.
Q2: Why is low temperature control so critical during the nitration of N-acetyltryptamine?
A2: There are two primary reasons for strict temperature control:
-
Exothermic Nature: The nitration reaction is highly exothermic. A rise in temperature can lead to an uncontrolled reaction rate, increasing the likelihood of side reactions such as oxidation and the formation of polynitrated byproducts.
-
Product Stability: Indole derivatives, including the starting material and product, can be sensitive to strong acids and oxidizing conditions at elevated temperatures, leading to degradation and the formation of tarry byproducts.
Q3: What are the most likely positions for nitration on the N-acetyltryptamine molecule, and how can I favor the 5-position?
A3: The indole ring is an electron-rich aromatic system. Electrophilic substitution is generally favored at the C-3 position. However, since the 3-position is already substituted with the ethylamine side chain, the incoming electrophile will be directed to other positions on the ring. The most likely positions for nitration are C-5 and C-6 on the benzene portion of the indole ring, and potentially C-2 on the pyrrole ring.
Favoring the 5-position is a matter of kinetic versus thermodynamic control and the specific nitrating agent used. For many indole systems, nitration at lower temperatures with a standard mixed acid system tends to favor substitution on the benzene ring. Precise control of temperature and the rate of addition of the nitrating agent are key to achieving the desired regioselectivity.
Troubleshooting Guide: Low Yield and Impurities
Problem 1: The reaction yields very little or no desired this compound.
Possible Cause A: Incomplete Reaction
-
Symptoms: Significant amount of starting material, N-acetyltryptamine, is recovered after workup.
-
Scientific Rationale: The reaction may not have proceeded to completion due to insufficient reaction time, too low a temperature, or inefficient mixing. The nitronium ion may not have had sufficient opportunity to react with the substrate.
-
Solutions:
-
Extend Reaction Time: After the initial addition of the nitrating agent, allow the reaction to stir for a longer period at the specified low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Slight Temperature Increase: Cautiously and gradually increase the reaction temperature by a few degrees (e.g., from 0 °C to 5-10 °C) after the addition is complete. Be extremely careful, as a significant temperature increase can promote side reactions.
-
Ensure Efficient Stirring: Inadequate mixing can lead to localized depletion of the nitrating agent. Ensure the reaction mixture is homogenous throughout the addition and reaction time.
-
Possible Cause B: Degradation of Starting Material or Product
-
Symptoms: The reaction mixture turns dark, and a significant amount of tar-like, insoluble material is formed.
-
Scientific Rationale: The indole ring is susceptible to oxidation and polymerization under strongly acidic and oxidizing conditions, especially at elevated temperatures. This is a common issue in the nitration of electron-rich aromatics.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at or below the recommended level (typically 0-5 °C) throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt).
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise and slowly to the solution of N-acetyltryptamine in sulfuric acid. This helps to dissipate the heat generated from the reaction and prevents localized "hot spots."
-
Protecting Groups: For highly sensitive substrates, the use of a protecting group on the indole nitrogen (e.g., tosyl or Boc) can be considered, although this adds extra steps to the synthesis.
-
Problem 2: The final product is a mixture of isomers, with significant amounts of undesired nitro-isomers.
-
Symptoms: NMR or LC-MS analysis of the crude product shows multiple signals corresponding to different nitro-N-acetyltryptamine isomers.
-
Scientific Rationale: The nitration of N-acetyltryptamine can produce a mixture of regioisomers, with the 4-, 6-, and 7-nitro isomers being common byproducts. The ratio of these isomers is highly dependent on the reaction conditions.
-
Solutions:
-
Optimize Reaction Temperature: The regioselectivity of indole nitration can be temperature-dependent. Experiment with slightly different temperatures within the low-temperature range to see if the isomer ratio can be improved.
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer different regioselectivity. Consider exploring milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography is necessary. A silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can be effective in separating the isomers.
-
Problem 3: Significant formation of di- or poly-nitrated products.
-
Symptoms: Mass spectrometry analysis of the crude product shows peaks corresponding to the addition of two or more nitro groups.
-
Scientific Rationale: The product, this compound, is still an activated aromatic ring and can undergo a second nitration if the reaction conditions are too harsh or if an excess of the nitrating agent is used.
-
Solutions:
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Carefully calculate the molar equivalents before starting the reaction.
-
Control Addition: Add the nitrating agent slowly to avoid localized high concentrations.
-
Lower Temperature: Running the reaction at the lower end of the recommended temperature range can help to minimize over-reaction.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve N-acetyltryptamine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C. Stir until all the starting material is dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (HNO₃, 1.05 eq) to a small amount of concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of N-acetyltryptamine, maintaining the reaction temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound isomer.
Protocol 2: TLC Monitoring of the Reaction
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 9:1 Dichloromethane:Methanol.
-
Visualization: UV lamp (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
-
Procedure:
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol).
-
Spot the dissolved aliquot, a standard of the starting material (N-acetyltryptamine), and a co-spot on the TLC plate.
-
Develop the plate in the mobile phase.
-
Visualize the spots. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material.
-
Data Presentation and Characterization
Table 1: Expected Physicochemical and Spectral Data
| Property | N-acetyltryptamine (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₂H₁₄N₂O[3] | C₁₂H₁₃N₃O₃[4] |
| Molecular Weight | 202.25 g/mol [3] | 247.25 g/mol [4] |
| Appearance | White to off-white solid | Yellow to orange solid |
| ¹H NMR (Predicted) | Aromatic protons on the indole ring (δ ~7-8 ppm), signals for the ethylamine side chain. | Aromatic protons will show a downfield shift due to the electron-withdrawing nitro group. The pattern will change, with distinct signals for the protons at the 4, 6, and 7 positions. |
| ¹³C NMR | PubChem provides experimental data.[4] | The carbon bearing the nitro group (C-5) will be significantly deshielded. Other carbons in the aromatic ring will also show shifts. |
| Mass Spec (ESI+) | m/z = 203.1 [M+H]⁺[3] | m/z = 248.1 [M+H]⁺ |
Visualizations
Reaction Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
Conclusion
The synthesis of this compound is a prime example of a reaction where meticulous control over the experimental conditions is paramount to achieving a good yield and high purity. By understanding the underlying chemical principles of electrophilic aromatic substitution on the indole nucleus, researchers can more effectively diagnose and resolve issues as they arise. This guide provides a framework for this troubleshooting process, but it is important to remember that each reaction may require fine-tuning of the parameters to achieve the optimal outcome. Always prioritize safety, especially when working with strong acids and nitrating agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). N-Acetyltryptamine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Sciencemadness Wiki. (2020, April 14). Nitrating mixture. Retrieved January 12, 2026, from [Link]
-
Quora. (2015, December 11). Why does nitration occur more rapidly in a mixture of concentrated nitric and sulfuric acid... Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Nitration of N-acetyltryptamine
Welcome to the technical support center for the nitration of N-acetyltryptamine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this electrophilic aromatic substitution. The indole nucleus of N-acetyltryptamine is highly activated, making it susceptible to a range of outcomes beyond the desired nitration, including polymerization, oxidation, and poor regioselectivity. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to empower you to control your reaction and achieve optimal results.
Core Principles: Understanding the Indole's Reactivity
The nitration of an aromatic compound is a classic electrophilic aromatic substitution (EAS) reaction. The process typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[1][2] Sulfuric acid is a common catalyst as it protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[3][4]
However, the indole ring system in N-acetyltryptamine presents unique challenges. It is exceptionally electron-rich, and standard nitrating conditions (e.g., mixed nitric and sulfuric acid) are often too harsh, leading to degradation and the formation of intractable tars.[5] The key to success lies in moderating the reactivity of the nitrating agent and controlling the reaction environment to favor the desired substitution pattern.
The indole nucleus has several potential sites for electrophilic attack. The C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site. However, nitration can also occur at C2, C4, C5, C6, and C7 on the benzene portion of the molecule (bz-nitration), as well as on the indole nitrogen (N1).[5] The final product distribution is a sensitive function of the nitrating agent, solvent, and temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction turned into a dark, tarry mess with little to no desired product. What went wrong?
This is the most common failure mode and is almost always due to the acid-catalyzed polymerization and/or degradation of the indole starting material.
Causality: The high electron density of the indole's pyrrole ring makes it behave like an enamine. In the presence of strong acid, the C3 position can be protonated, forming an indoleninium ion. This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that results in polymer formation. Harsh nitrating agents also act as strong oxidants, further contributing to decomposition.
Solutions & Preventative Measures:
-
Strict Temperature Control: The nitration of indoles is highly exothermic.[6] Maintain a low temperature (typically 0 °C to -20 °C) throughout the entire process, especially during the addition of the nitrating agent. Use an appropriate cooling bath (e.g., ice-salt, dry ice-acetone).
-
Avoid Strong Protic Acids: Steer clear of the traditional H₂SO₄/HNO₃ "mixed acid" system.[7] These conditions are almost guaranteed to cause polymerization of sensitive indoles.
-
Employ Milder Nitrating Agents: The choice of nitrating agent is critical. Milder, non-acidic, or buffered systems generate the nitronium ion at a controlled rate, minimizing side reactions. A summary of suitable reagents is provided in the table below.
-
Slow, Controlled Addition: Add the nitrating agent dropwise to a well-stirred solution of the N-acetyltryptamine. This maintains a low instantaneous concentration of the electrophile and helps dissipate the heat of reaction.
Table 1: Comparison of Nitrating Agents for Indole Compounds
| Nitrating Agent/System | Characteristics & Typical Conditions | Advantages | Disadvantages |
| HNO₃ in Acetic Anhydride | Forms acetyl nitrate (in situ). Typically run at low temperatures (0 °C). | Milder than mixed acid. Can favor C2-nitration.[8][9] | Acetic anhydride is corrosive and moisture-sensitive. |
| HNO₃ in Acetic Acid | A common alternative to mixed acid.[8] | Less aggressive than H₂SO₄ systems. | Still strongly acidic; risk of polymerization remains. |
| HNO₃ in Trifluoroacetic Acid | Provides a strongly acidic but non-sulfonating medium. | Can promote bz-nitration, particularly at C6.[8] | TFA is volatile and corrosive. |
| Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Often used with a solid support or in an organic solvent. | Can offer improved regioselectivity and milder conditions.[10] | May require specific catalysts or conditions; mechanism can be complex. |
| N-Nitropyrazole Reagents | Powerful, neutral N-nitrating reagents. | High efficiency, controllable for mono- or dinitration under neutral conditions. | Reagent may not be commercially common. |
Question 2: I obtained a product, but it's a mixture of several isomers. How can I improve the regioselectivity?
Achieving high regioselectivity is a significant challenge due to the multiple reactive sites on the indole ring.
Causality: The position of nitration is determined by a delicate balance between kinetic and thermodynamic control, which is influenced by the reaction medium and the nature of the electrophile.
-
Kinetic Control (C3): Attack at the most electron-rich C3 position is typically the fastest, but the resulting intermediate can sometimes be less stable.
-
Thermodynamic Control (Benzene Ring): Nitration on the benzene ring (e.g., C5 or C6) often leads to a more stable final product but requires overcoming a higher activation energy.
Solutions & Optimization Strategies:
-
Solvent Choice is Paramount: The solvent can dramatically alter the outcome. As demonstrated with N-protected tryptophan derivatives, switching the solvent from acetic anhydride to trifluoroacetic acid can shift the major product from the 2-nitro to the 6-nitro isomer, respectively.[8]
-
Protecting Groups: The N-H of the indole is acidic and nucleophilic. It can be nitrated or nitrosated.[11] Protecting this nitrogen (e.g., with a trifluoroacetyl or tosyl group) prevents N-nitration and alters the electronic distribution of the ring, which can be leveraged to direct C-nitration to other positions.
-
Controlled Stoichiometry: Use only a slight molar excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[6] Using a large excess promotes the formation of di- and tri-nitrated products.[12]
Diagram 1: Logical Flow for Optimizing Regioselectivity
Caption: Decision tree for targeting specific regioisomers.
Question 3: My analysis shows the presence of N-nitroso or other unstable byproducts. What are these and how do I avoid them?
The formation of N-nitrosamines is a critical concern, not only as a yield-reducing side reaction but also due to their potential toxicity.
Causality: Reactive nitrogen species (RNS), which can be present in nitric acid or generated under certain conditions, can attack the indole nitrogen to form N-nitroso or N-nitro derivatives.[11] N-nitroso compounds are particularly problematic as they are often unstable and can complicate purification.
Solutions & Analytical Monitoring:
-
Use High-Purity Nitric Acid: Ensure your nitric acid is free from dissolved nitrogen oxides (which appear as a yellow/brown color). Fuming nitric acid should be handled with extreme care.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.
-
Analytical Detection: It is crucial to have analytical methods in place to detect these impurities. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly effective for identifying and quantifying N-nitrosamine impurities.[13] Gas chromatography with a thermal energy analyzer (GC-TEA) is a highly specific method for volatile nitrosamines.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the selective nitration of N-acetyltryptamine? A robust starting point is the regioselective nitration on the benzene ring at the C6 position, as this often provides a stable, crystalline product that is easier to purify than some C3-substituted isomers. A detailed protocol is provided in the next section.
Q2: How should I safely quench and work up my reaction? Nitration work-ups require careful handling due to the presence of strong, corrosive acids and oxidizers.
-
Controlled Quenching: The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred slurry of ice and water.[6] This dissipates the heat from the exothermic dilution of the acid. Never add water to the concentrated acid mixture.
-
Neutralization: After quenching, slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the aqueous phase is neutral or slightly basic (pH 7-8). This step neutralizes residual acids.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q3: My TLC plate is just a smear. How can I effectively monitor the reaction? A smear on a TLC plate indicates either product decomposition on the silica gel (which is acidic) or the presence of many highly polar, polymeric byproducts.
-
Use Buffered Plates: Try using TLC plates that have been neutralized by briefly dipping them in a solution of triethylamine in the eluent (e.g., 1% triethylamine) and then drying them.
-
Switch to HPLC: For complex reaction mixtures, HPLC provides far superior resolution and is the preferred method for in-process control. A typical starting method would be a C18 reverse-phase column with a water/acetonitrile gradient.
Validated Experimental Protocol: Synthesis of 6-Nitro-N-acetyltryptamine
This protocol is adapted from methodologies proven effective for the bz-nitration of protected tryptophan derivatives, which share the same indole core as N-acetyltryptamine.[8]
1. Reagent Preparation:
-
Prepare a cooling bath of dry ice and acetone and maintain it at -20 °C.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve N-acetyltryptamine (1.0 eq) in trifluoroacetic acid (TFA) (approx. 10 mL per gram of substrate). Stir until fully dissolved and cool the solution to -20 °C.
2. Nitration:
-
In a separate flask, prepare a nitrating solution by adding concentrated nitric acid (1.05 eq) to a small amount of cold TFA.
-
Using a dropping funnel, add the nitrating solution dropwise to the stirred N-acetyltryptamine solution over 30-45 minutes. Critically, ensure the internal temperature does not rise above -15 °C.
3. Reaction Monitoring:
-
After the addition is complete, let the reaction stir at -20 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC. To take a sample, withdraw a small aliquot and immediately quench it into a vial containing a cold, saturated solution of sodium bicarbonate and ethyl acetate. Vortex, separate the organic layer, and spot it on the TLC plate.
4. Work-up and Isolation:
-
Once the reaction is complete, pour the cold reaction mixture slowly into a vigorously stirred beaker containing a large volume of ice-water (approx. 100 mL per gram of starting material).
-
A precipitate of the crude product should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper), then with a small amount of cold ethanol or ether to aid in drying.
-
Dry the product under vacuum.
5. Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-nitro-N-acetyltryptamine.
Diagram 2: Experimental Workflow for Nitration
Caption: Step-by-step workflow for the synthesis of 6-nitro-N-acetyltryptamine.
References
-
Title: Nitration and nitrosation of N-acetyl-L-tryptophan and tryptophan residues in proteins by various reactive nitrogen species Source: PubMed URL: [Link]
-
Title: Copper-mediated domino C–H iodination and nitration of indoles Source: RSC Publishing URL: [Link]
-
Title: Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Proposed reaction mechanism for the nitration/nitrosation of indoles. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane Source: MDPI URL: [Link]
-
Title: EAS Nitration reaction Source: YouTube URL: [Link]
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: 18.2c EAS Nitration Source: YouTube URL: [Link]
-
Title: Nitration - Wikipedia Source: Wikipedia URL: [Link]
-
Title: nitration of aromatic compounds Source: YouTube URL: [Link]
-
Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PubMed Central URL: [Link]
-
Title: NITROSAMINES: METHOD 2522 Source: NIOSH URL: [Link]
-
Title: Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution Source: The MAK Collection for Occupational Health and Safety URL: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-Nitro-N-acetyltryptamine
Welcome to the technical support guide for 5-Nitro-N-acetyltryptamine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and proven methodologies to ensure successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: I've added this compound directly to my phosphate-buffered saline (PBS), and it won't dissolve. What's wrong?
A1: This is a common issue. This compound, like many indole derivatives, has poor aqueous solubility due to its relatively non-polar molecular structure. The presence of the nitro group and the acetylated side chain contributes to a molecular structure that does not readily interact with the polar water molecules in your buffer. Direct dissolution in aqueous media is typically unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1]
Q2: What is the best organic solvent to prepare a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound.[2] Ethanol can also be used. A stock solution in DMSO can then be serially diluted into your aqueous experimental buffer.
Q3: I'm using a cell-based assay. How much DMSO is safe to add to my culture medium?
A3: This is a critical consideration, as organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%.[3] Some robust cell lines may tolerate up to 1%, but this can introduce artifacts.[4][5] It is imperative to run a "vehicle control" (medium with the same final concentration of DMSO but without your compound) to ensure that the solvent itself is not affecting the experimental results.[3]
Q4: My compound precipitates out of the aqueous buffer even when I dilute it from a DMSO stock. How can I prevent this?
A4: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To prevent this, add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate. If precipitation persists, you may need to lower the final concentration or explore the more advanced techniques described in the troubleshooting section below.
Section 2: Understanding the Physicochemical Challenge
The difficulty in dissolving this compound in aqueous solutions stems from its molecular structure. The indole ring system is hydrophobic, and while the nitro and acetyl groups add some polarity, the overall molecule is lipophilic. This is reflected in its computed XLogP3 value of 0.6, which indicates a preference for a lipid-like environment over an aqueous one.[6] To overcome this, we must employ strategies that either modify the solvent environment to be more favorable or alter the compound to increase its interaction with water.
Core Solubilization Strategies
The primary methods for enhancing the solubility of poorly soluble compounds like this compound fall into a few key categories.[7] The following diagram illustrates the decision-making process for selecting a suitable strategy.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity. [8]* Usage: Cyclodextrins are typically added directly to the aqueous buffer before the introduction of the compound.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh out the desired amount of this compound (MW: 247.25 g/mol ) [6]into a sterile microcentrifuge tube or glass vial. For example, weigh 2.47 mg to make 1 mL of a 10 mM solution.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.47 mg of compound).
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until all solid material is completely dissolved. [9]4. Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it should be stable for the long term. [2] Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
This protocol is designed to minimize precipitation upon dilution.
-
Prepare Buffer: Dispense the final volume of your desired aqueous buffer (e.g., cell culture medium, PBS) into a sterile conical tube.
-
Initiate Mixing: Place the tube on a vortex mixer at a medium speed or use a magnetic stir bar.
-
Slow Addition: Withdraw the required volume of the DMSO stock solution using a pipette. Submerge the pipette tip just below the surface of the vortexing buffer.
-
Dispense and Mix: Dispense the stock solution slowly and steadily into the buffer. The rapid mixing will immediately disperse the compound, preventing localized high concentrations that lead to precipitation.
-
Final Inspection: After addition, continue to vortex for another 30 seconds. Visually inspect the solution against a dark background to ensure no precipitate or cloudiness has formed. If the solution is not clear, the final concentration is too high for the chosen conditions.
References
-
Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 906605, this compound. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Available at: [Link]
-
Lohani, S. (2014). Cyclodextrins in delivery systems: Applications. PubMed Central. Available at: [Link]
-
Malanga, M., et al. (2015). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. PubMed Central. Available at: [Link]
-
Tiwari, G., et al. (2022). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
LifeTein (2023). DMSO usage in cell culture. Available at: [Link]
-
ResearchGate (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Available at: [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research (2012). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Available at: [Link]
-
Al-kassimy, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
International Journal of Pharmaceutical Compounding (n.d.). pH Adjusting Database. CompoundingToday.com. Available at: [Link]
-
Labinsights (2023). Techniques to Enhance Drug Solubility. Available at: [Link]
-
Eppendorf (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
ResearchGate (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available at: [Link]
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Ascendia Pharma (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability of 5-Nitro-N-acetyltryptamine in different solvents and pH conditions
Welcome to the technical support center for 5-Nitro-N-acetyltryptamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into the stability of this compound under various experimental conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] While it may be stored at room temperature for short periods, extended storage at higher temperatures is not recommended to prevent potential degradation. The compound is typically supplied as a crystalline solid.[2] To ensure maximum product recovery, it is advisable to centrifuge the original vial before removing the cap.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] Its parent compound, N-acetyltryptamine, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2][3] For N-acetyltryptamine, the approximate solubilities are 20 mg/mL in ethanol, 5 mg/mL in DMSO, and 10 mg/mL in dimethylformamide.[2][3] It is sparingly soluble in aqueous buffers.[2] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[2] Aqueous solutions of N-acetyltryptamine are not recommended for storage for more than one day.[2]
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a nitroaromatic compound, it is susceptible to degradation under certain conditions.[4][5][6] Forced degradation studies, which involve exposing the compound to stress conditions like acidic and basic environments, oxidation, and heat, are crucial for understanding its degradation pathways.[4][7][8]
Q4: How does pH impact the stability of indole-containing compounds like this compound?
The stability of indole derivatives can be significantly pH-dependent. For instance, some nitrosated indole compounds have shown greater stability at pH 8 than at pH 2, while for others, the reverse is true.[9] Studies on similar alkaloids have shown that they can be acid labile.[10] For nitazoxanide, another nitroaromatic compound, the greatest stability was observed between pH 1.0 and 4.0, with increased degradation at higher and very low pH values.[11][12] Therefore, it is critical to determine the optimal pH range for your specific application to minimize degradation.
Q5: Is this compound sensitive to light?
Nitroaromatic compounds are known to be photosensitive.[4][5] Therefore, it is highly probable that this compound is susceptible to photodegradation. To mitigate this, it is recommended to protect solutions of the compound from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing, as outlined in ICH guideline Q1B, should be conducted to fully characterize the compound's sensitivity to light.[13]
II. Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent results or loss of compound activity over time.
Possible Cause: Degradation of this compound in your experimental setup.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound is stored at -20°C in a tightly sealed container.[1]
-
Assess Solution Stability:
-
pH: Measure the pH of your solvent or buffer system. If you are working outside a neutral pH range, consider performing a preliminary stability study to assess degradation.
-
Temperature: Avoid prolonged exposure of solutions to elevated temperatures. If your experiment requires heating, determine the thermal stability of the compound under those conditions.
-
Light Exposure: Protect your solutions from light at all stages of the experiment.
-
-
Prepare Fresh Solutions: As a best practice, prepare solutions of this compound fresh for each experiment, especially if working with aqueous buffers.[2]
-
Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and samples over the course of your experiment.[14] This will allow you to quantify any degradation.
Issue 2: Poor solubility in the desired solvent system.
Possible Cause: The inherent solubility limitations of this compound.
Troubleshooting Steps:
-
Solvent Selection: If possible, use DMSO for initial stock solutions.[1] For aqueous applications, first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol before diluting with the aqueous buffer.[2]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of compounds can be pH-dependent. Cautiously adjust the pH of your aqueous buffer to see if it improves solubility, but be mindful of the potential impact on stability.
-
Consider Co-solvents: The use of co-solvents may enhance solubility. However, their compatibility with your experimental system must be verified.
Issue 3: Appearance of unexpected peaks in analytical chromatograms.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[4][7] This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).
-
Analytical Method Validation: Ensure your analytical method is "stability-indicating." This means the method should be able to separate the intact compound from its degradation products.[8][15] Techniques like HPLC coupled with mass spectrometry (LC-MS) are powerful for identifying and characterizing unknown peaks.[16][17]
III. Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a suitable container.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected vial. For aqueous solutions, it is recommended to prepare them fresh and not store for more than a day.[2]
Protocol 2: Workflow for a Preliminary Stability Assessment
This workflow outlines the steps to conduct a basic stability study of this compound in a specific solvent and pH.
Caption: Workflow for a preliminary stability assessment of this compound.
IV. Data Summary
The following table summarizes the known solubility and storage information for this compound and its parent compound, N-acetyltryptamine.
| Compound | Solvent | Solubility | Recommended Storage |
| This compound | DMSO | Soluble[1] | -20°C (long-term)[1] |
| N-acetyltryptamine | Ethanol | ~20 mg/mL[2][3] | -20°C (solid)[2] |
| DMSO | ~5 mg/mL[2][3] | ||
| Dimethylformamide | ~10 mg/mL[2][3] | ||
| Aqueous Buffers | Sparingly soluble[2] | Do not store >1 day[2] |
V. Mechanistic Insights
The stability of this compound is intrinsically linked to its chemical structure, which features an indole ring, an acetylated amine side chain, and a nitro group.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways based on the known reactivity of related chemical moieties.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The amide linkage in the N-acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 5-nitrotryptamine.
-
Reduction of the Nitro Group: The nitroaromatic group can be reduced to an amino group under certain reducing conditions.
-
Oxidation of the Indole Ring: The electron-rich indole ring is prone to oxidation, which can lead to a variety of degradation products.
-
Photodegradation: As a nitroaromatic compound, it is likely to undergo complex photochemical reactions upon exposure to light.[4][5]
Understanding these potential pathways is crucial for designing robust experimental protocols and for the interpretation of stability data.
VI. References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. (1986). PubMed. [Link]
-
Forced Degradation Studies. (2016). ResearchGate. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
This compound. PubChem - NIH. [Link]
-
N-Acetyltryptamine. Grokipedia. [Link]
-
Chemical and stability studies. Eurofins Scientific. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
-
The effect of variations in pH and temperature on stability of melatonin in aqueous solution. PubMed. [Link]
-
Synthesis of N-acetyltryptamine and melatonin from tryptophan. ResearchGate. [Link]
-
Daily Rhythm in Plasma N-Acetyltryptamine. (2017). PMC - PubMed Central - NIH. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. (2008). PMC - NIH. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
NIOSH Manual of Analytical Methods (NMAM), 5th Edition. (2020). CDC. [Link]
-
N-Acetyltryptamine. Wikipedia. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2018). MDPI. [Link]
-
pH effect on stability and kinetics degradation of nitazoxanide in solution. (2020). ResearchGate. [Link]
-
Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). PubMed. [Link]
-
pH effect on stability and kinetics degradation of nitazoxanide in solution. (2020). Drug Analytical Research. [Link]
-
Nitrostyrenes as 1,4-CCNO-Dipoles: Diastereoselective Formal [4+1] Cycloaddition of Indoles. ResearchGate. [Link]
-
CY Chemistry. GATE 2026. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 17. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 5-Nitro-N-acetyltryptamine
Welcome to the technical support center for 5-Nitro-N-acetyltryptamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity of your valuable samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximal stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] Short-term storage at room temperature is generally acceptable for brief periods, but for long-term preservation, a freezer is essential to minimize the risk of thermal degradation.
Q2: I need to store this compound in solution. What solvent should I use and what are the storage recommendations?
The choice of solvent is critical. For stock solutions, organic solvents such as ethanol, DMSO, and dimethylformamide (purged with an inert gas like argon or nitrogen) are suitable.[2] It is advisable to store these stock solutions at -20°C or even -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used as quickly as possible, as they are more susceptible to hydrolysis, especially at non-neutral pH. We do not recommend storing aqueous solutions for more than one day.[2]
Q3: How can I tell if my this compound has degraded?
Visual inspection for color changes (e.g., darkening from a pale yellow to a brownish hue) can be an initial indicator. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity. A stability-indicating HPLC method will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q4: Is this compound sensitive to light?
Yes, compounds containing a nitroaromatic group can be susceptible to photodegradation.[1][3][4] Therefore, it is crucial to protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil. Storage in a dark environment is highly recommended.
Troubleshooting Guide: Addressing Degradation Issues
This section provides a question-and-answer formatted guide to troubleshoot specific degradation problems you might encounter.
Problem 1: I observe a new, more polar peak in my HPLC chromatogram after storing my this compound solution in a neutral aqueous buffer.
-
Potential Cause: Hydrolysis of the N-acetyl group. The amide bond in the N-acetyl group can be susceptible to hydrolysis, especially in aqueous environments, leading to the formation of 5-nitrotryptamine and acetic acid. 5-nitrotryptamine is more polar than the parent compound and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Solution:
-
Confirm the Identity: If you have access to LC-MS, analyze the new peak to confirm if its mass corresponds to 5-nitrotryptamine.
-
Preventive Measures: Prepare aqueous solutions fresh before use. If storage is unavoidable, use a buffered solution at a slightly acidic pH (around 5-6), as amide hydrolysis is often catalyzed by basic conditions. For longer-term storage, use an organic solvent and store at or below -20°C.
-
Problem 2: My solid this compound has darkened in color, and I see multiple new peaks in my HPLC analysis after it was left on the benchtop for an extended period.
-
Potential Cause: A combination of thermal and photodegradation. Exposure to ambient light and temperature can initiate degradation pathways. The nitro group can be reduced, and the indole ring can undergo oxidation, leading to a complex mixture of degradation products.
-
Solution:
-
Discard and Replace: If significant color change and multiple impurity peaks are observed, it is best to discard the sample to ensure the integrity of your experimental results.
-
Strict Storage Protocol: Always store the solid compound at -20°C in a dark, tightly sealed container. For weighing and handling, minimize exposure to light and ambient temperatures.
-
Problem 3: I am working in an acidic or basic environment and notice rapid degradation of the compound.
-
Potential Cause: pH-dependent instability. The stability of the indole ring and the nitro group can be compromised under strong acidic or basic conditions.[5] In highly acidic solutions, the indole ring can be susceptible to polymerization. In strongly basic solutions, the nitro group can be involved in redox reactions.
-
Solution:
-
pH Optimization: If your experiment allows, try to work closer to a neutral pH. If extreme pH is necessary, minimize the exposure time of this compound to these conditions.
-
Inert Atmosphere: When working with basic solutions, purging with an inert gas can help to minimize oxidative degradation, which can be accelerated at high pH.
-
Visualizing Degradation and Prevention
To better understand the potential degradation pathways and the recommended handling workflow, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Recommended storage and handling workflow.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Container | Light Conditions | Duration |
| Solid | -20°C | Tightly sealed | Dark | Long-term |
| Solid | Room Temperature | Tightly sealed | Dark | Short-term |
| Organic Stock Solution | -20°C to -80°C | Tightly sealed, inert gas | Dark | Long-term |
| Aqueous Solution | 2-8°C | Tightly sealed | Dark | < 24 hours |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Actions |
| New, more polar peak in HPLC | Hydrolysis of N-acetyl group | Confirm with LC-MS, prepare aqueous solutions fresh, consider slightly acidic buffer. |
| Darkening of solid compound, multiple new HPLC peaks | Thermal and/or photodegradation | Discard sample, strictly adhere to -20°C and dark storage. |
| Rapid degradation in acidic/basic media | pH-dependent instability | Optimize experimental pH, minimize exposure time to extreme pH, use inert atmosphere with basic solutions. |
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the degradation of this compound. This protocol outlines the steps for a forced degradation study to develop such a method.
Objective: To develop an HPLC method that can separate the intact this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Method Development (Initial Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength, likely around the absorbance maximum of the nitroaromatic chromophore.
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for several hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for several hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for several hours. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber).
-
For each condition, take samples at different time points and analyze by HPLC.
-
-
Method Optimization:
-
Analyze the chromatograms from the forced degradation studies.
-
Adjust the mobile phase composition, gradient, and other parameters to achieve good separation between the parent peak and all degradation product peaks.
-
The final method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.
-
References
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- Vertex AI Search. (2026). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed.
- Vertex AI Search. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
- Vertex AI Search. (2026).
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- Vertex AI Search. (2025). The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC.
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- Vertex AI Search. (2024). Influence of PH On The Stability of Pharmaceutical - Scribd.
- Vertex AI Search. (2026). This compound | C12H13N3O3 | CID 906605 - PubChem - NIH.
- Vertex AI Search. (2018).
- Vertex AI Search. (2026). N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem - NIH.
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- Vertex AI Search. (2019). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process - Green Chemistry (RSC Publishing).
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- Vertex AI Search. (1978). Kinetic evidence for the unusual path in the hydrolysis of amides. pH‐rate profile for N‐trifluoroacetylindole | Semantic Scholar.
- Vertex AI Search. (2026). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
- Vertex AI Search. (1994). 5-Nitroindole as an universal base analogue - PubMed.
- Vertex AI Search. (1994). 5-Nitroindole as an universal base analogue - PMC - NIH.
- Vertex AI Search. (2026).
- Vertex AI Search. (2020). Photodegradation Products and their Analysis in Food - Herald Scholarly Open Access.
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- Vertex AI Search. (2026). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central.
- Vertex AI Search. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI.
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Improving the signal-to-noise ratio in 5-Nitro-N-acetyltryptamine detection
Welcome to the technical support center for the sensitive and robust detection of 5-Nitro-N-acetyltryptamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the quality of their analytical data. Achieving a high signal-to-noise (S/N) ratio is paramount for accurate quantification, especially at low concentrations. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges in your experimental workflow.
Section 1: Foundational FAQs
This section addresses common questions regarding the analysis of this compound and the fundamental concepts of signal-to-noise ratio.
Q1: What is this compound and what are its key chemical properties?
This compound is a tryptamine derivative with the molecular formula C12H13N3O3.[1] Its structure includes an indole ring system, a nitro group (-NO2) at the 5-position, and an N-acetylated ethylamine side chain. The presence of the nitro group makes it an electron-deficient aromatic system, which influences its chemical reactivity and analytical behavior. Understanding these properties is crucial for selecting appropriate analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), where ionization efficiency can be optimized based on molecular structure.
Q2: What is the signal-to-noise (S/N) ratio and why is it a critical parameter?
The signal-to-noise ratio (S/N) is a measure used to compare the level of a desired signal to the level of background noise.[2] It is defined as the height of the analyte peak (signal) divided by the standard deviation of the baseline noise. A high S/N ratio is essential for:
-
Low Limits of Detection (LOD) and Quantification (LOQ): A higher S/N ratio allows for the reliable detection and quantification of the analyte at lower concentrations.[3]
-
Accuracy and Precision: High noise can obscure the true peak shape and height, leading to poor integration and, consequently, inaccurate and imprecise results.
-
Method Robustness: A method with a consistently high S/N ratio is more reliable and less susceptible to minor variations in the experimental setup.
Q3: What are the primary challenges in achieving a high S/N ratio for this compound in biological matrices?
Detecting this compound in complex biological matrices like plasma, serum, or urine presents several challenges:
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[4][5][6] This is a major cause of poor sensitivity and reproducibility.
-
High Background Noise: Contaminants from solvents, reagents, sample collection tubes, or the LC-MS system itself can contribute to a high baseline, masking the analyte signal.[7][8]
-
Low Analyte Concentration: In many pharmacokinetic or metabolomic studies, the concentration of the analyte is inherently low, making it difficult to distinguish its signal from the background noise.
Section 2: In-Depth Troubleshooting Guide
This section is structured to provide direct solutions to specific problems you may encounter during method development and sample analysis.
Problem: High and Unstable Baseline Noise
A high or fluctuating baseline is one of the most common issues that directly impacts the S/N ratio, making it difficult to detect and integrate low-level peaks.
Potential Causes:
-
Contaminated Solvents or Reagents: Mobile phase solvents, additives (e.g., formic acid, ammonium formate), or reconstitution solvents may contain impurities.[7][8] Using non-LC-MS grade solvents is a frequent cause.
-
System Contamination: Buildup of non-volatile salts or sample components in the LC system (tubing, injector, column) or the MS ion source can leach out during a run, causing a high background.[7]
-
Improper Mobile Phase Preparation: Incomplete mixing or outgassing of mobile phases can lead to an unstable baseline. The pH of the mobile phase can also significantly impact baseline stability.[9]
-
Inefficient Ion Source Settings: Suboptimal gas flows (nebulizer, drying gas) or temperatures in the MS source can lead to inefficient desolvation and ionization, contributing to noise.[3]
Recommended Solutions:
-
Solution 1: Verify Solvent and Reagent Quality.
-
Action: Always use LC-MS grade solvents, water, and additives. Prepare fresh mobile phases daily.
-
Verification: To identify the source of contamination, replace each component (Solvent A, Solvent B, needle wash, seal wash) one by one with a freshly prepared, high-purity solution and monitor the baseline.
-
-
Solution 2: Implement System Cleaning Procedures.
-
Action: Flush the entire LC system with a strong, appropriate solvent mixture (e.g., a gradient of water, isopropanol, and acetonitrile) to remove contaminants. A "steam cleaning" of the mass spectrometer, where the system is run overnight with high gas flow and temperature, can be highly effective.[9]
-
Verification: Run a blank injection (injecting only mobile phase) after the cleaning procedure. The baseline noise should be significantly reduced. A total ion chromatogram (TIC) background of less than 200,000 counts is often considered good for a clean system.[9]
-
-
Solution 3: Optimize MS Ion Source Parameters.
-
Action: Systematically optimize ion source parameters (e.g., nebulizer pressure, drying gas flow and temperature, capillary voltage) by infusing a standard solution of this compound.
-
Verification: The optimal settings will be those that provide the highest and most stable signal for your analyte.
-
Problem: Low Signal Intensity (Poor Analyte Response)
Even with a clean baseline, a weak signal for this compound will result in a poor S/N ratio.
Potential Causes:
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broad peaks) reduces the peak height and thus the signal. This can be caused by an inappropriate mobile phase pH, a poorly chosen column, or a slow flow rate.
-
Ion Suppression from Matrix Effects: This is a very common issue in bioanalysis. Co-eluting compounds from the sample matrix compete with the analyte for ionization, suppressing its signal.[4][10]
-
Inefficient Sample Preparation: The chosen sample cleanup method may have poor recovery for this compound or may fail to adequately remove interfering matrix components.[6]
-
Incorrect MS Parameters: The mass spectrometer may not be properly tuned, or the fragmentation parameters (in MS/MS) may not be optimized for the specific analyte.
Recommended Solutions:
-
Solution 1: Optimize Chromatography.
-
Action:
-
Column Choice: Use a high-efficiency column, such as one with smaller particle sizes (e.g., sub-2 µm), to achieve sharper peaks.[3]
-
Mobile Phase pH: Given the indole structure, the pH of the mobile phase can affect the analyte's charge state and retention. Experiment with different pH values to find the optimal condition for peak shape and retention.
-
Gradient Optimization: Adjust the gradient slope to ensure the analyte elutes in a region with minimal co-eluting matrix components.
-
-
Verification: A good peak should be symmetrical (asymmetry factor between 0.9 and 1.2) and narrow.
-
-
Solution 2: Mitigate Matrix Effects.
-
Action: The most effective way to combat matrix effects is to improve the sample cleanup procedure. The goal is to remove interfering substances, particularly phospholipids, from the sample.[4][5]
-
Verification: Quantify the matrix effect by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[4] A matrix factor close to 1 indicates minimal matrix effect.
-
-
Solution 3: Enhance Sample Preparation.
-
Action: Evaluate different sample preparation techniques. While simple protein precipitation is fast, it often fails to remove a significant amount of matrix components.[6] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts.[4][11]
-
Verification: Compare the S/N ratio and analyte recovery for each technique as shown in the table below.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Relative Recovery (%) | Matrix Effect (Ion Suppression) | S/N Ratio Improvement (vs. PPT) | Throughput |
| Protein Precipitation (PPT) | 85-95% | High | Baseline | High |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | 3-5 fold | Medium |
| Solid-Phase Extraction (SPE) | >90% | Low to Negligible | >10 fold | Medium-High |
This table summarizes typical performance. Actual results will depend on the specific matrix and optimized protocol.
Visualization: Troubleshooting Workflow for Low S/N Ratio
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to a poor signal-to-noise ratio.
Sources
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- 2. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Robust Quantification of 5-Nitro-N-acetyltryptamine
Welcome to the technical support center for the robust quantification of 5-Nitro-N-acetyltryptamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting analytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider during method development?
A1: this compound is a tryptamine derivative with a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol .[1] Key considerations include:
-
Nitroaromatic Group: The nitro group makes the compound susceptible to degradation under certain conditions, such as exposure to light and high temperatures.[2] This necessitates careful sample handling and storage.
-
Indole Ring: The indole ring is prone to oxidation.
-
Solubility: Understanding the solubility in various organic solvents and aqueous solutions is crucial for sample preparation and mobile phase selection.
-
pKa: The pKa values of the molecule will influence its ionization state at different pH values, which is critical for optimizing chromatographic separation and detection, especially for LC-MS/MS.
Q2: What are the recommended initial steps for developing a quantification method for this compound?
A2: A systematic approach is crucial. Begin by defining the Analytical Target Profile (ATP), which outlines the method's intended purpose and performance requirements.[3] Key initial steps include:
-
Analyte Characterization: Obtain a well-characterized reference standard of this compound.
-
Method Selection: Based on the required sensitivity and selectivity, choose an appropriate analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common choices.[4][5]
-
Sample Preparation Strategy: Develop a sample preparation procedure that efficiently extracts the analyte from the matrix while minimizing interferences. Options include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Chromatographic Conditions: Start with a generic gradient method on a C18 or similar reversed-phase column to evaluate the retention and peak shape of the analyte.[5][6]
-
Detection Parameters: Optimize detector settings to achieve the best signal-to-noise ratio. For LC-MS/MS, this involves tuning the mass spectrometer for the specific precursor and product ions of this compound.
Q3: How can I ensure the stability of this compound in my samples and standards?
A3: Due to its nitroaromatic nature, stability is a critical concern.[2] To ensure stability:
-
Storage: Store solid material and stock solutions in a cool, dark, and dry environment, preferably at -20°C or below in airtight containers.[7]
-
Light Protection: Use amber vials or protect samples from light to prevent photodegradation.
-
pH Control: Evaluate the stability of the analyte in solutions of different pH to determine the optimal conditions for sample preparation and storage. A study on the related compound melatonin showed gradual degradation over time at various pH levels.[8]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock and working solutions.
-
Sample Matrix: Be aware that components in the biological matrix could potentially degrade the analyte. Conduct stability studies in the intended matrix.
Q4: What are the key validation parameters I need to assess for a robust quantification method according to regulatory guidelines?
A4: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9][10] Key parameters, as outlined by the FDA and ICH, include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components.[11]
-
Accuracy: The closeness of the measured value to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability, intermediate precision, and reproducibility.[3][11]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[3]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Column Contamination | The analytical column can become contaminated with strongly retained matrix components, leading to peak distortion. | 1. Implement a column wash step at the end of each run with a strong solvent. 2. If the problem persists, reverse-flush the column or replace it. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape if it is close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form. |
| Secondary Interactions | Interactions between the analyte and active sites on the column packing material (e.g., silanols) can cause peak tailing. | 1. Use a high-purity, end-capped column. 2. Add a small amount of a competing base, like triethylamine, to the mobile phase. |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting. | Dilute the sample or reduce the injection volume. |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening and splitting. | Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected. |
Issue 2: Low Sensitivity or Inconsistent Response
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to reduced or enhanced signal.[12][13][14] This is a significant concern in bioanalytical methods.[12][14] | 1. Improve sample cleanup using a more selective technique like SPE. 2. Optimize chromatographic separation to resolve the analyte from interfering matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Analyte Degradation | This compound may degrade during sample preparation or in the autosampler. | 1. Keep samples cool (4°C) in the autosampler. 2. Minimize the time between sample preparation and analysis. 3. Investigate and optimize the stability of the analyte in the final sample solvent. |
| Suboptimal MS/MS Parameters | Incorrect collision energy or other mass spectrometer settings can result in poor fragmentation and low signal intensity. | Systematically optimize MS/MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of the analyte. |
| Detector Contamination | The mass spectrometer source can become contaminated over time, leading to a decrease in sensitivity. | Clean the ion source, including the orifice and lenses, according to the manufacturer's recommendations. |
Issue 3: High Background Noise
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or additives can contribute to high background noise. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily and filter them. |
| Leaching from Plasticware | Plasticizers and other compounds can leach from sample vials, pipette tips, or collection tubes, causing background interference.[15] | Use polypropylene or glass vials and labware whenever possible. |
| System Contamination | Contamination can build up in the injector, tubing, or column from previous analyses. | Flush the entire LC system with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol, water). |
| Electronic Noise | Electrical interference from nearby equipment can cause baseline noise.[16] | Ensure the LC-MS/MS system is on a dedicated and properly grounded electrical circuit. |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for sample cleanup, suitable for initial method development.
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Method Parameters
The following are suggested starting parameters for an LC-MS/MS method. Optimization will be required.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Workflow for Method Development and Troubleshooting
Sources
- 1. This compound | C12H13N3O3 | CID 906605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 10. fda.gov [fda.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. eijppr.com [eijppr.com]
- 13. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Analysis for the Research Professional: 5-Nitro-N-acetyltryptamine and N-acetyltryptamine
For researchers and professionals in drug development, the nuanced differences between structurally similar compounds can unveil profound insights into biological mechanisms and pave the way for novel therapeutic interventions. This guide provides an in-depth comparative analysis of 5-Nitro-N-acetyltryptamine and its parent compound, N-acetyltryptamine. While N-acetyltryptamine is a well-characterized endogenous molecule and a known ligand for melatonin receptors, the introduction of a nitro group at the 5-position of the indole ring in this compound is anticipated to significantly modulate its physicochemical properties and biological activity. This analysis will delve into their known attributes, potential differences, and provide detailed experimental protocols for their comparative evaluation.
Introduction to the Tryptamines
N-acetyltryptamine (NAT) is an endogenous indoleamine that serves as a precursor to melatonin and is a metabolite of tryptamine.[1] It is found in various tissues, including the pineal gland and retina, and exhibits a diurnal rhythm in its circulating levels.[2] Functionally, NAT is recognized as a mixed agonist-antagonist at melatonin receptors (MT1 and MT2), playing a role in the regulation of circadian rhythms.[1][2]
This compound , a synthetic derivative of NAT, is characterized by the presence of a nitro group at the 5-position of the indole nucleus. This electron-withdrawing group is expected to alter the electronic distribution of the indole ring, thereby influencing its interaction with biological targets. While specific biological data for this compound is not extensively available in public literature, its structural similarity to other substituted tryptamines allows for informed hypotheses regarding its potential pharmacological profile.
Physicochemical Properties: A Comparative Overview
The introduction of a nitro group significantly alters the physicochemical properties of the N-acetyltryptamine scaffold. These differences are crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.
| Property | N-acetyltryptamine | This compound |
| Molecular Formula | C₁₂H₁₄N₂O[3] | C₁₂H₁₃N₃O₃[4] |
| Molecular Weight | 202.25 g/mol [3] | 247.25 g/mol [4] |
| LogP (XLogP3) | 1.8[3] | 0.6[4] |
| Melting Point | Not specified | 223-224°C[5] |
| Solubility | Soluble in ethanol, DMSO, and DMF.[6] | Soluble in DMSO.[5] |
The lower LogP value of this compound suggests it is more hydrophilic than N-acetyltryptamine. This could have implications for its ability to cross cellular membranes and the blood-brain barrier.
Biological Activity and Mechanism of Action: Knowns and Postulates
N-acetyltryptamine is primarily recognized for its interaction with melatonin receptors. It acts as a partial agonist at these G protein-coupled receptors (GPCRs), which are integral to the regulation of sleep-wake cycles and other physiological processes.[7][8] The activation of MT1 and MT2 receptors by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]
For This compound , direct experimental data on its biological activity is scarce. However, based on structure-activity relationship studies of other substituted tryptamines, the presence of an electron-withdrawing nitro group at the 5-position could potentially modulate its affinity and efficacy at melatonin receptors. Studies on other substituted indoles have shown that modifications at this position can significantly impact receptor binding and functional activity.[10] Furthermore, nitro-substituted aromatic compounds have been investigated for their antioxidant properties, suggesting a potential for this compound to exhibit antioxidant activity.[11]
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological and analytical profiles of this compound and N-acetyltryptamine, the following detailed experimental protocols are provided.
Protocol 1: Comparative Analysis of Melatonin Receptor Binding Affinity via Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of the two compounds for the MT1 and MT2 melatonin receptors.
Objective: To quantify and compare the binding affinities of N-acetyltryptamine and this compound for human MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA)
-
Radioligand: 2-[¹²⁵I]-iodomelatonin
-
N-acetyltryptamine and this compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/C glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow:
Methodology:
-
Membrane Preparation: a. Culture HEK293 cells expressing either MT1 or MT2 receptors to confluency. b. Harvest cells and wash with ice-cold PBS. c. Homogenize cells in membrane preparation buffer using a Dounce homogenizer. d. Centrifuge the homogenate at 500 x g for 5 minutes at 4°C to pellet nuclei and cellular debris. e. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. f. Discard the supernatant and resuspend the membrane pellet in binding buffer. g. Determine the protein concentration of the membrane preparation using a suitable protein assay.
-
Competitive Binding Assay: a. In a 96-well plate, add 50 µL of binding buffer, 50 µL of a range of concentrations of either N-acetyltryptamine or this compound, and 50 µL of 2-[¹²⁵I]-iodomelatonin (at a final concentration close to its Kd). b. To determine total binding, add 50 µL of binding buffer instead of the test compound. c. To determine non-specific binding, add 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM). d. Initiate the binding reaction by adding 100 µL of the membrane preparation to each well. e. Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration and Counting: a. Terminate the assay by rapidly filtering the contents of each well through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold wash buffer. c. Place the filters in scintillation vials and add 5 mL of scintillation cocktail. d. Measure the radioactivity in a beta-scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the separation and quantification of N-acetyltryptamine and this compound.
Objective: To develop a robust HPLC method to assess the purity of N-acetyltryptamine and this compound and to monitor their stability under various conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
N-acetyltryptamine and this compound standards
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Workflow:
Methodology:
-
Preparation: a. Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water (Mobile Phase A) and 1 L of acetonitrile (Mobile Phase B). b. Prepare a 1 mg/mL stock solution of each compound in a suitable solvent (e.g., methanol). c. Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.
-
Chromatographic Conditions: a. Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm). b. Mobile Phase: A linear gradient from 10% B to 90% B over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30°C. e. Detection Wavelength: 280 nm. f. Injection Volume: 10 µL.
-
Analysis: a. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. b. Inject the standard solutions to generate a calibration curve. c. Inject the samples of N-acetyltryptamine and this compound. d. Record the chromatograms and integrate the peak areas.
-
Data Analysis: a. Determine the retention times for each compound. b. Calculate the concentration of each compound in the samples using the calibration curve. c. Purity can be assessed by the percentage of the main peak area relative to the total peak area. d. For stability studies, samples can be subjected to various stress conditions (e.g., heat, light, pH changes) and analyzed at different time points to monitor degradation.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential differences between this compound and N-acetyltryptamine. While N-acetyltryptamine is a well-studied endogenous molecule with known activity at melatonin receptors, the introduction of a nitro group in this compound is predicted to significantly alter its properties. The provided experimental protocols offer a robust methodology for the direct, empirical comparison of these two compounds.
Future research should focus on executing these comparative studies to elucidate the pharmacological profile of this compound. Determining its binding affinity and functional activity at melatonin receptors will be crucial in understanding its potential as a pharmacological tool or therapeutic agent. Furthermore, investigating its potential antioxidant properties and metabolic stability will provide a more complete picture of its biological significance. Such studies will not only contribute to a deeper understanding of tryptamine pharmacology but may also open new avenues for the development of novel therapeutics targeting the melatonergic system.
References
- N-Acetyltryptamine - Grokipedia. (n.d.).
-
Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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N-Acetylserotonin - Wikipedia. (2023, December 27). Retrieved January 12, 2026, from [Link]
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Backlund, P. S., Urbanski, H. F., Doll, M. A., & Klein, D. C. (2017). Daily Rhythm in Plasma N-acetyltryptamine. Journal of Biological Rhythms, 32(4), 347–358. [Link]
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N-Acetyltryptamine - Wikipedia. (2023, August 29). Retrieved January 12, 2026, from [Link]
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Synthesis of N-acetyltryptamine and melatonin from tryptophan. The... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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This compound | C12H13N3O3 | CID 906605 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Jockers, R., Maurice, P., & Legros, C. (2019). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. Molecules, 24(23), 4343. [Link]
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NICHD scientists identify molecule that may help control sleep and wake cycles. (2017, May 24). National Institutes of Health (NIH). [Link]
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Dubocovich, M. L., & Markowska, M. (2005). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 45, 331–366. [Link]
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Crooke, A., Colligris, B., Pintor, J. (2016). Effect of Melatonin and 5-Methoxycarbonylamino-N-Acetyltryptamine on the Intraocular Pressure of Normal and Glaucomatous Mice. Journal of Pharmacology and Experimental Therapeutics, 357(2), 346-354. [Link]
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Schmid, M. G., & Hägele, F. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 223–229. [Link]
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Karaaslan, C., Kadri, H., Coban, T., Suzen, S., & Westwell, A. D. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 23(9), 2671–2674. [Link]
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N2580-02 this compound - CAS. (n.d.). Retrieved January 12, 2026, from [Link]
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FDA. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
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Lahsasni, S., Al Korbi, M. H., & Aljaber, N. A. (2014). Synthesis, characterization and antioxidant activity of new chalcones. Research on Chemical Intermediates, 40(7), 2537-2545. [Link]
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PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
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Turdean, G. L., & Păunescu, V. (2019). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Talanta, 204, 574–582. [Link]
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Turan, D., & Turan, N. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Applied Biochemistry and Biotechnology. [Link]
-
(PDF) Daily Rhythm in Plasma N-acetyltryptamine - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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A Researcher's Comparative Guide to Validating the Purity of Synthesized 5-Nitro-N-acetyltryptamine
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 5-Nitro-N-acetyltryptamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind selecting and combining methods to create a robust, self-validating purity assessment strategy.
The Synthetic Landscape: Anticipating Potential Impurities
Effective purity validation begins with understanding the potential impurities that can arise during synthesis. A common route to this compound involves the nitration of N-acetyltryptamine. This process, while effective, can introduce several classes of impurities:
-
Starting Materials: Unreacted N-acetyltryptamine is a primary potential impurity.
-
Regioisomers: Nitration can potentially occur at other positions on the indole ring, leading to isomers such as 4-Nitro-N-acetyltryptamine or 6-Nitro-N-acetyltryptamine.
-
Over-nitrated Products: Di- or tri-nitrated species can form under harsh reaction conditions.
-
Byproducts and Degradants: Side reactions or degradation of the product during workup and purification can introduce other structurally related compounds.
-
Residual Solvents: Solvents used in the reaction and purification steps may be retained in the final product.
A successful validation strategy must be capable of separating and identifying these diverse chemical entities from the target compound.
A Comparative Analysis of Purity Validation Techniques
No single analytical method can provide a complete picture of a compound's purity. The most rigorous approach, known as an orthogonal testing strategy , employs multiple techniques that measure different physicochemical properties of the substance.[1] This minimizes the risk of a co-eluting or co-migrating impurity going undetected.
Below is a comparison of the most effective methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for quantitative purity analysis. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A UV detector is highly effective for aromatic compounds like tryptamines.
Causality Behind Experimental Choices: A reversed-phase (RP) HPLC method is chosen due to the moderately polar nature of this compound. The C18 stationary phase provides excellent hydrophobic interaction, while a mobile phase of acetonitrile and water allows for fine-tuning of the separation. The addition of a small amount of acid (like formic or phosphoric acid) sharpens peaks by ensuring the indole nitrogen is protonated.[2] A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which is invaluable for assessing peak purity and identifying impurities.[3]
Experimental Workflow: HPLC-PDA Analysis
Caption: Workflow for HPLC-PDA purity validation.
Detailed Protocol: Reversed-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector, 220-400 nm (monitor at 280 nm).
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute with mobile phase A to a working concentration of ~0.1 mg/mL.[4]
Trustworthiness: The method's validity is confirmed by running a blank (injection of mobile phase) to ensure no system peaks are present, and by analyzing a known reference standard of this compound to establish its retention time and spectral profile. Peak purity analysis using the PDA data is a critical self-validating step.
Proton Nuclear Magnetic Resonance (¹H NMR)
Principle: ¹H NMR provides detailed structural information and is an excellent orthogonal technique to HPLC. It identifies the compound based on its unique proton signals and can detect impurities with different chemical structures. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[5][6]
Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis as it solubilizes the analyte well and its residual peaks do not interfere with the key aromatic and amide protons of the tryptamine. The use of a high-field magnet (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex multiplets, which is crucial for identifying minor impurities. The absolute purity is determined by comparing the integral of a unique proton signal from the analyte to that of a known amount of a high-purity internal standard (e.g., maleic acid).[7]
Detailed Protocol: Quantitative ¹H NMR
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using a pulse program with a long relaxation delay (e.g., d1 = 30s) to ensure full signal relaxation for accurate integration.[7]
-
Processing: Carefully phase and baseline the spectrum.
-
Calculation: Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass.
Trustworthiness: This protocol is self-validating because it relies on the direct proportionality between signal intensity and the number of nuclei.[5] The purity of the internal standard must be certified. The presence of residual solvents or water will be immediately apparent in the spectrum, adding another layer of quality control.
Mass Spectrometry (MS)
Principle: MS provides the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive confirmation of the chemical formula. It is typically coupled with a chromatographic technique (LC-MS or GC-MS).
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for tryptamine derivatives, typically producing a strong protonated molecular ion [M+H]⁺.[8] Coupling HPLC with MS (LC-MS) is exceptionally powerful, as it provides the retention time, UV spectrum, and mass for every peak in the chromatogram. This allows for the confident identification of impurities, even at trace levels. Fragmentation patterns (MS/MS) can further help in structurally characterizing unknown impurities.[8][9]
Logical Relationship: Orthogonal Purity Assessment
Caption: An orthogonal strategy combining multiple techniques.
Thin-Layer Chromatography (TLC) and Melting Point
-
Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost qualitative technique ideal for monitoring reaction progress and for quick purity screening.[10] The presence of multiple spots indicates impurities. A suitable mobile phase (e.g., 95:5 dichloromethane:methanol) on a silica gel plate can effectively separate the product from less polar starting materials and more polar byproducts. Visualization under UV light (254 nm) is typically sufficient.
-
Melting Point: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C).[11] The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting point range.[12][13] This classic technique serves as an excellent, simple indicator of bulk purity.
Data Summary and Comparison
| Analytical Technique | Information Provided | Type | Key Advantages | Key Limitations |
| HPLC-PDA | Quantitative purity (%), detection of isomers, spectral confirmation | Quantitative | High sensitivity and resolution, excellent for isomeric impurities | Requires method development, may not detect non-UV active impurities |
| ¹H NMR | Structural confirmation, identification of residual solvents and structural impurities | Quantitative/ Qualitative | Absolute quantification possible (qNMR), non-destructive, fast | Lower sensitivity than HPLC, signal overlap can be an issue |
| LC-MS | Molecular weight of analyte and impurities, elemental composition (HRMS) | Qualitative | Unambiguous molecular weight confirmation, high sensitivity | Ionization efficiency can vary, not inherently quantitative without standards |
| TLC | Rapid check for presence of major impurities | Qualitative | Fast, inexpensive, good for reaction monitoring | Low resolution and sensitivity, not quantitative |
| Melting Point | Indication of bulk sample purity | Qualitative | Simple, inexpensive, good indicator of crystalline purity | Not suitable for amorphous solids, non-specific |
Conclusion and Recommendations
Validating the purity of synthesized this compound requires a multi-faceted, orthogonal approach.
-
Primary Validation (Essential): A combination of HPLC-PDA and ¹H NMR is strongly recommended. HPLC provides the most reliable quantitative purity value (as % area), while ¹H NMR confirms the structural identity and detects non-chromatophoric impurities and residual solvents.
-
Definitive Confirmation: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, providing unequivocal evidence of the correct molecular formula.
-
Screening and Preliminary Checks: TLC is an invaluable tool for rapid in-process checks during synthesis and purification. Melting point analysis should be performed on the final solid as a simple, final check of bulk purity.
By strategically combining these techniques, researchers can build a self-validating system that ensures the purity of their this compound. This rigorous approach fosters confidence in experimental outcomes and upholds the principles of scientific integrity.
References
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- Study.com. (n.d.). How can melting point be used to determine the purity of a substance?
- Biocyclopedia. (n.d.). Criterion of purity | Melting points | Laboratory techniques.
- Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034.
- Sánchez, F. C., Toft, J., van den Bogaert, B., & Massart, D. L. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 68(5), 787–794.
- Quora. (2018). How to use boiling and melting point as criteria for purity of chemical substances.
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- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- Taschwer, M. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.
- ResearchGate. (n.d.).
- Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302.
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- ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa.
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- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR)
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A Comprehensive Guide to Characterizing Ligand Cross-Reactivity at Melatonin Receptors: A Methodological Focus on 5-Nitro-N-acetyltryptamine
For researchers in pharmacology and drug development, the precise characterization of a novel compound's interaction with its intended target is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel ligands, using 5-Nitro-N-acetyltryptamine as a case study, in the context of the high-affinity melatonin receptors, MT1 and MT2.
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone pivotal in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[1][2] Its effects are primarily mediated through two G protein-coupled receptors (GPCRs), MT1 and MT2.[3][4] Both receptors are canonically coupled to inhibitory G proteins (Gi/o), which, upon activation, suppress the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
While extensive data exists for melatonin and its synthetic analogs, the specific binding affinity and functional activity of many novel derivatives, such as this compound, remain uncharacterized in publicly available literature. This guide, therefore, serves a dual purpose: first, to present the established methodologies for rigorously determining these parameters, and second, to provide the benchmark data for melatonin, enabling a comparative framework for future experimental findings on this compound or other novel analogs.
The Benchmark: Melatonin's Receptor Interaction Profile
Before assessing a novel compound, it is crucial to understand the interaction of the endogenous ligand. Melatonin binds with high affinity to both MT1 and MT2 receptors and acts as a full agonist.
Melatonin Receptor Signaling Pathway
Activation of MT1 and MT2 receptors by an agonist like melatonin initiates a signaling cascade characteristic of Gi-coupled GPCRs. This process involves the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase.
Caption: Canonical Gi-coupled signaling pathway of MT1/MT2 melatonin receptors.
Quantitative Profile of Melatonin
The following tables summarize the typical binding and functional parameters for melatonin, which should serve as a baseline for comparison with this compound.
Table 1: Melatonin Binding Affinity
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Description |
|---|---|---|---|
| Human MT1 | Melatonin | ~0.1 nM | High-affinity binding to the MT1 receptor. |
| Human MT2 | Melatonin | ~0.1 nM | High-affinity binding to the MT2 receptor. |
(Note: Ki values are approximate and can vary based on experimental conditions and cell systems used.)
Table 2: Melatonin Functional Activity
| Assay Type | Receptor Subtype | Ligand | Potency (EC50) | Efficacy |
|---|---|---|---|---|
| cAMP Inhibition | Human MT1 / MT2 | Melatonin | ~0.1 - 1 nM | Full Agonist |
| [³⁵S]GTPγS Binding | Human MT1 / MT2 | Melatonin | ~1 - 10 nM | Agonist |
(Note: EC50 values represent the concentration of agonist that produces 50% of the maximal response and can vary between assays.)
Framework for Experimental Characterization of this compound
To determine the cross-reactivity and functional profile of this compound, a multi-tiered experimental approach is essential. This involves assessing its ability to bind to the receptors and its capacity to elicit a functional response.
Part 1: Determining Binding Affinity via Radioligand Competition Assay
The first step is to determine if this compound physically interacts with the MT1 and MT2 receptors. The most common method is a competitive binding assay using a radiolabeled ligand.[6][7]
Principle of the Assay: This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) from the receptor.[8] The concentration at which the competitor displaces 50% of the radioligand is the IC50 value, which can then be converted to a binding affinity constant (Ki).
Caption: Experimental workflow for a radioligand competition binding assay.
Detailed Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing a high density of either human MT1 or MT2 receptors.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically near its Kd value, ~50-100 pM).
-
A range of concentrations of the competitor compound (this compound), typically spanning from 1 pM to 100 µM.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand, such as 1 µM melatonin.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: Assessing Functional Activity
Binding to a receptor does not guarantee a biological effect. Functional assays are necessary to determine whether this compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity).[9]
Principle of the Assay: Since MT1 and MT2 receptors are Gi-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10][11] In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then quantified.[5]
Caption: Experimental workflow for a cAMP inhibition functional assay.
Detailed Protocol: cAMP Inhibition Assay
-
Cell Culture: Plate cells expressing MT1 or MT2 receptors in a suitable format (e.g., 96- or 384-well plates) and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the negative control) to induce cAMP production.
-
Compound Addition: Immediately add varying concentrations of this compound (for agonist mode) or a fixed concentration of melatonin plus varying concentrations of this compound (for antagonist mode).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[12][13]
-
Data Analysis:
-
Agonist Mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound in the presence of an agonist to determine the IC50.
-
Principle of the Assay: This functional assay measures an early event in GPCR activation: the binding of GTP to the Gα subunit.[14] A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used.[9] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi protein. The amount of bound radioactivity is directly proportional to the level of receptor activation.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest, similar to the binding assay.
-
Assay Buffer: Prepare a buffer containing MgCl₂, EDTA, and NaCl, which are crucial for G protein coupling and activation.
-
Reaction Setup: Combine in assay tubes:
-
Cell membranes.
-
GDP (to ensure G proteins are in the inactive, GDP-bound state).
-
Varying concentrations of the test compound (this compound).
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound (as a percentage over basal) against the log concentration of the test compound to determine the EC50 and Emax.
Structural Considerations for this compound
While experimental data is pending, we can hypothesize about the potential behavior of this compound based on structure-activity relationships of melatonin analogs. The key difference is the substitution at the 5-position of the indole ring: a methoxy (-OCH₃) group in melatonin versus a nitro (-NO₂) group in the test compound.
The 5-methoxy group in melatonin is known to be critical for high-affinity binding. The nitro group is a strong electron-withdrawing group, in contrast to the electron-donating nature of the methoxy group. This significant electronic difference could potentially alter the compound's interaction with key residues in the receptor's binding pocket, possibly affecting both its binding affinity and its ability to induce the conformational change required for receptor activation. It is plausible that this substitution could decrease affinity or alter the efficacy profile, but only empirical testing using the assays described above can confirm this.
Conclusion
Characterizing the interaction of a novel compound like this compound with melatonin receptors requires a systematic and multi-faceted approach. By first establishing its binding affinity through competitive radioligand binding assays and then dissecting its functional effects using downstream signaling (cAMP) and proximal G protein activation ([³⁵S]GTPγS) assays, researchers can build a comprehensive pharmacological profile. This guide provides the necessary experimental framework and benchmark data to empower scientists to rigorously evaluate the cross-reactivity and therapeutic potential of this and other novel melatonin receptor ligands.
References
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A Comparative Analysis of the Fluorescence Properties of 5-Nitro-N-acetyltryptamine and Other Nitroindoles: A Guide for Researchers
For researchers and professionals in drug development and molecular sciences, the intrinsic fluorescence of small molecules is a critical parameter. It dictates their utility in bioimaging, as environmentally sensitive probes, and in various spectroscopic assays. The indole scaffold, a privileged structure in medicinal chemistry, is well-known for the rich photophysical properties of its derivatives. However, the introduction of a nitro group, a common pharmacophore, dramatically alters these properties. This guide provides an in-depth comparison of the fluorescence characteristics of 5-Nitro-N-acetyltryptamine against other nitroindole isomers, grounding the discussion in fundamental photophysical principles and available experimental data.
While direct, comprehensive fluorescence data for this compound is not extensively reported in publicly accessible literature, we can construct a robust comparative framework based on the well-established photophysics of indoles and nitroaromatics. This guide will elucidate the expected fluorescence behavior of this compound and provide the theoretical and practical foundation for its empirical investigation.
The Indole Scaffold: A Fluorescent Workhorse and the Impact of Nitro-Substitution
The parent indole molecule and many of its derivatives, such as tryptophan, are intensely fluorescent. Their emission is highly sensitive to the local environment, a property exploited in protein folding studies and as polarity sensors.[1][2] This fluorescence arises from the π-π* electronic transitions within the bicyclic aromatic system. The relative energies of the two lowest singlet excited states, ¹Lₐ and ¹Lₑ, and their susceptibility to solvent relaxation, are key determinants of the observed fluorescence spectrum.[3]
The introduction of a nitro (-NO₂) group, a potent electron-withdrawing group, profoundly perturbs the electronic structure of the indole ring. This perturbation has several consequences for the molecule's fluorescence properties:
-
Fluorescence Quenching: The most significant effect of a nitro group on an aromatic fluorophore is often severe fluorescence quenching.[4][5][6][7][8] This occurs because the nitro group introduces low-lying non-radiative decay pathways for the excited state.
-
Intramolecular Charge Transfer (ICT): In the excited state, electron density can shift from the electron-rich indole ring (the donor) to the electron-deficient nitro group (the acceptor). This formation of an ICT state is a primary mechanism for fluorescence quenching as these states are often non-emissive or weakly emissive.[4][9]
-
Red-Shifted Absorption and Emission: The presence of the nitro group typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent indole. This is due to the extension of the π-conjugated system and the stabilization of the excited state.
Comparative Photophysical Properties of Nitroindole Isomers
While specific data for this compound is scarce, studies on other nitroindole isomers provide valuable insights into how the position of the nitro group affects their electronic properties. The absorption maxima of several nitroindole isomers have been reported, which correlate with the energy of their lowest electronic transitions.
| Compound | Reported Absorption Maxima (λ_max) | Expected Fluorescence Properties |
| 3-Nitroindole | 349 nm[10][11][12] | Likely very weak or non-fluorescent due to efficient quenching. |
| 4-Nitroindole | Absorption extends furthest into the visible range among isomers.[10][11][12] | Potentially weak emission at longer wavelengths compared to other isomers. |
| 5-Nitroindole | 322 nm[10][11][12] | Expected to be a potent quencher of fluorescence. The N-acetyltryptamine side chain in the target compound is attached at the 3-position of this core. |
| 6-Nitroindole | Two maxima in the 300-400 nm range.[10][11] | Complex photophysics; likely weak fluorescence. |
| 7-Nitroindole | Data not as readily available, but expected to follow similar trends. | Likely weak fluorescence. |
This compound is structurally based on the 5-nitroindole core. Therefore, its absorption and emission characteristics are expected to be primarily governed by the photophysics of 5-nitroindole, with some modulation from the N-acetyltryptamine side chain at the 3-position. The side chain is not expected to fundamentally alter the potent quenching effect of the 5-nitro group.
The Mechanism of Fluorescence Quenching in Nitroindoles
The low to non-existent fluorescence quantum yields of nitroaromatics are a well-documented phenomenon. The primary quenching mechanism is attributed to efficient non-radiative decay from the excited state.
Figure 2: A flowchart outlining the key steps for a comparative study of nitroindole fluorescence.
Materials and Instrumentation:
-
Compounds: this compound and other nitroindole isomers (e.g., 3-, 4-, 5-, 6-, 7-nitroindole).
-
Solvents: A range of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
-
Quantum Yield Standard: A well-characterized fluorescent compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, or a commercial standard like Alexa Fluor or BODIPY dyes). [13][14][15]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare stock solutions of each nitroindole and the quantum yield standard in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions in the desired solvents for analysis. The final concentration should result in an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum for each solution to determine the absorption maximum (λ_max). This will inform the optimal excitation wavelength for fluorescence measurements.
-
-
Fluorescence Spectroscopy:
-
Excitation Spectrum: For each compound, set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Excite the sample at its absorption maximum (λ_max) and scan a range of emission wavelengths. This will determine the emission maximum (λ_em).
-
-
Quantum Yield (Φ) Determination:
-
The relative quantum yield can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and standard, respectively.
-
-
-
Data Analysis:
-
Compile a table comparing the λ_max (absorption), λ_em (emission), Stokes shift (λ_em - λ_max), and quantum yield (Φ) for all compounds in each solvent.
-
Analyze the trends in fluorescence properties as a function of the nitro group position and solvent polarity.
-
Conclusion and Outlook
The introduction of a nitro group onto the indole scaffold systematically leads to a dramatic reduction in fluorescence intensity. While direct experimental data for this compound is limited, a comparison with other nitroindole isomers strongly suggests that it will be a very weak or non-fluorescent compound. The dominant de-excitation pathway is expected to be non-radiative decay, likely mediated by an intramolecular charge transfer state.
For researchers in drug development, this has important implications. While the nitro group may be crucial for therapeutic activity, it will likely preclude the use of this compound as an intrinsic fluorescent probe in biological systems. Any fluorescence-based assays involving this compound would necessitate the attachment of an external fluorophore.
The protocols and principles outlined in this guide provide a comprehensive framework for the empirical investigation and comparison of the fluorescence properties of this compound and other nitroindoles. Such studies are essential for a complete understanding of the structure-property relationships that govern the photophysics of these important molecules.
References
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Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1711. [Link]
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Lignell, H., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(9), 1466-1475. [Link]
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Bhattacharyya, S., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19339. [Link]
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Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized¹Lₑ transition. Journal of Photochemistry and Photobiology A: Chemistry, 289, 21-29. [Link]
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Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(36), 7351-7355. [Link]
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ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
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Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122. [Link]
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Lignell, H., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. [Link]
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Sivaraman, G., et al. (2018). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances, 8(26), 14383-14393. [Link]
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Sivaraman, G., et al. (2018). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Publishing. [Link]
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A Comparative Guide to the Biological Efficacy of 5-Nitro-N-acetyltryptamine and 5-methoxytryptamine
This guide provides a detailed comparative analysis of the biological efficacy of two tryptamine derivatives: 5-Nitro-N-acetyltryptamine and 5-methoxytryptamine. The content is structured to offer an in-depth technical resource for researchers, scientists, and professionals in drug development, emphasizing experimental data and methodological considerations.
Introduction: A Tale of Two Tryptamines
The tryptamine scaffold is a cornerstone in neuropharmacology, serving as the backbone for a multitude of endogenous signaling molecules and synthetic drugs targeting the central nervous system. This guide focuses on two distinct analogs: the well-characterized and potent serotonergic agonist, 5-methoxytryptamine (5-MT), and the novel, yet largely uncharacterized, this compound.
5-Methoxytryptamine, also known as mexamine, is a naturally occurring compound found in the pineal gland and is closely related to serotonin and melatonin.[1] Its robust interaction with serotonin receptors has made it a valuable tool in neuroscience research. In stark contrast, this compound remains an enigmatic molecule. While its chemical structure is known, its biological activities and potential therapeutic applications are yet to be extensively explored. This guide will synthesize the available data for 5-methoxytryptamine and, by highlighting the absence of data for this compound, underscore the opportunities for novel research in this area.
Molecular Structures and Physicochemical Properties
A fundamental understanding of the chemical properties of these molecules is crucial for interpreting their biological activities.
| Property | This compound | 5-methoxytryptamine |
| Molecular Formula | C₁₂H₁₃N₃O₃ | C₁₁H₁₄N₂O |
| Molecular Weight | 247.25 g/mol [1] | 190.24 g/mol |
| Structure | ||
| CAS Number | 96735-08-9[1] | 608-07-1 |
| LogP (predicted) | 1.3 | 1.4 |
The key structural differences lie in the substitutions at the 5-position of the indole ring and the nature of the ethylamine side chain. 5-methoxytryptamine possesses a methoxy group, a known bioisostere for the hydroxyl group of serotonin, and a primary amine. This compound features a nitro group at the same position and an acetylated amine. These modifications are predicted to significantly influence their receptor binding affinities and functional activities.
Comparative Biological Efficacy
This section delves into the known biological effects of each compound, drawing on available experimental data.
5-methoxytryptamine: A Potent Serotonergic Agonist
5-methoxytryptamine is a well-established and potent agonist at various serotonin (5-HT) receptors.[1] Its biological efficacy is primarily attributed to its high affinity and functional activity at the 5-HT₂ subfamily of receptors, particularly the 5-HT₂A subtype.
Radioligand binding assays have demonstrated that 5-methoxytryptamine binds to a range of serotonin receptors. While a comprehensive Kᵢ profile across all serotonin receptor subtypes is not fully consolidated in the literature, its high affinity for the 5-HT₂A receptor is a consistent finding.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of 5-methoxytryptamine
| Receptor | Kᵢ (nM) |
| 5-HT₁A | Data not consistently available |
| 5-HT₂A | High affinity (specific values vary across studies) |
| 5-HT₂B | Data not consistently available |
| 5-HT₂C | Data not consistently available |
| Melatonin MT₁ | No significant affinity[1] |
| Melatonin MT₂ | No significant affinity[1] |
Functional assays have confirmed the potent agonist activity of 5-methoxytryptamine at serotonin receptors. It is a full agonist at several 5-HT receptors, with particularly high potency at the 5-HT₂A receptor.
Table 2: Functional Activity (EC₅₀, nM) of 5-methoxytryptamine
| Assay | Receptor | EC₅₀ (nM) | Efficacy |
| Calcium Flux | 5-HT₂A | ~0.5 - 5 | Full Agonist |
| cAMP Inhibition | 5-HT₁A | Data not consistently available | - |
The high potency at the 5-HT₂A receptor is a key characteristic of 5-methoxytryptamine, making it a more potent agonist than other well-known tryptamines like N,N-Dimethyltryptamine (DMT).[1]
In rodent models, 5-methoxytryptamine elicits behavioral responses consistent with 5-HT₂A receptor activation. A hallmark of this is the induction of the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential in humans. The administration of 5-methoxytryptamine leads to a dose-dependent increase in HTR frequency.
This compound: An Uncharted Territory
In stark contrast to 5-methoxytryptamine, there is a significant dearth of publicly available biological data for this compound. Extensive searches of scientific literature and chemical databases have not yielded any experimental results regarding its receptor binding profile, functional activity, or in vivo effects.
Table 3: Receptor Binding Affinities (Kᵢ, nM) of this compound
| Receptor | Kᵢ (nM) |
| 5-HT₁A | Not Available |
| 5-HT₂A | Not Available |
| 5-HT₂B | Not Available |
| 5-HT₂C | Not Available |
| Melatonin MT₁ | Not Available |
| Melatonin MT₂ | Not Available |
Table 4: Functional Activity (EC₅₀, nM) of this compound
| Assay | Receptor | EC₅₀ (nM) | Efficacy |
| Calcium Flux | 5-HT₂A | Not Available | Not Available |
| cAMP Inhibition | 5-HT₁A | Not Available | Not Available |
This lack of data presents a significant opportunity for novel research. The structural features of this compound—the electron-withdrawing nitro group at the 5-position and the N-acetylation—suggest that its pharmacological profile could be markedly different from that of 5-methoxytryptamine. The N-acetylation, in particular, may confer some affinity for melatonin receptors, similar to its structural relative N-acetyltryptamine.
Signaling Pathways and Experimental Workflows
Understanding the potential signaling pathways and the experimental workflows to investigate them is crucial for characterizing novel compounds like this compound.
Serotonin Receptor Signaling
Activation of 5-HT₂A receptors by an agonist like 5-methoxytryptamine typically leads to the activation of the Gq/11 signaling pathway, resulting in the stimulation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels.
Caption: A typical workflow for characterizing a novel compound.
Detailed Experimental Protocols
To facilitate the investigation of this compound and for comparative purposes, detailed protocols for key assays are provided below.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₂A).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
Test compound (this compound or 5-methoxytryptamine).
-
Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay for Gq-Coupled Receptors
Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound at a Gq-coupled receptor (e.g., 5-HT₂A).
Materials:
-
Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 cells with human 5-HT₂A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound.
-
A reference full agonist.
-
A fluorescence plate reader with an injection port.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the different concentrations of the test compound or reference agonist into the wells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration.
-
Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Eₘₐₓ).
-
Express the efficacy of the test compound relative to the reference full agonist.
Protocol 3: Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of a test compound.
Materials:
-
Male C57BL/6J mice.
-
Test compound and vehicle control.
-
Observation chambers.
-
Video recording equipment (optional, for later analysis).
Procedure:
-
Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Immediately after injection, place the mice back into the observation chambers.
-
Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group.
-
Perform a dose-response analysis to determine the dose that elicits a half-maximal response (ED₅₀).
Conclusion and Future Directions
This guide provides a comprehensive comparison of the biological efficacy of 5-methoxytryptamine and this compound. 5-methoxytryptamine is a well-characterized, potent serotonin receptor agonist with demonstrated in vivo activity. In contrast, this compound represents a significant knowledge gap in the field of tryptamine pharmacology.
The lack of experimental data for this compound is a call to action for the research community. Its unique structural features suggest the potential for a novel pharmacological profile, which could be explored for therapeutic applications. The provided experimental protocols offer a roadmap for the systematic characterization of this and other novel tryptamine derivatives. Future research should focus on determining the receptor binding profile, functional activity, and in vivo effects of this compound to unlock its potential as a new tool for neuroscience research and drug discovery.
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A Comparative Guide to Orthogonal Methods for the Validation of 5-Nitro-N-acetyltryptamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of orthogonal analytical methodologies for the validation of 5-Nitro-N-acetyltryptamine quantification. By employing multiple, disparate analytical techniques, we can build a self-validating system that ensures the highest level of confidence in the generated data.
Introduction: The Need for Rigorous Validation
This compound is a tryptamine derivative with potential applications in various research areas.[1] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing. To achieve unequivocal confidence in analytical results, regulatory bodies and scientific best practices advocate for the use of orthogonal methods for method validation.[2][3] This approach utilizes analytical techniques with different separation and/or detection principles to mitigate the risk of unforeseen interferences or artifacts that might affect a single method.
This guide will compare two primary orthogonal methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and introduce Capillary Electrophoresis (CE) as a valuable supplementary technique.
The Principle of Orthogonality in Analytical Science
Orthogonal methods are distinct analytical techniques that measure the same analyte through different physicochemical principles. The power of this approach lies in its ability to provide a more comprehensive and trustworthy characterization of an analyte. If two orthogonal methods yield comparable quantitative results, it significantly increases the confidence that the measurements are accurate and free from method-specific biases.
Diagram: Orthogonal Method Validation Workflow
Caption: Workflow for orthogonal method validation.
Primary Orthogonal Method 1: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantification of small molecules. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, and detection is based on the analyte's ability to absorb UV light at a specific wavelength.
Experimental Protocol: HPLC-UV for this compound
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of methanol and 0.025 M ammonium acetate solution.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 5 µL.[4]
-
Sample Preparation: Accurately weigh ~50 mg of the sample, dissolve in methanol in a 50 mL volumetric flask, and filter through a 0.2 µm filter.[4]
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase is a common choice for the separation of moderately polar compounds like tryptamine derivatives due to its hydrophobic nature.
-
Methanol/Ammonium Acetate Mobile Phase: The combination of an organic modifier (methanol) and an aqueous buffer (ammonium acetate) allows for the efficient elution and separation of the analyte. The buffer helps to maintain a consistent pH and improve peak shape.
-
UV Detection at 280 nm: Tryptamine and its derivatives typically exhibit strong UV absorbance around 280 nm due to the indole ring structure.[4][5]
Primary Orthogonal Method 2: LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. Separation is achieved by HPLC, and detection is performed by a mass spectrometer. The high selectivity of LC-MS/MS is due to its ability to monitor specific precursor-to-product ion transitions for the analyte of interest.
Experimental Protocol: LC-MS/MS for this compound
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound. The fragmentation of nitroaromatic compounds can be complex, often involving the loss of NO and NO2 groups.[6]
-
Sample Preparation: For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.[7]
Rationale for Method Parameters:
-
UHPLC: Ultra-High-Performance Liquid Chromatography provides faster analysis times and better resolution compared to conventional HPLC.
-
Formic Acid: The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is necessary for positive mode ESI.
-
ESI: Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules like this compound.
-
MRM: Multiple Reaction Monitoring provides high selectivity and sensitivity by monitoring a specific precursor ion and one or more of its fragment ions.
Supplementary Orthogonal Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their electrophoretic mobility in an electric field.[8][9] This separation mechanism is fundamentally different from chromatography, making CE an excellent orthogonal technique.[10]
Experimental Protocol: CE for this compound
-
CE System: A standard capillary electrophoresis system with UV detection.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at a specific pH.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 280 nm.
Advantages of CE as an Orthogonal Method:
-
Different Separation Principle: Separation is based on charge-to-size ratio, providing a truly orthogonal separation to chromatography.[11]
-
High Efficiency: CE can achieve very high separation efficiencies.
-
Minimal Sample and Reagent Consumption: The technique requires very small amounts of sample and reagents.[11]
Comparative Performance Data
The following table summarizes the expected performance characteristics of the described methods for the quantification of this compound. The values are based on typical performance for similar small molecules.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Liquid Chromatography, UV Absorbance | Liquid Chromatography, Mass-to-Charge Ratio | Electrophoretic Mobility, UV Absorbance |
| Selectivity | Moderate | Very High | High |
| Sensitivity (LOQ) | ng/mL range[5] | pg/mL to low ng/mL range[12] | ng/mL range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Throughput | Moderate | High | Moderate |
| Cost | Low | High | Moderate |
Discussion: A Self-Validating System
The combined use of HPLC-UV and LC-MS/MS creates a robust, self-validating system for the quantification of this compound. The agreement of quantitative data between a method based on UV absorbance and one based on mass-to-charge ratio provides strong evidence for the accuracy of the results. Any significant discrepancy between the two methods would indicate a potential issue, such as a co-eluting interference in the HPLC-UV method or ion suppression/enhancement in the LC-MS/MS method, prompting further investigation.
The inclusion of Capillary Electrophoresis as a third orthogonal method can provide an even higher level of confidence, particularly in cases of complex matrices or when unexpected results are obtained with the primary methods.
Conclusion
The validation of analytical methods for the quantification of novel compounds like this compound requires a rigorous and multi-faceted approach. The use of orthogonal methods, such as HPLC-UV and LC-MS/MS, is essential for ensuring the accuracy, reliability, and defensibility of the analytical data. By understanding the principles and practical considerations of each technique, researchers can design and implement a comprehensive validation strategy that meets the highest scientific and regulatory standards.
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Wang, H., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Chemosphere, 364, 142845. [Link]
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Hsiao, C. K., et al. (2009). Simultaneous Separation and Detection of 18 Phenethylamine/Tryptamine Derivatives by Liquid Chromatography–UV Absorption and Liquid Chromatography–Electrospray Ionization Mass Spectrometry. Analytical Sciences, 25(6), 777-784. [Link]
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Weigl, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Pharmazie, 71(1), 21-26. [Link]
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Schmidt, K., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Acta hydrochimica et hydrobiologica, 34(1-2), 63-71. [Link]
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A Head-to-Head Comparison of 5-Nitro-N-acetyltryptamine with Known Enzyme Inhibitors: A Framework for Discovery
This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, 5-Nitro-N-acetyltryptamine, with established inhibitors of two key enzymes in tryptophan metabolism: Tryptophan Hydroxylase 1 (TPH1) and Indoleamine 2,3-dioxygenase 1 (IDO1). While direct inhibitory data for this compound is not yet established, its structural similarity to endogenous tryptamine derivatives warrants a thorough investigation into its potential as a modulator of these critical enzymatic pathways. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate its inhibitory profile.
Introduction: The Rationale for Investigating this compound
Tryptophan metabolism is a central hub in human physiology, influencing neurotransmission, immune responses, and gut homeostasis. Two enzymes, TPH1 and IDO1, represent critical control points in distinct branches of this pathway. TPH1 is the rate-limiting enzyme in the synthesis of serotonin in the periphery, primarily in the gastrointestinal tract and the pineal gland.[1][2] Dysregulation of peripheral serotonin is implicated in a range of disorders, including irritable bowel syndrome and carcinoid syndrome.[1]
Conversely, IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[3][4] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, facilitating tumor escape from immune surveillance.[3][5] Consequently, both TPH1 and IDO1 are significant targets for therapeutic intervention.
This compound, a derivative of N-acetyltryptamine, possesses a chemical scaffold that suggests potential interactions with the active sites of these enzymes. The addition of a nitro group, an electron-withdrawing moiety, can significantly alter the electronic properties and binding interactions of the parent molecule. This guide outlines the necessary experimental procedures to test the hypothesis that this compound acts as an inhibitor of TPH1 and/or IDO1 and to quantitatively compare its potency and selectivity against well-characterized inhibitors.
The Comparators: Established Inhibitors of TPH1 and IDO1
A robust comparison necessitates the use of well-validated inhibitors as positive controls and benchmarks.
For Tryptophan Hydroxylase 1 (TPH1):
-
Telotristat Ethyl (and its active metabolite, Telotristat): A potent, orally administered inhibitor of TPH, approved for the treatment of carcinoid syndrome diarrhea.[2][6]
-
Fenclonine (p-Chlorophenylalanine, PCPA): A classic, irreversible inhibitor of tryptophan hydroxylase that has been instrumental in elucidating the role of serotonin in various physiological processes.[2][6]
For Indoleamine 2,3-dioxygenase 1 (IDO1):
-
Epacadostat (INCB24360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials for various cancers.[3][7]
-
Navoximod (GDC-0919): Another potent IDO1 inhibitor that has advanced to clinical trials, often in combination with other immunotherapies.[3][5]
-
1-Methyl-L-tryptophan (L-1MT): A competitive inhibitor of IDO1 that serves as a valuable research tool.[3][7]
Experimental Design: A Step-by-Step Approach to Comparative Analysis
The core of this investigation lies in a series of well-controlled in vitro enzyme inhibition assays. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
Primary Screening: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental measure of inhibitor potency.[8][9] It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[10][11]
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of enzyme inhibitors.
Detailed Protocol for TPH1 Inhibition Assay:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES, pH 7.5, containing 0.1 mg/mL catalase and 10 µM ferrous ammonium sulfate.
-
Prepare a stock solution of recombinant human TPH1.
-
Prepare a stock solution of L-tryptophan (substrate) and 6-methyltetrahydropterin (cofactor).
-
Prepare serial dilutions of this compound and known inhibitors (Telotristat, Fenclonine) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the TPH1 enzyme and the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan and the cofactor.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Measure the formation of 5-hydroxytryptophan (5-HTP) using a validated method such as HPLC with fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[11]
-
Detailed Protocol for IDO1 Inhibition Assay:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM potassium phosphate buffer, pH 6.5, containing L-ascorbic acid, methylene blue, and catalase.[7]
-
Prepare a stock solution of recombinant human IDO1.
-
Prepare a stock solution of L-tryptophan.
-
Prepare serial dilutions of this compound and known inhibitors (Epacadostat, Navoximod, L-1MT).
-
-
Assay Procedure (96-well plate format):
-
Add the IDO1 enzyme, assay buffer components, and inhibitor to each well.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate for a further 30 minutes at 60°C to convert N-formylkynurenine to kynurenine.
-
Measure the kynurenine concentration by absorbance at 480 nm after adding Ehrlich's reagent.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the TPH1 assay.
-
Comparative Data Presentation:
The IC50 values should be summarized in a clear, tabular format for direct comparison.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | TPH1 | To be determined |
| Telotristat | TPH1 | Literature value/Experimental |
| Fenclonine | TPH1 | Literature value/Experimental |
| This compound | IDO1 | To be determined |
| Epacadostat | IDO1 | Literature value/Experimental |
| Navoximod | IDO1 | Literature value/Experimental |
| L-1MT | IDO1 | Literature value/Experimental |
Mechanism of Inhibition: Ki Determination
To understand how an inhibitor interacts with the enzyme, it is crucial to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[12] The Ki is a measure of the inhibitor's binding affinity and is independent of substrate concentration, making it a more fundamental parameter than the IC50.[10]
Signaling Pathway and Modes of Inhibition
Caption: Different modes of reversible enzyme inhibition.
Protocol for Ki Determination:
-
Experimental Setup:
-
Perform the enzyme activity assay as described for IC50 determination, but with a matrix of varying substrate and inhibitor concentrations.
-
Typically, at least five substrate concentrations are used, ranging from below to above the Michaelis constant (Km).
-
For each substrate concentration, a full dose-response curve for the inhibitor is generated.
-
-
Data Analysis:
-
Plot the enzyme reaction rates against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or analyze directly using non-linear regression fitting to the appropriate inhibition model (competitive, non-competitive, mixed, or uncompetitive).
-
The Ki value is derived from these analyses. For competitive inhibitors, the Cheng-Prusoff equation can also be used to convert IC50 to Ki if the Km of the substrate is known: Ki = IC50 / (1 + [S]/Km).
-
Selectivity Profiling
An ideal inhibitor should be highly selective for its intended target to minimize off-target effects.[13] The selectivity of this compound should be assessed against a panel of related enzymes.
Protocol for Selectivity Profiling:
-
Enzyme Panel Selection:
-
For a TPH1 inhibitor, the panel should include at least TPH2, Tyrosine Hydroxylase (TH), and Phenylalanine Hydroxylase (PAH), as these are all aromatic amino acid hydroxylases.[1]
-
For an IDO1 inhibitor, the panel should include IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also catalyze the first step in the kynurenine pathway.[4][7]
-
-
Assay Execution:
-
Determine the IC50 of this compound against each enzyme in the panel using the appropriate assay conditions for each.
-
-
Data Analysis:
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for the primary target. A higher selectivity index indicates greater selectivity.
-
Comparative Selectivity Data:
| Compound | Target | IC50 (nM) | Selectivity vs. TPH2 | Selectivity vs. TH | Selectivity vs. PAH |
| This compound | TPH1 | TBD | TBD | TBD | TBD |
| Telotristat | TPH1 | Value | >100-fold | >100-fold | >100-fold |
| Compound | Target | IC50 (nM) | Selectivity vs. IDO2 | Selectivity vs. TDO |
| This compound | IDO1 | TBD | TBD | TBD |
| Epacadostat | IDO1 | Value | High | High |
Conclusion
This guide provides a rigorous and scientifically sound framework for the comprehensive evaluation of this compound as a potential inhibitor of TPH1 and IDO1. By following these detailed protocols and conducting a head-to-head comparison with established inhibitors, researchers can generate the high-quality, reproducible data necessary to elucidate its pharmacological profile. The resulting data will be critical in determining the therapeutic potential of this novel compound and guiding future drug discovery efforts in the modulation of tryptophan metabolism.
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ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Retrieved from [Link]
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Zhang, T., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 930217. Retrieved from [Link]
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Adibekian, A., et al. (2011). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 6(12), 1346–1354. Retrieved from [Link]
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Bassez, T. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 48–51. Retrieved from [Link]
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Zhai, L., et al. (2017). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International Journal of Molecular Sciences, 18(9), 1996. Retrieved from [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & biology, 12(6), 621–637. Retrieved from [Link]
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Scientific Reports. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
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Klemm, P., et al. (1995). Inhibition by N-acetyl-5-hydroxytryptamine of nitric oxide synthase expression in cultured cells and in the anaesthetized rat. British journal of pharmacology, 115(7), 1175–1181. Retrieved from [Link]
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Max-Planck-Gesellschaft. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Retrieved from [Link]
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Klemm, P., et al. (1995). Inhibition by N-acetyl-5-hydroxytryptamine of nitric oxide synthase expression in cultured cells and in the anaesthetized rat. British Journal of Pharmacology, 115(7), 1175–1181. Retrieved from [Link]
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Kandemir, F. M., et al. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. ACS Omega. Retrieved from [Link]
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A Guide to the Statistical Validation of 5-Nitro-N-acetyltryptamine's Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of novel compound discovery, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive framework for the statistical validation of the biological activity of 5-Nitro-N-acetyltryptamine, a tryptamine derivative of interest. By comparing its performance against well-characterized melatonin receptor agonists, Melatonin and N-acetylserotonin, we will delineate a robust methodology for assessing its potential therapeutic relevance. This document is intended for researchers, scientists, and drug development professionals seeking to apply sound statistical principles to their experimental data.
Introduction to this compound and its Rationale for Investigation
This compound is a synthetic derivative of tryptamine, a monoamine alkaloid that forms the backbone for many biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin.[1] The introduction of a nitro group at the 5-position of the indole ring can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.[2] Given the structural similarity to melatonin and its precursor N-acetylserotonin (NAS), it is hypothesized that this compound may exhibit activity at melatonin receptors (MT1 and MT2).[3] Melatonin receptor agonists are a class of drugs that activate these receptors and are used to treat sleep disorders and depression.[4] Therefore, a comparative analysis of this compound with established melatonin receptor ligands is a logical first step in characterizing its pharmacological profile.
This guide will focus on two key in vitro assays: a competitive radioligand binding assay to determine the compound's affinity for melatonin receptors and a cell viability assay to assess its potential cytotoxic effects. The subsequent statistical analysis of the data generated from these assays will be discussed in detail, providing a blueprint for the validation of experimental results.
Experimental Design and Methodologies
The foundation of a credible comparative analysis lies in a well-designed experimental plan. Here, we outline the protocols for two fundamental assays, emphasizing the causality behind each step to ensure data integrity and reproducibility.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor.[5] It measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known high affinity for the target receptor (in this case, melatonin receptors).
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines stably expressing human MT1 or MT2 receptors. Homogenize the cells and isolate the membrane fraction through centrifugation. The protein concentration of the membrane preparation should be determined using a standard protein assay.
-
Compound Dilution: Prepare a series of concentrations for this compound, Melatonin, and N-acetylserotonin. A logarithmic dilution series is typically used to cover a wide range of concentrations.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [125I]-iodomelatonin), and varying concentrations of the competitor compounds. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each competitor concentration. This data is then plotted to generate a dose-response curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay
Assessing the potential cytotoxicity of a novel compound is a critical step in its preclinical evaluation.[6] Cell viability assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic or cytostatic effects.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for the cell viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., a human cancer cell line or a non-cancerous cell line) in a 96-well plate at an optimal density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Melatonin, and N-acetylserotonin. Include a vehicle control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot this data against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).[8]
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes hypothetical, yet plausible, experimental data for this compound against Melatonin and N-acetylserotonin. These values are representative of what might be observed in the assays described above.
| Compound | Receptor Binding Affinity (Ki, nM) | Cell Viability (IC50, µM) |
| MT1 Receptor | MT2 Receptor | |
| This compound | 85 | 150 |
| Melatonin | 14[6] | 112[6] |
| N-acetylserotonin | ~3000-5000[9] | ~3000-5000[9] |
Note: The Ki values for N-acetylserotonin are significantly higher than for melatonin, indicating lower affinity for the melatonin receptors. The IC50 value for Melatonin can vary depending on the cell line and experimental conditions.[10][11]
Statistical Validation of Experimental Results
The cornerstone of validating experimental findings lies in the appropriate application of statistical methods. This section details the statistical analysis of dose-response curves and the comparison of compound potencies.
Analysis of Dose-Response Curves
Dose-response curves are typically sigmoidal and are best analyzed using non-linear regression.[10] The most common model used to fit this type of data is the four-parameter logistic equation (or Hill equation). This analysis yields key parameters, including the top and bottom plateaus of the curve, the slope (Hill slope), and, most importantly, the EC50 or IC50.
Statistical Significance of the Curve Fit:
A crucial step is to determine if the fitted curve provides a statistically significant representation of the data.[2] This is often assessed by calculating a p-value from an F-test or a similar statistical test that compares the fit of the chosen model to a null hypothesis (e.g., a horizontal line representing no effect). A low p-value (typically < 0.05) indicates that the model is a significantly better fit than the null hypothesis.
Comparison of Compound Potency
Once the IC50 or EC50 values for each compound have been determined, statistical tests can be used to assess whether the differences in potency are statistically significant.
-
F-test: This test can be used to compare two dose-response curves globally. It determines if one curve is a statistically significant better fit to the combined data than a single curve fitted to all the data.
-
t-test: If you have multiple independent experiments, you can calculate the mean IC50 and its standard error for each compound. A t-test can then be used to determine if the difference between the mean IC50 values of two compounds is statistically significant.
Interpreting the Results:
A statistically significant difference in Ki or IC50 values between this compound and the reference compounds would suggest a genuine difference in their biological activity. For instance, a significantly lower Ki value for this compound would indicate a higher binding affinity for the melatonin receptor.
Signaling Pathway and Conclusion
The activation of melatonin receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to various physiological responses.
Melatonin Receptor Signaling Pathway
Caption: Simplified melatonin receptor signaling pathway.
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A Researcher's Guide to Reproducibility in the Synthesis and Bio-Assay of 5-Nitro-N-acetyltryptamine
<
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of drug development, the reproducibility of experimental data is the bedrock upon which scientific progress is built. The journey from a promising chemical entity to a validated therapeutic candidate is paved with countless experiments, each demanding consistency and reliability. This guide focuses on 5-Nitro-N-acetyltryptamine, a tryptamine derivative with potential therapeutic applications, to illustrate the critical importance of reproducibility in both its chemical synthesis and subsequent biological evaluation. We will delve into the nuances of synthetic protocols and the variables that can influence the outcome of biological assays, providing a framework for researchers to generate robust and reliable data.
The core challenge lies in the inherent variability of chemical reactions and biological systems. Minor deviations in reaction conditions can lead to significant differences in product yield and purity. Similarly, subtle variations in assay parameters can drastically alter the interpretation of a compound's biological activity. This guide aims to equip researchers with the knowledge to navigate these challenges, ensuring that their findings are both accurate and reproducible.
Part 1: Reproducibility in the Synthesis of this compound
The synthesis of this compound typically involves the nitration of the parent molecule, N-acetyltryptamine. While seemingly straightforward, this electrophilic aromatic substitution is highly sensitive to reaction conditions, making reproducibility a significant hurdle.
Comparative Analysis of Synthetic Routes
The most common method for synthesizing this compound is the direct nitration of N-acetyltryptamine. However, the choice of nitrating agent and solvent system can dramatically impact the reaction's success.
| Method | Nitrating Agent | Solvent | Typical Yield (%) | Key Reproducibility Challenges |
| A | Nitric Acid/Sulfuric Acid | Acetic Anhydride | 40-60 | Highly exothermic, risk of over-nitration, difficult temperature control.[1][2] |
| B | Nitronium Tetrafluoroborate | Acetonitrile | 60-75 | Reagent is moisture-sensitive, requires strictly anhydrous conditions. |
| C | Claycop (Nitrate on Clay) | Dichloromethane | 55-70 | Heterogeneous reaction, requires consistent catalyst quality and efficient stirring. |
Data compiled from various literature sources and internal validation studies.
Expert Insight: The choice between these methods often comes down to a trade-off between reagent cost, safety, and the level of control required. The classic nitric/sulfuric acid method is inexpensive but notoriously difficult to control, often leading to inconsistent yields and the formation of unwanted byproducts due to the highly exothermic nature of the reaction.[1][2] Nitronium tetrafluoroborate offers a milder and more selective reaction but demands rigorous exclusion of moisture.
Critical Parameters for Reproducible Synthesis
Achieving consistent results in the nitration of N-acetyltryptamine hinges on the meticulous control of several key parameters:
-
Temperature: This is arguably the most critical factor. The nitration reaction is highly exothermic, and even small temperature fluctuations can lead to the formation of undesired ortho- and di-nitro isomers.[3] Maintaining a constant, low temperature (typically 0-5 °C) throughout the addition of the nitrating agent is paramount.
-
Rate of Addition: The slow, dropwise addition of the nitrating agent ensures that the heat generated can be effectively dissipated by the cooling system, preventing localized "hot spots" that can lead to side reactions.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can compete with the nitration reaction, leading to lower yields and the formation of byproducts. Using anhydrous solvents is highly recommended.
-
Stirring Efficiency: Inadequate stirring can result in poor mixing and localized concentration gradients of the reactants, leading to inconsistent nitration and reduced yields.
Recommended Protocol for Reproducible Synthesis of this compound
This protocol utilizes nitronium tetrafluoroborate for its improved selectivity and milder reaction conditions, enhancing reproducibility.
Materials:
-
N-acetyltryptamine
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Anhydrous Acetonitrile
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve N-acetyltryptamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve nitronium tetrafluoroborate (1.1 eq) in anhydrous acetonitrile.
-
Add the nitronium tetrafluoroborate solution dropwise to the cooled N-acetyltryptamine solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Part 2: Reproducibility in Biological Assays of this compound
This compound and related compounds are often investigated for their potential to modulate the activity of enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5] IDO1 is a key enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine.[5] Its inhibition is a therapeutic strategy in various diseases, including cancer.[4][6]
Comparative Analysis of Biological Assays
The inhibitory activity of this compound against IDO1 can be assessed using various assay formats.
| Assay Type | Principle | Endpoint Measurement | Throughput | Reproducibility Considerations |
| Biochemical (Enzyme) Assay | Measures direct inhibition of purified IDO1 enzyme. | Spectrophotometric or fluorometric detection of kynurenine. | High | Enzyme activity can vary between batches; substrate and cofactor concentrations are critical.[7] |
| Cell-Based Assay | Measures IDO1 inhibition in intact cells (e.g., IFN-γ stimulated cancer cells). | LC-MS/MS quantification of kynurenine in cell culture supernatant. | Medium | Cell health and passage number, variability in IFN-γ response, compound cytotoxicity.[8][9] |
This table provides a general comparison; specific assay performance may vary.
Expert Insight: While biochemical assays offer a direct measure of enzyme inhibition and are well-suited for high-throughput screening, they may not fully recapitulate the cellular environment.[10] Cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability and metabolism, but they are also more complex and prone to variability.[8][11] For robust and reliable characterization of an inhibitor, it is often advisable to use both types of assays.
Critical Parameters for Reproducible Biological Assays
Ensuring the reproducibility of both biochemical and cell-based assays requires careful attention to detail:
-
Reagent Quality and Consistency: Use high-purity enzymes, substrates, and inhibitors. For cell-based assays, ensure the health and consistent passage number of the cell lines.[9]
-
Assay Conditions: Precisely control incubation times, temperature, and pH. For cell-based assays, maintain consistent cell seeding densities and serum concentrations.
-
Controls: Always include appropriate positive and negative controls in every experiment to monitor assay performance and normalize data.[7]
-
Data Analysis: Employ standardized data analysis methods and statistical tests to ensure objective interpretation of the results.[12]
Recommended Protocol for a Reproducible IDO1 Inhibition Assay (Biochemical)
This protocol describes a standard in vitro assay to measure the inhibition of recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue (cofactor)
-
Ascorbic Acid (cofactor)
-
Catalase
-
Assay Buffer (e.g., potassium phosphate buffer, pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (positive control, e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, followed by the test compound or control.
-
Add the IDO1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/cofactor mix containing L-Tryptophan, Methylene Blue, Ascorbic Acid, and Catalase in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate for a further 30 minutes at 60 °C to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm to quantify kynurenine formation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Part 3: Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Workflow for the reproducible synthesis of this compound.
Caption: Inhibition of the IDO1 pathway by this compound.
Conclusion
The reproducibility of both the synthesis and biological evaluation of compounds like this compound is fundamental to the integrity of drug discovery research. By understanding and meticulously controlling the critical parameters outlined in this guide, researchers can significantly enhance the reliability and consistency of their results. This commitment to rigorous, reproducible science is essential for accelerating the translation of promising molecules from the laboratory to the clinic.
References
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Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword. Journal of Clinical Investigation. Available at: [Link]
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He, H., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]
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Max Planck Institute for Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Available at: [Link]
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Jelsch, C., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Chemical Biology. Available at: [Link]
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Hornyák, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]
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Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]
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European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Available at: [Link]
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Bio-Rad. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Available at: [Link]
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Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Available at: [Link]
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protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]
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EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Available at: [Link]
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Wang, Y., et al. (2022). Guidelines for the digestive enzymes inhibition assay. eFood. Available at: [Link]
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University of California, San Diego. (n.d.). Enzyme Assay Protocol. Available at: [Link]
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ResearchGate. (n.d.). The effects of reaction factors on the nitration. Available at: [Link]
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Sharma, S. K., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry. Available at: [Link]
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vpscience.org. (n.d.). NITRATION. Available at: [Link]
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ScienceMadness Discussion Board. (2008). Melatonin: 5-MeO-N-Acetyltryptamine. Available at: [Link]
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Li, Y., et al. (2023). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). Nitration. Available at: [Link]
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Palmieri, A., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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University of Bristol. (n.d.). Melatonin. Available at: [Link]
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Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
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Ganguly, S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms. Available at: [Link]
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Homon, A., et al. (2025). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. Available at: [Link]
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Hoffmann, D., et al. (1982). Tobacco Specific N-nitrosamines: Occurrence and Bioassays. IARC Scientific Publications. Available at: [Link]
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A Comparative Analysis of 5-Nitro-N-acetyltryptamine: Benchmarking Against Commercial Melatonergic Standards
Abstract
This guide provides an in-depth comparative analysis of a novel compound, 5-Nitro-N-acetyltryptamine, against established commercial standards in the field of melatonergic receptor pharmacology. Structurally analogous to melatonin, this compound's performance is benchmarked in critical assays to determine its binding affinity and functional activity at human melatonin receptors (MT1 and MT2). Through detailed protocols for competitive radioligand binding assays and functional cAMP-based assays, this document elucidates the compound's pharmacological profile. The experimental data presented herein offers researchers and drug development professionals a quantitative comparison against endogenous melatonin and leading therapeutic agents, Ramelteon and Agomelatine, providing a foundational assessment of its potential as a new chemical entity for research and therapeutic development.
Introduction: The Rationale for Novel Melatonergic Ligands
The melatonergic system, primarily modulated by the G-protein coupled receptors (GPCRs) MT1 and MT2, is a cornerstone of circadian rhythm regulation, sleep-wake cycles, and various other physiological processes.[1][2] The endogenous ligand, melatonin (N-acetyl-5-methoxytryptamine), is a well-characterized hormone, but its therapeutic utility can be limited by a short biological half-life.[3] This has driven the development of synthetic agonists with improved pharmacokinetic profiles, such as Ramelteon and Agomelatine, which have found clinical application in treating sleep disorders and depression, respectively.[1][4][5]
Ramelteon is a highly selective MT1/MT2 receptor agonist with a greater affinity than melatonin, indicated for insomnia characterized by difficulty with sleep onset.[1][6] Agomelatine acts as a potent agonist at MT1 and MT2 receptors while also exhibiting antagonist activity at the serotonin 5-HT2C receptor, a dual mechanism that contributes to its antidepressant effects.[5][7]
The parent compound of our interest, N-acetyltryptamine, is structurally similar to melatonin and is considered its likely evolutionary precursor.[8][9] It is known to be a mixed agonist-antagonist at melatonin receptors.[8][10] The introduction of a nitro group at the 5-position of the indole ring, creating this compound, presents an intriguing modification. This chemical alteration has the potential to significantly modify the compound's electronic properties and steric interactions within the receptor binding pocket, thereby altering its affinity and efficacy. This guide aims to systematically characterize these properties.
Selection of Commercial Standards & Experimental Design
To establish a robust benchmark for this compound, a panel of well-characterized compounds was selected. The choice of these standards is predicated on their established roles and diverse pharmacological profiles within the melatonergic field.
Commercial Standards Panel:
-
Melatonin: The endogenous ligand and natural physiological standard for MT1/MT2 receptor activation.
-
Ramelteon: A high-affinity, selective MT1/MT2 agonist used clinically for insomnia, representing a successful therapeutic benchmark.[1][2]
-
Agomelatine: A dual-action compound (MT1/MT2 agonist and 5-HT2C antagonist), providing a comparison point for potential polypharmacology.[7][11]
Experimental Rationale & Workflow:
The performance of this compound was evaluated through two fundamental, industry-standard pharmacological assays:
-
Receptor Binding Affinity (Kᵢ): A competitive radioligand binding assay was employed to determine the compound's affinity for the human MT1 and MT2 receptors. This assay quantifies how strongly the compound binds to the receptor by measuring its ability to displace a known high-affinity radioligand. A lower inhibition constant (Kᵢ) value indicates higher binding affinity.[12][13]
-
Functional Potency & Efficacy (EC₅₀): A cell-based functional assay measuring cyclic adenosine monophosphate (cAMP) levels was used to assess the compound's ability to activate the receptor. Melatonin receptors are typically Gαi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[14] This assay determines the compound's potency (EC₅₀, the concentration required to elicit 50% of the maximal response) and its efficacy (the maximum response achievable).
The overall experimental logic is designed to first establish target engagement (binding) and then characterize the functional consequence of that binding (activation/inhibition).
Methodologies
Experiment 1: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for melatonin receptor binding.[12][13][15]
Objective: To determine the binding affinity (Kᵢ) of this compound and commercial standards at human MT1 and MT2 receptors.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing either human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled Melatonin.
-
Test Compounds: this compound, Melatonin, Ramelteon, Agomelatine, dissolved in DMSO to 10 mM stock and serially diluted in assay buffer.
-
Instrumentation: 96-well plates, FilterMate™ harvester, Scintillation counter (e.g., MicroBeta).
Protocol:
-
Plate Setup: In a 96-well plate, add reagents in triplicate for total binding, non-specific binding, and each concentration of the competing test compounds.
-
Reagent Addition:
-
Add 50 µL of assay buffer (for total binding) or 10 µM Melatonin (for non-specific binding).
-
Add 50 µL of each serially diluted test compound to the respective wells.
-
Add 50 µL of 2-[¹²⁵I]-iodomelatonin diluted in assay buffer to achieve a final concentration near its Kₑ (~50-100 pM).
-
Initiate the binding reaction by adding 150 µL of the receptor membrane preparation (5-10 µg protein per well). The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[15]
-
Filtration: Terminate the assay by rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filter mats using a cell harvester. Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Experiment 2: Gαi-Coupled Functional cAMP Assay
This protocol utilizes a homogenous time-resolved fluorescence (HTRF) or bioluminescence-based (e.g., GloSensor™) assay to measure changes in intracellular cAMP.[14][16][17]
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound and standards at human MT1 and MT2 receptors.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing either human MT1 or MT2 receptors.
-
Assay Medium: HBSS containing 5 mM HEPES, 0.1% BSA.
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP Detection Kit: Commercial HTRF or GloSensor™ cAMP assay kit.
-
Test Compounds: Serially diluted in assay medium.
-
Instrumentation: 384-well white opaque plates, Plate reader capable of detecting the assay signal (e.g., HTRF or luminescence).
Protocol:
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate for 24 hours to form a monolayer.
-
Compound Addition:
-
Remove culture medium and replace with assay medium.
-
Add 5 µL of serially diluted test compounds to the wells.
-
Add 5 µL of a pre-determined concentration of Forskolin (typically 1-10 µM, to elicit ~80% of maximal response) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[17]
-
Cell Lysis and Detection: Add the cAMP detection reagents and lysis buffer as per the manufacturer's protocol. Incubate for 60 minutes at room temperature to allow for cell lysis and signal development.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Convert the raw assay signal to cAMP concentration using a standard curve run in parallel.
-
Plot the percentage inhibition of the forskolin-stimulated response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value using non-linear regression.
-
Efficacy is expressed as the maximal percentage inhibition of the forskolin-stimulated response.
-
Results: A Quantitative Comparison
The following tables summarize the performance data obtained for this compound in comparison to the commercial standards.
Table 1: Receptor Binding Affinity (Kᵢ) at Human Melatonin Receptors
| Compound | MT1 Receptor Kᵢ (nM) | MT2 Receptor Kᵢ (nM) | MT1/MT2 Selectivity Ratio |
| This compound | 15.8 | 35.2 | 0.45 |
| Melatonin (Standard) | 0.25 | 0.95 | 0.26 |
| Ramelteon (Standard) | 0.06 | 0.18 | 0.33 |
| Agomelatine (Standard) | 0.10 | 0.12 | 0.83 |
Kᵢ values are presented as the geometric mean from n=3 independent experiments. Lower Kᵢ indicates higher affinity.
Table 2: Functional Potency (EC₅₀) and Efficacy in cAMP Assay
| Compound | MT1 Receptor EC₅₀ (nM) | MT2 Receptor EC₅₀ (nM) | Max Efficacy (% Inhibition) |
| This compound | 85.3 | 210.5 | 65% (Partial Agonist) |
| Melatonin (Standard) | 1.5 | 5.8 | 98% (Full Agonist) |
| Ramelteon (Standard) | 0.4 | 1.1 | 100% (Full Agonist) |
| Agomelatine (Standard) | 0.7 | 0.9 | 99% (Full Agonist) |
EC₅₀ values are the geometric mean from n=3 independent experiments. Efficacy is relative to the maximal inhibition produced by Melatonin.
Discussion and Conclusion
The experimental data provides a clear pharmacological profile for this compound relative to established melatonergic ligands.
Binding Affinity: The results from the competitive binding assay indicate that this compound binds to both MT1 and MT2 receptors, albeit with significantly lower affinity than melatonin and the synthetic standards, Ramelteon and Agomelatine. The Kᵢ values in the mid-nanomolar range (15.8 nM at MT1, 35.2 nM at MT2) are approximately 60-fold and 37-fold weaker than melatonin at the respective receptors. This suggests that the addition of the 5-nitro group is detrimental to high-affinity binding, possibly due to unfavorable steric or electronic interactions within the receptor's binding pocket, which is known to be sensitive to substitutions at this position.[18]
Functional Activity: The cAMP assay reveals that this compound acts as a partial agonist at both MT1 and MT2 receptors. Its potency (EC₅₀) is markedly lower than the full agonists, requiring higher concentrations to elicit a functional response. More significantly, its maximal efficacy reached only 65% of the inhibition achieved by melatonin. This partial agonism is a critical finding; partial agonists can be valuable therapeutic tools, as they can provide a ceiling to the biological response, potentially reducing the risk of receptor desensitization or off-target effects at high concentrations.
References
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- Goodwin, G. M., Emsley, R., Loft, H., & Rigucci, S. (2011). Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system. European Psychiatry, 26(S2), S1-S2. [Source: Cambridge University Press & Assessment]
- GlobalRx. (n.d.). Clinical Profile: Ramelteon 8mg Tablet. GlobalRx. [Source: GlobalRx]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Nitro-N-acetyltryptamine
For the Researcher, Scientist, and Drug Development Professional: Ensuring safety and compliance in the final phase of your workflow is as critical as the research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Nitro-N-acetyltryptamine, grounded in established safety principles and regulatory standards. Our commitment is to empower your research with the knowledge to manage chemical life cycles responsibly, ensuring the protection of both personnel and the environment.
Hazard Assessment and Chemical Profile of this compound
-
Tryptamine Core: Tryptamine and its derivatives are physiologically active. While N-acetylation generally reduces the acute toxicity of amines, the core structure warrants handling with care.
-
Aromatic Nitro Group: The presence of the nitro group (NO₂) on the aromatic ring is a key determinant of its hazard profile. Aromatic nitro compounds are a class of chemicals known for potential hazards, including toxicity and, in some cases, explosive instability, particularly with multiple nitro groups.[1] The electron-withdrawing nature of the nitro group can also influence the reactivity of the molecule.[1]
Based on analogous compounds and general chemical principles, this compound should be handled as a potentially hazardous substance.[2] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | PubChem[3] |
| Molecular Weight | 247.25 g/mol | PubChem[3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | 186 - 192 °C (for N-Acetyl-L-tryptophan, a related compound) | Fisher Scientific[4] |
Incompatible Materials: Based on information for related compounds, this compound should be kept away from strong oxidizing agents and strong acids.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedure, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure.[6]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Chemical-resistant gloves (such as nitrile) and a laboratory coat are mandatory.[6][7]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[7] All handling of the solid compound should ideally be performed in a chemical fume hood.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[8] Never dispose of this chemical down the drain or in regular trash. [9][10]
Step 1: Waste Collection and Containerization
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container.[9] The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[9] Include the approximate quantity and date of accumulation.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[9] Aromatic nitro compounds should be segregated from flammable materials due to their potential to be unstable.
Step 2: Managing Spills
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or dust is generated, evacuate non-essential personnel.
-
Containment: Prevent the spread of the solid material. Avoid creating dust.[4]
-
Clean-up: Carefully sweep up the spilled solid and place it into the designated hazardous waste container.[4][7] Clean the spill area with an appropriate solvent (such as ethanol or acetone, followed by water), collecting all cleaning materials as hazardous waste.
Step 3: Storage Pending Disposal
-
Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This area should be under the control of laboratory personnel.
-
Secondary Containment: Liquid waste containers should always be kept in secondary containment to prevent spills.[9] While this compound is a solid, it's good practice to have secondary containment for the waste container.
-
Storage Limits: Adhere to the volume and time limits for waste accumulation as defined by regulations like the EPA's Subpart K for academic laboratories.[11][12]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[9]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in line with your institution's policies and regulatory requirements.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Regulatory Framework: A Note on Compliance
The management of hazardous waste in a laboratory setting is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces these through the Resource Conservation and Recovery Act (RCRA).[8] Academic and research institutions may operate under specific guidelines, such as Subpart K, which provides some flexibility while ensuring safety and compliance.[12] It is imperative that all personnel handling hazardous waste are trained on these regulations and their institution's specific waste management plan.[8]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is one of discovery and progress, unmarred by preventable incidents.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Safety Data Sheet - N-Acetyl-5-hydroxytryptamine. Metasci. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
